molecular formula C38H68N7O18P3S B15549734 3-hydroxyheptadecanoyl-CoA

3-hydroxyheptadecanoyl-CoA

カタログ番号: B15549734
分子量: 1036.0 g/mol
InChIキー: WSVGZMBRZBPVEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-hydroxyheptadecanoyl-CoA is a useful research compound. Its molecular formula is C38H68N7O18P3S and its molecular weight is 1036.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C38H68N7O18P3S

分子量

1036.0 g/mol

IUPAC名

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyheptadecanethioate

InChI

InChI=1S/C38H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-26(46)21-29(48)67-20-19-40-28(47)17-18-41-36(51)33(50)38(2,3)23-60-66(57,58)63-65(55,56)59-22-27-32(62-64(52,53)54)31(49)37(61-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,46,49-50H,4-23H2,1-3H3,(H,40,47)(H,41,51)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54)

InChIキー

WSVGZMBRZBPVEM-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 3-hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-hydroxyheptadecanoyl-CoA is a key intermediate in the metabolism of odd-chain fatty acids. Its biosynthesis primarily occurs through the mitochondrial beta-oxidation of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid. This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, yielding acetyl-CoA and, in the final cycle, propionyl-CoA. The formation of this compound is a critical step in this process, catalyzed by enoyl-CoA hydratase. Understanding this pathway is crucial for research into metabolic disorders associated with fatty acid oxidation and for the development of targeted therapeutic interventions. This guide provides a comprehensive overview of the core biosynthetic pathway, its regulation, quantitative data on enzyme kinetics, and detailed experimental protocols for its study.

Core Biosynthesis Pathway: Beta-Oxidation of Heptadecanoic Acid

The primary route for the synthesis of this compound is through the mitochondrial beta-oxidation of heptadecanoic acid. This process involves a cycle of four enzymatic reactions.

Step 1: Activation of Heptadecanoic Acid

Before entering the mitochondria, heptadecanoic acid must be activated in the cytoplasm. This reaction is catalyzed by long-chain acyl-CoA synthetase (ACSL) , which converts heptadecanoic acid to heptadecanoyl-CoA at the expense of ATP.

Step 2: Mitochondrial Transport

The resulting heptadecanoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system.

Step 3: Beta-Oxidation Cycle

Once inside the mitochondria, heptadecanoyl-CoA undergoes sequential rounds of beta-oxidation. The formation of this compound occurs during the first round of oxidation of a C17 acyl-CoA. The key reactions are:

  • Dehydrogenation: Heptadecanoyl-CoA is oxidized by acyl-CoA dehydrogenase (ACAD) to form trans-Δ2-heptadecenoyl-CoA. There are several isoforms of ACAD with varying substrate specificities, with very-long-chain acyl-CoA dehydrogenase (VLCAD) and long-chain acyl-CoA dehydrogenase (LCAD) being relevant for long-chain fatty acids.

  • Hydration: Enoyl-CoA hydratase (ECH) , also known as crotonase, catalyzes the hydration of the double bond in trans-Δ2-heptadecenoyl-CoA to produce L-3-hydroxyheptadecanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes L-3-hydroxyheptadecanoyl-CoA to 3-ketoheptadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolysis: β-ketoacyl-CoA thiolase cleaves 3-ketoheptadecanoyl-CoA in the presence of coenzyme A to yield acetyl-CoA and pentadecanoyl-CoA.

The resulting pentadecanoyl-CoA then undergoes further rounds of beta-oxidation until the final cycle, which produces acetyl-CoA and propionyl-CoA.

Alternative Biosynthesis Pathway: Mitochondrial Fatty Acid Synthesis (mtFAS)

While beta-oxidation is the primary pathway, it is theoretically possible for this compound to be synthesized de novo through the mitochondrial fatty acid synthesis (mtFAS) pathway. This pathway is responsible for the synthesis of fatty acids within the mitochondria, primarily for the production of lipoic acid. The mtFAS system utilizes discrete enzymes to sequentially add two-carbon units from malonyl-CoA to a growing acyl chain attached to an acyl carrier protein (ACP). While this pathway can synthesize fatty acids up to 16 carbons, its role in producing significant amounts of C17 fatty acids and their intermediates is not well-established.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the regulation of odd-chain fatty acid beta-oxidation. The primary points of regulation are:

  • Substrate Availability: The entry of fatty acids into the mitochondria is a key regulatory step, controlled by carnitine palmitoyltransferase I (CPT-I) . CPT-I is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis.

  • Allosteric Regulation: The activity of the beta-oxidation enzymes is regulated by the mitochondrial energy state. High ratios of NADH/NAD+ and acetyl-CoA/CoA inhibit the dehydrogenases and thiolase, respectively.

  • Transcriptional Regulation: The expression of genes encoding the enzymes of fatty acid oxidation is controlled by transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs) . PPARα, in particular, upregulates the expression of many beta-oxidation enzymes in response to increased fatty acid levels.

Quantitative Data

Specific kinetic data for the enzymes of beta-oxidation with C17 substrates are scarce in the literature. However, data for long-chain substrates provide a reasonable approximation.

EnzymeSubstrateKmVmaxSource OrganismNotes
Long-chain acyl-CoA dehydrogenase (LCAD) C12-CoA~2.5 µMHumanOptimal activity with C12 and C14 substrates.
C16-CoA~3.0 µMHuman
Enoyl-CoA hydratase (Crotonase) Crotonyl-CoA (C4)~30 µMBovine LiverActivity generally decreases with increasing chain length.
Hexenoyl-CoA (C6)~20 µMBovine Liver
L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) 3-hydroxydecanoyl-CoA (C10)~5 µMPig HeartMost active with medium-chain substrates.
3-hydroxypalmitoyl-CoA (C16)~4 µMPig Heart

Note: The provided Km and Vmax values are approximations derived from studies on similar long-chain substrates and may not precisely reflect the kinetics with C17 derivatives. Further research is required to determine the specific kinetic parameters for the enzymes involved in heptadecanoic acid metabolism.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from a general method for the analysis of acyl-CoAs.

5.1.1. Sample Preparation (from cell culture)

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 2 mL of ice-cold methanol (B129727) and 15 µL of a suitable internal standard (e.g., 10 µM C15:0-CoA) to the culture plate.

  • Incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.

  • Scrape the cell lysate and transfer to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate to dryness under vacuum.

  • Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

5.1.2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 20% B for 5 minutes.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

5.1.3. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]+ for this compound.

  • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety.

  • Collision Energy: Optimize for the specific instrument and analyte.

Enzymatic Assay for L-3-hydroxyacyl-CoA Dehydrogenase Activity

This is a coupled spectrophotometric assay.

5.2.1. Reagents

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.

  • NAD+ solution: 10 mM in assay buffer.

  • Coenzyme A (CoASH) solution: 10 mM in assay buffer.

  • 3-ketoacyl-CoA thiolase: ~10 units/mL in assay buffer.

  • Substrate: this compound (synthesized or commercially available).

  • Enzyme sample (e.g., mitochondrial extract).

5.2.2. Procedure

  • In a quartz cuvette, combine 800 µL of assay buffer, 50 µL of NAD+ solution, 50 µL of CoASH solution, and 10 µL of 3-ketoacyl-CoA thiolase.

  • Add the enzyme sample to the cuvette and mix.

  • Initiate the reaction by adding 10 µL of the this compound substrate solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_Pathway Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA ACSL ATP -> AMP + PPi trans_delta2_Heptadecenoyl_CoA trans-Δ2-Heptadecenoyl-CoA Heptadecanoyl_CoA->trans_delta2_Heptadecenoyl_CoA ACAD FAD -> FADH2 3_hydroxyheptadecanoyl_CoA This compound trans_delta2_Heptadecenoyl_CoA->3_hydroxyheptadecanoyl_CoA Enoyl-CoA Hydratase H2O 3_ketoheptadecanoyl_CoA 3-ketoheptadecanoyl-CoA 3_hydroxyheptadecanoyl_CoA->3_ketoheptadecanoyl_CoA LCHAD NAD+ -> NADH + H+ Pentadecanoyl_CoA Pentadecanoyl-CoA 3_ketoheptadecanoyl_CoA->Pentadecanoyl_CoA Thiolase CoA-SH Acetyl_CoA Acetyl-CoA 3_ketoheptadecanoyl_CoA->Acetyl_CoA Regulation_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA ACSL Mito_Fatty_Acyl_CoA Mitochondrial Fatty Acyl-CoA Fatty_Acyl_CoA->Mito_Fatty_Acyl_CoA CPT-I PPARa PPARα Fatty_Acyl_CoA->PPARa Activation Malonyl_CoA Malonyl-CoA CPT-I CPT-I Malonyl_CoA->CPT-I Inhibition Beta_Oxidation Beta-Oxidation Mito_Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA NADH NADH Beta_Oxidation->NADH Acetyl_CoA->Beta_Oxidation Inhibition NADH->Beta_Oxidation Inhibition Gene_Expression Gene Expression (β-oxidation enzymes) PPARa->Gene_Expression Gene_Expression->Beta_Oxidation Upregulation Experimental_Workflow Cell_Culture Cell Culture Metabolite_Extraction Metabolite Extraction (Methanol & Internal Standard) Cell_Culture->Metabolite_Extraction Protein_Precipitation Protein Precipitation (-80°C) Metabolite_Extraction->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 LC_MS_Analysis LC-MS/MS Analysis Centrifugation2->LC_MS_Analysis

The Biological Role of 3-Hydroxyheptadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyheptadecanoyl-CoA is a pivotal, yet often overlooked, intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids, specifically heptadecanoic acid (C17:0). As a transient species in a fundamental metabolic pathway, its biological significance is intrinsically linked to the broader roles of odd-chain fatty acids in cellular energy homeostasis, anaplerosis, and potentially, cellular signaling. This technical guide provides a comprehensive overview of the core biological functions of this compound, detailing its metabolic context, the enzymes that act upon it, and its potential implications in health and disease. This document also outlines relevant experimental protocols for its study and collates available quantitative data to serve as a resource for researchers in the fields of metabolism, biochemistry, and drug development.

Introduction

Fatty acid beta-oxidation is a critical catabolic process that provides a significant source of cellular energy. While the metabolism of even-chain fatty acids has been extensively studied, odd-chain fatty acids, although less abundant, play unique and important roles in cellular metabolism. Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid found in dairy products and some fish, is metabolized through the same canonical beta-oxidation spiral as its even-chain counterparts.[1][2] this compound emerges as a key intermediate in the third step of this pathway for C17:0. Its primary biological role is to serve as a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to 3-ketoheptadecanoyl-CoA.[3] This reaction is a crucial step in the sequential shortening of the fatty acid chain, ultimately leading to the production of acetyl-CoA and propionyl-CoA.[4] The propionyl-CoA derived from odd-chain fatty acid oxidation can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thereby having anaplerotic effects and contributing to gluconeogenesis.[5][6]

Metabolic Pathway: Beta-Oxidation of Heptadecanoic Acid

The catabolism of heptadecanoic acid occurs within the mitochondrial matrix and follows a cyclical four-step process. This compound is generated in the second step and consumed in the third.

The four core reactions of beta-oxidation for heptadecanoyl-CoA are:

  • Dehydrogenation: Heptadecanoyl-CoA is oxidized by acyl-CoA dehydrogenase, forming a trans-Δ² double bond and producing FADH₂. The product is trans-Δ²-heptadecenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase hydrates the double bond of trans-Δ²-heptadecenoyl-CoA, yielding L-3-hydroxyheptadecanoyl-CoA.[7]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxyheptadecanoyl-CoA to 3-ketoheptadecanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[3]

  • Thiolysis: Thiolase cleaves 3-ketoheptadecanoyl-CoA using a molecule of coenzyme A, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA (pentadecanoyl-CoA).[5]

This cycle repeats until the final three carbons remain as propionyl-CoA.

Odd_Chain_FA_Signaling heptadecanoic_acid Heptadecanoic Acid (C17:0) beta_oxidation Beta-Oxidation heptadecanoic_acid->beta_oxidation hydroxyheptadecanoyl_coa This compound beta_oxidation->hydroxyheptadecanoyl_coa intermediate acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA Carboxylase, etc. tca_cycle TCA Cycle succinyl_coa->tca_cycle Anaplerosis gluconeogenesis Gluconeogenesis succinyl_coa->gluconeogenesis energy_status Cellular Energy Status (ATP/ADP, NADH/NAD⁺) tca_cycle->energy_status gene_expression Altered Gene Expression energy_status->gene_expression Signaling Cascades Experimental_Workflow sample Tissue or Cell Sample quench Metabolic Quenching (Liquid N₂ or Cold Solvent) sample->quench homogenize Homogenization with Internal Standards quench->homogenize extract Acyl-CoA Extraction homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification lcms->quant

References

The Pivotal Role of 3-Hydroxyheptadecanoyl-CoA in Bacterial Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy fatty acids are crucial intermediates in a multitude of bacterial metabolic pathways, serving as building blocks for essential cellular components and virulence factors. Among these, 3-hydroxyheptadecanoyl-CoA, a 17-carbon chain hydroxylated fatty acid thioester of coenzyme A, is emerging as a molecule of significant interest. While not as ubiquitously studied as its shorter-chain homologues, its presence and putative functions in various bacterial processes underscore its importance in bacterial physiology and its potential as a target for novel antimicrobial strategies.

This technical guide provides a comprehensive overview of the known and potential functions of this compound in bacteria. It is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic significance of this molecule and to explore its potential as a therapeutic target. We will delve into its role in the biosynthesis of complex lipids, bioplastics, and signaling molecules, and provide detailed experimental protocols for its detection and analysis.

Core Functions and Metabolic Fates of this compound

This compound is situated at a critical juncture in bacterial fatty acid metabolism. It can be derived from the fatty acid synthesis (FAS) pathway, where 3-hydroxyacyl-ACPs are key intermediates, or through the β-oxidation of longer-chain fatty acids. The conversion from the acyl carrier protein (ACP) thioester to the coenzyme A (CoA) thioester is a key step, often catalyzed by transacylases, that directs these molecules towards specific biosynthetic pathways.

The primary known and potential fates of this compound in bacteria include:

  • Precursor for Lipopeptide Biosurfactants: In certain bacteria, such as Bacillus subtilis, this compound is a confirmed constituent of lipopeptide biosurfactants. These molecules play a role in bacterial motility, biofilm formation, and virulence.

  • Monomer for Polyhydroxyalkanoate (PHA) Synthesis: PHAs are biodegradable polyesters produced by many bacteria as intracellular carbon and energy storage compounds. 3-Hydroxyacyl-CoAs serve as the monomeric units for PHA synthesis, and it is plausible that this compound can be incorporated into PHAs in some species, conferring specific physical properties to the resulting biopolymer.

  • Component of Complex Lipids: While the predominant 3-hydroxy fatty acids in the Lipid A component of lipopolysaccharides (LPS) of Gram-negative bacteria are typically of shorter chain lengths (e.g., C10, C12, C14), the structural diversity of Lipid A across different bacterial species suggests that longer-chain variants like this compound could be incorporated in some instances.

  • Potential Role in Rhamnolipid Synthesis: Rhamnolipids are glycolipid biosurfactants, primarily produced by Pseudomonas species, that are involved in virulence and biofilm formation. Their synthesis involves the condensation of two 3-hydroxyacyl molecules. While 3-hydroxydecanoic acid is the most common precursor, the incorporation of other chain lengths is possible.

  • Putative Involvement in Quorum Sensing: The synthesis of N-acyl-homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing, is dependent on fatty acid precursors. Although the acyl chains of most known AHLs are shorter, the fundamental link to fatty acid metabolism suggests a potential, though yet unproven, role for longer-chain 3-hydroxy fatty acids in the modulation of cell-to-cell communication.

Quantitative Data

The following tables summarize available quantitative data relevant to the study of this compound and related molecules.

Table 1: Mass Spectrometry Data for TMS-Derivatized 3-Hydroxy Fatty Acids
Fatty Acid M-15 Fragment Ion (m/z)
3-OH-C13301
3-OH-C14315
3-OH-C15329
3-OH-C16343
3-OH-C17357[1]
Data derived from the analysis of trimethylsilyl (B98337) (TMS) derivatives of 3-hydroxy fatty acids by electron ionization mass spectrometry. The M-15 fragment corresponds to the loss of a methyl group and is used for identifying the carbon chain length.[1]
Table 2: Kinetic Parameters of (S)-3-Hydroxyacyl-CoA Dehydrogenase/Enoyl-CoA Hydratase (FadB') from Ralstonia eutropha H16
Substrate Acetoacetyl-CoA
Km 48 µM[2][3]
Vmax 149 µmol mg-1 min-1[2][3]
Note: This data is for the enzyme's activity on acetoacetyl-CoA (a C4 substrate) and serves as a reference for the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenases. Kinetic data for this compound is not currently available.

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Metabolic_Fates_of_3_Hydroxyheptadecanoyl_CoA FAS Fatty Acid Synthesis (FAS Pathway) H_ACP 3-Hydroxyheptadecanoyl-ACP FAS->H_ACP BetaOx β-Oxidation of Longer-Chain Fatty Acids H_CoA This compound BetaOx->H_CoA PhaG PhaG (Transacylase) H_ACP->PhaG conversion Lpx_enzymes Lpx Enzymes H_ACP->Lpx_enzymes acylation Rhl_enzymes Rhl Enzymes H_ACP->Rhl_enzymes dimerization Lipopeptides Lipopeptide Biosurfactants (e.g., in Bacillus subtilis) H_CoA->Lipopeptides incorporation PhaC PhaC (PHA Synthase) H_CoA->PhaC polymerization AHL_synthases AHL Synthases H_CoA->AHL_synthases acylation PhaG->H_CoA PHAs Polyhydroxyalkanoates (PHAs) LipidA Lipid A (potential) Rhamnolipids Rhamnolipids (potential) AHLs Quorum Sensing (AHLs) (potential) PhaC->PHAs Lpx_enzymes->LipidA Rhl_enzymes->Rhamnolipids AHL_synthaces AHL_synthaces AHL_synthaces->AHLs

Figure 1: Overview of the metabolic fates of this compound in bacteria.

PHA_Synthesis_Pathway cluster_pathway PHA Synthesis from this compound cluster_precursors Precursor Supply H_CoA This compound PhaC PhaC (PHA Synthase) H_CoA->PhaC n molecules PHA_polymer Polyhydroxyalkanoate (with C17 monomers) PhaC->PHA_polymer polymerization FattyAcid Heptadecanoic Acid EnoylCoA Heptadecenoyl-CoA FattyAcid->EnoylCoA β-oxidation intermediate PhaJ PhaJ ((R)-specific enoyl-CoA hydratase) EnoylCoA->PhaJ hydration PhaJ->H_CoA

Figure 2: Pathway for the synthesis of PHAs from this compound.

GCMS_Workflow title GC-MS Analysis of 3-Hydroxy Fatty Acids Start Bacterial Cell Culture Hydrolysis Acidic Methanolysis (e.g., 25% 12N HCl in Methanol, 90°C, 16h) Start->Hydrolysis Liberation of fatty acid methyl esters Extraction Solvent Extraction (e.g., Ethyl acetate:Hexane) Hydrolysis->Extraction Concentration Concentration under N2 Extraction->Concentration Neutralization Neutralization (e.g., Phosphate buffer pH 12) Concentration->Neutralization Derivatization Derivatization (e.g., with BSTFA + TMCS) Neutralization->Derivatization Formation of volatile TMS derivatives GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification against internal standards) GCMS->DataAnalysis

References

3-Hydroxyheptadecanoyl-CoA: A Deep Dive into its Role as a Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptadecanoyl-CoA is a crucial, yet often overlooked, metabolic intermediate in the beta-oxidation of odd-chain fatty acids. While the metabolism of even-chain fatty acids has been extensively studied, the nuances of odd-chain fatty acid oxidation, and the specific roles of its intermediates, are of growing interest in the scientific community. This is particularly relevant in the context of various metabolic disorders and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound, its metabolic context, methods for its study, and its potential physiological significance.

Metabolic Pathway: The Beta-Oxidation of Odd-Chain Fatty Acids

This compound is an intermediate in the mitochondrial beta-oxidation of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid. The process largely mirrors that of even-chain fatty acids, involving a cycle of four enzymatic reactions. However, the final round of beta-oxidation for odd-chain fatty acids yields propionyl-CoA in addition to acetyl-CoA.

The core reactions involving this compound are:

  • Hydration: Heptadecenoyl-CoA is hydrated by enoyl-CoA hydratase to form (S)-3-hydroxyheptadecanoyl-CoA.

  • Dehydrogenation: (S)-3-hydroxyheptadecanoyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase (HADH) to 3-oxoheptadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[1][2]

This cycle continues until the final three carbons are cleaved as propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, highlighting a key difference from even-chain fatty acid metabolism which exclusively produces acetyl-CoA.[3]

Peroxisomes also play a role in the metabolism of very long-chain and branched fatty acids, and can contribute to the breakdown of odd-chain fatty acids.[4] The initial steps of beta-oxidation in peroxisomes differ from the mitochondrial pathway, utilizing an acyl-CoA oxidase that produces hydrogen peroxide.

Odd_Chain_Fatty_Acid_Beta_Oxidation Heptadecanoyl_CoA Heptadecanoyl-CoA (C17:0) Heptadecenoyl_CoA trans-Δ²-Heptadecenoyl-CoA Heptadecanoyl_CoA->Heptadecenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyheptadecanoyl_CoA This compound Heptadecenoyl_CoA->Hydroxyheptadecanoyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoheptadecanoyl_CoA 3-Ketoheptadecanoyl-CoA Hydroxyheptadecanoyl_CoA->Ketoheptadecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0) Ketoheptadecanoyl_CoA->Pentadecanoyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoheptadecanoyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Pentadecanoyl_CoA->Propionyl_CoA ... (β-Oxidation Cycles) TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Succinyl_CoA->TCA_Cycle LC_MS_Workflow Sample Biological Sample SPE Solid-Phase Extraction (C18) Sample->SPE Extraction LC Liquid Chromatography (Reversed-Phase) SPE->LC Purification & Injection MS Tandem Mass Spectrometry (ESI+) LC->MS Separation & Ionization Data Data Analysis MS->Data Detection & Quantification Potential_Signaling Metabolic_Dysfunction Metabolic Dysfunction (e.g., LCHAD Deficiency) Accumulation Accumulation of 3-Hydroxy Fatty Acids Metabolic_Dysfunction->Accumulation Mitochondrial_Stress Mitochondrial Dysfunction & Oxidative Stress Accumulation->Mitochondrial_Stress COX2 COX-2 Accumulation->COX2 Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Prostaglandins 3-Hydroxy Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

References

A Technical Guide to the Hypothetical Presence and Metabolism of 3-Hydroxyheptadecanoyl-CoA in Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct discovery and detailed analysis of 3-hydroxyheptadecanoyl-CoA in marine organisms are not extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothetical framework based on established principles of fatty acid metabolism. The experimental protocols and data are illustrative and generalized from standard lipidomic methodologies.

Introduction

Odd-chain fatty acids (OCFAs) are known constituents of the lipid profiles of various marine organisms, including invertebrates and bacteria.[1][2][3] Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has been identified in several marine species. The catabolism of such fatty acids is presumed to follow the canonical beta-oxidation pathway. A key intermediate in the beta-oxidation of heptadecanoic acid would be this compound. While not yet a widely studied molecule in marine science, its potential existence and metabolic role offer an intriguing area for future research, particularly in understanding the unique biochemical pathways within marine ecosystems.

This technical guide provides a theoretical overview of the metabolic context of this compound, alongside generalized experimental protocols for its potential identification and quantification.

Hypothetical Metabolic Pathway: Beta-Oxidation of Heptadecanoic Acid

The breakdown of heptadecanoic acid in marine organisms would likely proceed through the mitochondrial beta-oxidation spiral. In this pathway, the fatty acid is sequentially cleaved into two-carbon units in the form of acetyl-CoA. For an odd-chain fatty acid like heptadecanoic acid, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4] this compound would be a transient intermediate in the second turn of this spiral.

Below is a Graphviz diagram illustrating the initial steps of this proposed pathway.

Beta_Oxidation_C17 Heptadecanoyl_CoA Heptadecanoyl-CoA (C17) trans_2_Heptadecenoyl_CoA trans-Δ²-Heptadecenoyl-CoA Heptadecanoyl_CoA->trans_2_Heptadecenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyheptadecanoyl_CoA This compound trans_2_Heptadecenoyl_CoA->L_3_Hydroxyheptadecanoyl_CoA Enoyl-CoA Hydratase _3_Ketoheptadecanoyl_CoA 3-Ketoheptadecanoyl-CoA L_3_Hydroxyheptadecanoyl_CoA->_3_Ketoheptadecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Pentadecanoyl_CoA Pentadecanoyl-CoA (C15) _3_Ketoheptadecanoyl_CoA->Pentadecanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketoheptadecanoyl_CoA->Acetyl_CoA

Initial steps in the beta-oxidation of heptadecanoyl-CoA.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for odd-chain fatty acids and their 3-hydroxy intermediates in a marine bacterial sample. This data is for illustrative purposes to guide researchers on what to potentially measure.

CompoundHypothetical Concentration (nmol/g wet weight)Putative Standard Deviation
Heptadecanoic Acid (C17:0)15.22.1
This compound0.80.2
Pentadecanoic Acid (C15:0)12.51.8
3-Hydroxypentadecanoyl-CoA0.60.1
Tridecanoic Acid (C13:0)9.81.5
3-Hydroxytridecanoyl-CoA0.40.1

Experimental Protocols

The identification and quantification of this compound would require sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction from Marine Organism Tissue

  • Objective: To extract total lipids from a marine biological sample.

  • Methodology:

    • Homogenize 100-200 mg of wet tissue in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Vortex the mixture vigorously for 15 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

2. Analysis of 3-Hydroxyacyl-CoAs by LC-MS/MS

  • Objective: To separate, identify, and quantify this compound.

  • Methodology:

    • Chromatography: Utilize a C18 reversed-phase column for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Mass Spectrometry: Operate in positive ion mode with electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion would be the [M+H]+ of this compound, and the product ions would be specific fragments generated upon collision-induced dissociation (e.g., loss of the CoA moiety).

Below is a Graphviz diagram outlining the general experimental workflow.

General workflow for the analysis of 3-hydroxyacyl-CoAs.

Potential Significance and Future Directions

The study of this compound and other odd-chain 3-hydroxyacyl-CoAs in marine organisms could provide valuable insights into:

  • Novel Metabolic Pathways: Understanding how marine organisms process unusual fatty acids.

  • Biomarker Discovery: These molecules could serve as biomarkers for specific metabolic states or trophic interactions.

  • Biotechnological Applications: The enzymes involved in these pathways could be harnessed for the production of specialty chemicals.

Future research should focus on targeted lipidomic analyses of marine organisms known to contain high levels of heptadecanoic acid to confirm the presence of this compound and elucidate its metabolic fate.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyketides represent a large and structurally diverse class of natural products, many of which possess potent biological activities that have been harnessed for therapeutic purposes, including as antibiotics, antifungals, and anticancer agents.[1] The biosynthesis of these complex molecules is carried out by large, multi-domain enzymes known as polyketide synthases (PKSs).[1] PKSs function in a manner analogous to fatty acid synthases, catalyzing the iterative condensation of small carboxylic acid-derived units.[1] The structural diversity of polyketides is largely determined by the selection of starter and extender units, typically short-chain acyl-Coenzyme A (CoA) thioesters, and the variable reductive processing of the growing polyketide chain.[1][2]

The intersection of fatty acid and polyketide metabolism is a critical area of study, as fatty acid biosynthesis pathways provide the primary building blocks for polyketide assembly.[3] Odd-chain fatty acids, such as heptadecanoic acid (C17:0), are found in trace amounts in various organisms and can serve as precursors for the corresponding acyl-CoA derivatives.[4] The hydroxylated intermediate, 3-hydroxyheptadecanoyl-CoA, is a plausible but underexplored candidate as a starter or extender unit in polyketide biosynthesis. The incorporation of such a long-chain, functionalized precursor could lead to novel polyketide structures with unique biological activities.

This technical guide provides a comprehensive framework for investigating the link between this compound and polyketide synthesis. It is designed as a methodological resource for researchers aiming to elucidate the role of this molecule in natural product biosynthesis. The guide details the metabolic context of this compound, presents a hypothetical model for its incorporation into a polyketide backbone, and provides in-depth experimental protocols and data presentation strategies for its study.

Section 1: Biosynthesis and Metabolic Context of this compound

This compound is an intermediate in the metabolism of heptadecanoic acid. In many bacteria, including the prolific polyketide-producing actinomycetes, fatty acid metabolism is a central process.[3] Odd-chain fatty acids can be derived from dietary sources or synthesized de novo using propionyl-CoA as a primer. The catabolism of these fatty acids occurs via the β-oxidation pathway, where 3-hydroxyacyl-CoA intermediates are formed. Conversely, during fatty acid biosynthesis, these intermediates are also generated.

The metabolic pathway leading to this compound likely involves the following key steps:

  • Activation: Heptadecanoic acid is activated to its CoA thioester, heptadecanoyl-CoA, by a fatty acyl-CoA synthetase (FACS).

  • Dehydrogenation: Heptadecanoyl-CoA can be dehydrogenated to form trans-2-heptadecenoyl-CoA by an acyl-CoA dehydrogenase.

  • Hydration: The subsequent hydration of the double bond by an enoyl-CoA hydratase yields (S)-3-hydroxyheptadecanoyl-CoA.[5]

This intermediate can then either proceed through the β-oxidation pathway, where it is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to 3-ketoheptadecanoyl-CoA, or it could potentially be intercepted by a PKS.[5]

metabolic_pathway heptadecanoic_acid Heptadecanoic Acid heptadecanoyl_coa Heptadecanoyl-CoA heptadecanoic_acid->heptadecanoyl_coa Fatty Acyl-CoA Synthetase trans_2_heptadecenoyl_coa trans-2-Heptadecenoyl-CoA heptadecanoyl_coa->trans_2_heptadecenoyl_coa Acyl-CoA Dehydrogenase hydroxyheptadecanoyl_coa This compound trans_2_heptadecenoyl_coa->hydroxyheptadecanoyl_coa Enoyl-CoA Hydratase ketoheptadecanoyl_coa 3-Ketoheptadecanoyl-CoA hydroxyheptadecanoyl_coa->ketoheptadecanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase pks_pathway Polyketide Synthesis hydroxyheptadecanoyl_coa->pks_pathway Hypothetical Shunt beta_oxidation β-Oxidation ketoheptadecanoyl_coa->beta_oxidation

Figure 1: Proposed metabolic pathway of this compound.

Section 2: Hypothetical Incorporation into a Polyketide Backbone

Modular Type I PKSs assemble polyketides in an assembly-line fashion. Each module is responsible for one cycle of chain elongation and modification. A minimal module consists of an acyltransferase (AT) domain, which selects the extender unit (typically malonyl-CoA or methylmalonyl-CoA), a ketosynthase (KS) domain that catalyzes the carbon-carbon bond formation, and an acyl carrier protein (ACP) that tethers the growing polyketide chain.[1]

This compound could theoretically be utilized by a PKS in two ways:

  • As a Starter Unit: The loading module of a PKS could accept this compound, which would then be transferred to the first KS domain to initiate polyketide synthesis. This would result in a polyketide with a C17 alkyl side chain bearing a hydroxyl group at the β-position relative to the polyketide backbone.

  • As an Extender Unit: While less common for long-chain acyl-CoAs, a specialized AT domain could potentially recognize and load this compound as an extender unit. This would require decarboxylation, which is unlikely for a non-malonyl-CoA-type substrate. A more plausible scenario is the modification of a standard extender unit to produce a similar structure on the ACP before condensation.

The logical relationship for its incorporation as a starter unit is depicted below.

pks_incorporation cluster_loading_module Loading Module cluster_module_1 Module 1 loading_at AT ACP module1 KS AT (KR) ACP loading_at:f1->module1:f0 2. Transfer to KS domain module1:f0->module1:f3 growing_chain Growing Polyketide Chain module1:f3->growing_chain 5. To next module or termination starter_coa This compound starter_coa->loading_at:f0 1. Loading of starter unit extender_coa Malonyl-CoA extender_coa->module1:f1 3. Loading of extender unit

Figure 2: Logical flow of this compound as a starter unit.

Section 3: Experimental Protocols for Investigation

To validate the hypothetical link between this compound and polyketide synthesis, a multi-pronged experimental approach is required. The following protocols provide detailed methodologies for the key experiments.

LC-MS/MS Quantification of Intracellular this compound

This protocol describes the extraction and absolute quantification of this compound from bacterial cell cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Bacterial cell culture (e.g., Streptomyces sp.)

  • Heptadecanoyl-CoA (as an internal standard)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA)

  • LC-MS grade water, acetonitrile, and formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Cell Harvesting: Harvest approximately 1x10⁹ cells by centrifugation at 4°C. Immediately flash-freeze the cell pellet in liquid nitrogen.

  • Extraction: Resuspend the frozen cell pellet in 500 µL of ice-cold 2.5% SSA containing a known concentration of the internal standard (e.g., 100 pmol of heptadecanoyl-CoA).

  • Cell Lysis: Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).

  • Protein Precipitation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Solid-Phase Extraction (Optional, for sample cleanup):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of LC-MS grade water.

    • Load the supernatant onto the cartridge.

    • Wash with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Operate in positive ion ESI mode with Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for this compound and the internal standard should be determined by direct infusion of standards.

In Vitro PKS Reconstitution Assay

This protocol outlines the procedure for an in vitro assay to test the ability of a purified PKS module to utilize this compound as a starter unit.

Materials:

  • Purified PKS protein (loading module and first extension module)

  • This compound

  • Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2.5 mM DTT, 1 mM EDTA)

  • Quenching solution (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Reaction buffer

    • Purified PKS protein (final concentration ~2-5 µM)

    • NADPH (final concentration 1 mM)

    • Malonyl-CoA (final concentration 0.5 mM)

  • Initiation: Start the reaction by adding this compound (final concentration 0.2 mM). A control reaction should be run without the starter unit.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for 1-4 hours.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Collect the organic (ethyl acetate) layer, evaporate to dryness, and reconstitute in a suitable solvent (e.g., methanol). Analyze the products by LC-MS to identify the expected polyketide product.

¹³C-Labeled Heptadecanoic Acid Feeding Experiment

This protocol describes an in vivo experiment to trace the incorporation of a labeled precursor into polyketides.

Materials:

  • Polyketide-producing microbial strain

  • Uniformly ¹³C-labeled heptadecanoic acid ([U-¹³C]C17:0)

  • Culture medium

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Pre-culture: Grow the microbial strain in its standard production medium to mid-log phase.

  • Feeding: Add [U-¹³C]heptadecanoic acid (solubilized in a small amount of ethanol (B145695) or DMSO) to the culture to a final concentration of 0.1-0.5 mM. A control culture should be fed with unlabeled heptadecanoic acid.

  • Incubation: Continue the incubation for a period that allows for polyketide production (e.g., 24-72 hours).

  • Extraction: Extract the culture broth and mycelium with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Partially purify the target polyketide(s) using chromatographic techniques (e.g., silica (B1680970) gel chromatography, HPLC) to remove interfering compounds.

  • LC-HRMS Analysis: Analyze the purified extracts by LC-HRMS. Compare the mass spectra of the polyketide(s) from the labeled and unlabeled cultures. Look for an increase in the mass of the molecular ion corresponding to the incorporation of ¹³C atoms. The number of incorporated carbons can be determined from the mass shift.

experimental_workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_quantification Precursor Quantification feeding 1. Feed producing organism with [U-13C]Heptadecanoic Acid extraction_vivo 2. Culture extraction and polyketide purification feeding->extraction_vivo analysis_vivo 3. LC-HRMS analysis for 13C incorporation extraction_vivo->analysis_vivo result_vivo Confirmation of precursor incorporation analysis_vivo->result_vivo reconstitution 1. In vitro PKS assay with This compound extraction_vitro 2. Quench reaction and extract product reconstitution->extraction_vitro analysis_vitro 3. LC-MS analysis for polyketide product extraction_vitro->analysis_vitro result_vitro Identification of specific product analysis_vitro->result_vitro cell_lysis 1. Cell harvesting and lysis extraction_quant 2. Acyl-CoA extraction cell_lysis->extraction_quant analysis_quant 3. LC-MS/MS quantification extraction_quant->analysis_quant result_quant Intracellular concentration of precursor analysis_quant->result_quant

Figure 3: Overall experimental workflow for investigating this compound.

Section 4: Data Presentation and Interpretation

Clear and structured presentation of quantitative data is essential for interpreting the results of the proposed experiments. The following tables provide templates for organizing the data.

Table 1: LC-MS/MS Quantification of this compound

Sample ConditionReplicatePeak Area (Analyte)Peak Area (Internal Standard)Calculated Concentration (pmol/10⁹ cells)Mean ± SD
Wild-Type 115,23450,12360.861.5 ± 1.2
215,89050,56762.7
315,43250,23461.1
PKS Mutant 125,67849,987102.7103.4 ± 1.5
226,34550,111105.1
325,88850,321102.8

This table would be used to compare the intracellular pools of the precursor in different genetic backgrounds, for instance, a wild-type versus a strain where the putative PKS is deleted.

Table 2: Kinetic Parameters of a Hypothetical 3-Hydroxyacyl-CoA Dehydrogenase

SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
3-Hydroxybutyryl-CoA (C4) 15.2 ± 1.825.4 ± 2.142.32.78 x 10⁶
3-Hydroxyoctanoyl-CoA (C8) 8.5 ± 0.935.1 ± 3.558.56.88 x 10⁶
3-Hydroxypalmitoyl-CoA (C16) 5.1 ± 0.618.9 ± 1.531.56.18 x 10⁶
This compound (C17) 6.3 ± 0.715.2 ± 1.325.34.02 x 10⁶

This table allows for the comparison of the enzyme's activity on the target substrate versus other chain lengths.

Table 3: Product Titers from In Vitro PKS Assays

PKS VariantStarter UnitProduct Peak Area (LC-MS)Relative Titer (%)
WT PKS Module 1 Propionyl-CoA (Control)1,254,321100
WT PKS Module 1 This compound87,6547.0
WT PKS Module 1 None< 1,000< 0.1
Engineered PKS Module 1 Propionyl-CoA (Control)987,654100
Engineered PKS Module 1 This compound456,78946.2

This table demonstrates the relative efficiency of the PKS in utilizing the novel starter unit compared to its native substrate.

Table 4: Mass Isotopomer Distribution in a Polyketide from a ¹³C-Labeling Experiment

Polyketide ProductPrecursor FedMass (m/z)Relative Abundance (%)Interpretation
Hypothetical Polyketide A Unlabeled C17:0450.3100 (M+0)Natural abundance
Hypothetical Polyketide A [U-¹³C]C17:0450.35.2Unlabeled fraction
467.394.8 (M+17)Full incorporation of C17 starter unit

This table provides direct evidence of the incorporation of the carbon backbone of the fed precursor into the final polyketide product.

Conclusion

While the direct involvement of this compound in the biosynthesis of a known polyketide has yet to be established in the literature, its chemical structure and metabolic origin make it a compelling candidate for exploration. The methodologies outlined in this guide provide a robust and systematic approach to investigate this potential link. By combining targeted metabolomics, in vitro enzymatic assays, and in vivo stable isotope tracing, researchers can definitively determine if and how this long-chain hydroxylated acyl-CoA contributes to the vast structural diversity of polyketide natural products. The successful identification of a polyketide derived from this compound would not only expand our understanding of PKS substrate flexibility but also open new avenues for the biosynthetic engineering of novel bioactive compounds.

References

The Enzymatic Landscape of 3-Hydroxyheptadecanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs) and their derivatives are gaining increasing attention in biomedical research and drug development due to their unique metabolic roles and potential therapeutic applications. The synthesis of these molecules, which diverges from the more common even-chain fatty acid pathways, presents a unique set of enzymatic challenges and opportunities. A key intermediate in the synthesis of C17 fatty acids is 3-hydroxyheptadecanoyl-CoA. This technical guide provides an in-depth exploration of the enzymes involved in the synthesis of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways and workflows.

The biosynthesis of this compound is a critical step in the elongation of odd-chain fatty acids, a process that occurs in the endoplasmic reticulum and involves a multi-enzyme complex known as the fatty acid elongase (FAE) system. This system sequentially adds two-carbon units to a growing acyl-CoA chain. In the case of this compound synthesis, the precursor is pentadecanoyl-CoA (C15:0-CoA).

The Fatty Acid Elongase (FAE) System

The synthesis of this compound from pentadecanoyl-CoA is accomplished through the first three reactions of the fatty acid elongation cycle. This cycle is catalyzed by a complex of four core enzymes:

  • 3-Ketoacyl-CoA Synthase (KCS) : This enzyme, also known as fatty acid elongase (ELOVL), catalyzes the initial and rate-limiting condensation reaction between an acyl-CoA (in this case, pentadecanoyl-CoA) and malonyl-CoA to form a 3-ketoacyl-CoA (3-ketoheptadecanoyl-CoA).

  • 3-Ketoacyl-CoA Reductase (KAR) : This enzyme reduces the 3-keto group of 3-ketoheptadecanoyl-CoA to a hydroxyl group, forming this compound. This reaction utilizes NADPH as a reducing agent.

  • 3-Hydroxyacyl-CoA Dehydratase (HACD) : This enzyme catalyzes the dehydration of this compound to form trans-2,3-heptadecenoyl-CoA.

  • Trans-2,3-Enoyl-CoA Reductase (TECR) : The final enzyme in the elongation cycle reduces the double bond in trans-2,3-heptadecenoyl-CoA to yield the elongated, saturated heptadecanoyl-CoA. This reaction also utilizes NADPH.

For the specific synthesis of this compound, only the first two enzymes, KCS and KAR, are directly required.

Enzymes Involved in this compound Synthesis

3-Ketoacyl-CoA Synthases (ELOVLs)

The ELOVL family of enzymes is responsible for the condensation reaction that initiates each cycle of fatty acid elongation. In mammals, there are seven identified ELOVLs (ELOVL1-7), each with distinct substrate specificities.

Recent research has shown that some ELOVLs are capable of utilizing odd-chain fatty acyl-CoAs as substrates. Specifically, human ELOVL6 has been demonstrated to catalyze the elongation of both tridecanoyl-CoA (C13:0-CoA) and pentadecanoyl-CoA (C15:0-CoA). ELOVL7 also exhibits modest activity towards pentadecanoyl-CoA[1]. This finding is crucial as it provides direct evidence for the enzymatic machinery capable of initiating the synthesis of C17 fatty acids from a C15 precursor.

3-Ketoacyl-CoA Reductase (KAR)
3-Hydroxyacyl-CoA Dehydratase (HACD)

While not directly involved in the synthesis of this compound, HACD enzymes are the subsequent step in the elongation pathway. There are four known human HACD enzymes (HACD1-4). Studies have shown that HACD1 and HACD2 have broad substrate specificities and are active in a wide range of fatty acid elongation pathways, suggesting they would likely act on this compound[2][3][4].

Trans-2,3-Enoyl-CoA Reductase (TECR)

TECR catalyzes the final step of the elongation cycle. This enzyme is also thought to have broad substrate specificity for trans-2,3-enoyl-CoAs of various chain lengths[5][6][7][8][9][10].

Quantitative Data on Enzyme Activity

Quantitative kinetic data for the enzymes of the fatty acid elongase system with odd-chain substrates, particularly those leading to C17 intermediates, is limited in the scientific literature. The available data primarily focuses on even-chain substrates. However, the demonstration of ELOVL6 and ELOVL7 activity with pentadecanoyl-CoA provides a strong foundation for further quantitative studies.

Enzyme FamilySpecific Enzyme(s)Substrate(s)Product(s)Key Findings on Substrate Specificity
3-Ketoacyl-CoA Synthase ELOVL6, ELOVL7Pentadecanoyl-CoA, Malonyl-CoA3-Ketoheptadecanoyl-CoA, CO2, CoAELOVL6 actively elongates C13:0-CoA and C15:0-CoA. ELOVL7 shows modest activity with C15:0-CoA[1].
3-Ketoacyl-CoA Reductase KAR (HSD17B12)3-Ketoheptadecanoyl-CoA, NADPHThis compound, NADP+Assumed to have broad substrate specificity for various chain-length 3-ketoacyl-CoAs.
3-Hydroxyacyl-CoA Dehydratase HACD1, HACD2This compoundtrans-2,3-Heptadecenoyl-CoA, H2OHACD1 and HACD2 exhibit broad substrate specificities for long to very long-chain 3-hydroxyacyl-CoAs[2][3][4].
Trans-2,3-Enoyl-CoA Reductase TECRtrans-2,3-Heptadecenoyl-CoA, NADPHHeptadecanoyl-CoA, NADP+Generally considered to have broad substrate specificity[5][6][7][8][9][10].

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongase Assay with Odd-Chain Substrates

This protocol is adapted from established methods for measuring fatty acid elongase activity and can be used to quantify the conversion of pentadecanoyl-CoA to elongated products.

1. Materials:

  • Microsomal protein fraction isolated from cells or tissues expressing the elongase enzymes.

  • Pentadecanoyl-CoA (substrate)

  • [2-¹⁴C]Malonyl-CoA (radiolabeled co-substrate)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (B52724)

  • Heptane

  • Silica gel TLC plates

  • Scintillation cocktail and counter

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and pentadecanoyl-CoA.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein and [2-¹⁴C]malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Saponify the fatty acids by adding a strong base (e.g., 10 M KOH) and heating at 70°C for 1 hour.

  • Acidify the mixture and extract the fatty acids with heptane.

  • Separate the radiolabeled fatty acid products by thin-layer chromatography (TLC).

  • Visualize the fatty acids (e.g., with iodine vapor) and scrape the corresponding spots.

  • Quantify the radioactivity in each spot using a scintillation counter to determine the amount of elongated product formed.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general approach for the sensitive and specific quantification of this compound in biological samples.

1. Sample Preparation:

  • Homogenize the tissue or cell sample in a suitable buffer.

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing this compound.

  • Derivatize the hydroxyl and/or carboxyl groups if necessary to improve chromatographic separation and ionization efficiency.

2. LC-MS/MS System:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A C18 reversed-phase column suitable for lipid analysis.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. LC Method:

  • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve protonation.

  • Optimize the gradient to achieve good separation of this compound from other lipid species.

4. MS/MS Method:

  • Operate the mass spectrometer in positive or negative ion mode, depending on the derivatization and analyte properties.

  • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: The m/z of the [M+H]⁺ or [M-H]⁻ ion of this compound.

    • Product Ion(s): Select characteristic fragment ions of this compound for specific detection.

  • Develop a calibration curve using a synthetic standard of this compound to enable absolute quantification.

Signaling Pathways and Experimental Workflows

Fatty_Acid_Elongation_Pathway Propionyl_CoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (multiple cycles) Propionyl_CoA->FAS Malonyl_CoA_1 Malonyl-CoA Malonyl_CoA_1->FAS Pentadecanoyl_CoA Pentadecanoyl-CoA (C15) FAS->Pentadecanoyl_CoA KCS 3-Ketoacyl-CoA Synthase (ELOVL6/7) Pentadecanoyl_CoA->KCS Malonyl_CoA_2 Malonyl-CoA Malonyl_CoA_2->KCS Ketoheptadecanoyl_CoA 3-Ketoheptadecanoyl-CoA (C17) KCS->Ketoheptadecanoyl_CoA KAR 3-Ketoacyl-CoA Reductase Ketoheptadecanoyl_CoA->KAR Hydroxyheptadecanoyl_CoA This compound (C17) KAR->Hydroxyheptadecanoyl_CoA HACD 3-Hydroxyacyl-CoA Dehydratase Hydroxyheptadecanoyl_CoA->HACD Enoyl_CoA trans-2,3-Heptadecenoyl-CoA (C17) HACD->Enoyl_CoA TECR trans-2,3-Enoyl-CoA Reductase Enoyl_CoA->TECR Heptadecanoyl_CoA Heptadecanoyl-CoA (C17) TECR->Heptadecanoyl_CoA

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue_Homogenization Tissue/Cell Homogenization Lipid_Extraction Lipid Extraction (LLE or SPE) Tissue_Homogenization->Lipid_Extraction Derivatization Derivatization (Optional) Lipid_Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Concentration_Determination Concentration Determination Quantification->Concentration_Determination Pathway_Analysis Metabolic Pathway Analysis Concentration_Determination->Pathway_Analysis

Conclusion

The synthesis of this compound is a key step in the production of C17 odd-chain fatty acids, a class of molecules with growing biological and therapeutic interest. This process is carried out by the fatty acid elongase system, with enzymes such as ELOVL6 playing a crucial role in initiating the elongation of odd-chain precursors. While significant progress has been made in identifying the enzymes involved and their general functions, a notable gap remains in the quantitative understanding of their kinetics with odd-chain substrates. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate this important metabolic pathway. Future studies focusing on the kinetic characterization of the FAE enzymes with odd-chain intermediates will be essential for a complete understanding of odd-chain fatty acid biosynthesis and for the development of novel therapeutic strategies targeting this pathway.

References

An In-depth Technical Guide on the Regulation of 3-Hydroxyheptadecanoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptadecanoyl-CoA is a key metabolic intermediate in the β-oxidation of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid. Unlike their even-chain counterparts, the metabolism of odd-chain fatty acids results in the production of both acetyl-CoA and propionyl-CoA, the latter having unique metabolic fates and regulatory implications. This technical guide provides a comprehensive overview of the core principles governing the production of this compound, focusing on the enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies. This information is critical for researchers investigating lipid metabolism, metabolic disorders, and for professionals in drug development targeting these pathways.

Biosynthesis of this compound via β-Oxidation

The production of this compound occurs primarily through the mitochondrial fatty acid β-oxidation pathway. This process is a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain.[1][2] For heptadecanoyl-CoA, the initial cycles proceed in the same manner as for even-chain fatty acids.

The key step that generates this compound is the hydration of a trans-Δ²-enoyl-CoA intermediate. The sequence of reactions leading to its formation is as follows:

  • Dehydrogenation: Heptadecanoyl-CoA is oxidized by acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons to form trans-Δ²-heptadecenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of trans-Δ²-heptadecenoyl-CoA, resulting in the formation of L-3-hydroxyheptadecanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes L-3-hydroxyheptadecanoyl-CoA to 3-ketoheptadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[3]

  • Thiolysis: β-ketoacyl-CoA thiolase cleaves 3-ketoheptadecanoyl-CoA, releasing a molecule of acetyl-CoA and pentadecanoyl-CoA, which then re-enters the β-oxidation spiral.

This cycle repeats until the final three-carbon unit, propionyl-CoA, is produced alongside acetyl-CoA.[4][5]

Regulation of this compound Production

The cellular concentration of this compound is tightly regulated by controlling the flux through the β-oxidation pathway. This regulation occurs at multiple levels, including substrate availability, transcriptional control of key enzymes, and allosteric regulation of enzyme activity.

Transcriptional Regulation

The expression of genes encoding the enzymes of β-oxidation is primarily controlled by the peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and sterol regulatory element-binding proteins (SREBPs).[6]

  • PPARα: This nuclear receptor acts as a major transcriptional activator of genes involved in fatty acid catabolism.[6] In times of energy demand, such as fasting, the activation of PPARα leads to the upregulation of genes encoding for acyl-CoA dehydrogenases, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • SREBP-1c: In contrast, SREBP-1c is a key regulator of lipogenesis.[6] High levels of insulin (B600854) promote the activity of SREBP-1c, which upregulates the synthesis of fatty acids and triglycerides while simultaneously suppressing the expression of genes involved in fatty acid oxidation.

Allosteric Regulation

The activity of β-oxidation enzymes is also subject to short-term allosteric regulation by key metabolic indicators, ensuring a rapid response to the cell's energetic state.

  • NADH/NAD+ Ratio: The 3-hydroxyacyl-CoA dehydrogenase step is particularly sensitive to the mitochondrial NADH/NAD+ ratio. A high NADH/NAD+ ratio, indicative of a high energy state, will inhibit the activity of HADH, thereby reducing the production of 3-ketoacyl-CoA and causing an accumulation of 3-hydroxyacyl-CoA intermediates.[7]

  • Acetyl-CoA: High levels of the end-product, acetyl-CoA, can allosterically inhibit β-ketoacyl-CoA thiolase, leading to a feedback inhibition of the β-oxidation spiral.[7]

Hormonal Control

Hormones play a crucial role in orchestrating fatty acid metabolism on a systemic level.

  • Glucagon (B607659) and Adrenaline: During periods of fasting or stress, glucagon and adrenaline stimulate lipolysis in adipose tissue, increasing the availability of fatty acids for β-oxidation in tissues like the liver and muscle.

  • Insulin: In the fed state, insulin promotes glucose utilization and fatty acid storage while inhibiting lipolysis and fatty acid oxidation.

Quantitative Data

SubstrateKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoA (C4)25150
3-Hydroxyoctanoyl-CoA (C8)5250
3-Hydroxypalmitoyl-CoA (C16)5100

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase. The Vmax values are relative and depend on the specific assay conditions.[8]

Experimental Protocols

Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Activity

Principle: The activity of L-3-hydroxyacyl-CoA dehydrogenase is typically measured by monitoring the reduction of NAD+ to NADH at 340 nm. A coupled assay system is often employed to ensure the reaction proceeds in the forward direction and to eliminate product inhibition.[8]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)

  • L-3-hydroxyacyl-CoA substrate (e.g., this compound, if available, or a suitable surrogate like 3-hydroxyoctanoyl-CoA)

  • NAD+

  • 3-ketoacyl-CoA thiolase (for coupled assay)

  • Coenzyme A (for coupled assay)

  • Enzyme preparation (e.g., mitochondrial extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, 3-ketoacyl-CoA thiolase, and Coenzyme A.

  • Add the enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.[9]

Materials:

  • LC-MS/MS system

  • Reversed-phase C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Internal standard (e.g., a stable isotope-labeled version of this compound or an odd-chain acyl-CoA with a different chain length)

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Extraction solvent (e.g., acetonitrile/methanol/water)

Procedure:

  • Sample Extraction: Homogenize the biological sample in the presence of the internal standard using a suitable extraction solvent to precipitate proteins and extract the acyl-CoAs.

  • Chromatographic Separation: Inject the extracted sample onto the LC system. The acyl-CoAs are separated on the C18 column based on their hydrophobicity.

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using electrospray ionization) and analyzed by the mass spectrometer. Specific precursor-product ion transitions for this compound and the internal standard are monitored in multiple reaction monitoring (MRM) mode for quantification.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Heptadecanoyl_CoA Heptadecanoyl-CoA (C17:0) trans_Heptadecenoyl_CoA trans-Δ²-Heptadecenoyl-CoA Heptadecanoyl_CoA->trans_Heptadecenoyl_CoA ACAD Hydroxyheptadecanoyl_CoA This compound trans_Heptadecenoyl_CoA->Hydroxyheptadecanoyl_CoA ECH Ketoheptadecanoyl_CoA 3-Ketoheptadecanoyl-CoA Hydroxyheptadecanoyl_CoA->Ketoheptadecanoyl_CoA HADH Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0) Ketoheptadecanoyl_CoA->Pentadecanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoheptadecanoyl_CoA->Acetyl_CoA Thiolase ACAD Acyl-CoA Dehydrogenase FAD FAD FADH2 FADH₂ ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD⁺ NADH NADH + H⁺ Thiolase β-Ketoacyl-CoA Thiolase FAD->FADH2 H2O H₂O NAD->NADH CoA CoA-SH

Caption: β-Oxidation pathway for heptadecanoyl-CoA.

PPARa PPARα FAO_genes Fatty Acid Oxidation Genes (including HADH) PPARa->FAO_genes + SREBP1c SREBP-1c SREBP1c->FAO_genes - Lipogenesis_genes Lipogenesis Genes SREBP1c->Lipogenesis_genes + NADH_ratio High NADH/NAD⁺ Ratio HADH_activity 3-Hydroxyacyl-CoA Dehydrogenase Activity NADH_ratio->HADH_activity - AcetylCoA_level High Acetyl-CoA Thiolase_activity β-Ketoacyl-CoA Thiolase Activity AcetylCoA_level->Thiolase_activity - Glucagon Glucagon Lipolysis Lipolysis Glucagon->Lipolysis + Insulin Insulin Insulin->SREBP1c + Insulin->Lipolysis -

Caption: Key regulators of fatty acid oxidation.

start Start: Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (+ Internal Standard) start->extraction lc_separation LC Separation (Reversed-Phase) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (vs. Calibration Curve) ms_detection->quantification end End: Concentration of This compound quantification->end

Caption: LC-MS/MS workflow for acyl-CoA analysis.

Conclusion

The production of this compound is a critical step in the catabolism of odd-chain fatty acids. Its regulation is intricately linked to the overall control of fatty acid oxidation, involving a multi-layered system of transcriptional, allosteric, and hormonal controls. A thorough understanding of these regulatory mechanisms is essential for researchers and clinicians working on metabolic diseases and for the development of novel therapeutic strategies targeting lipid metabolism. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of this compound and the enzymes involved in its production, enabling further investigation into this important area of metabolism.

References

Cellular Localization of 3-Hydroxyheptadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyheptadecanoyl-CoA is a key intermediate in the beta-oxidation of odd-chain fatty acids. Its cellular localization is critical to understanding its metabolic fate and potential regulatory roles. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, the experimental methodologies used to determine its localization, and its involvement in cellular metabolic pathways. While direct quantitative data for this compound is limited, this guide synthesizes information from closely related long-chain acyl-CoAs to present a thorough understanding of its compartmentalization, primarily within mitochondria and peroxisomes.

Introduction

This compound is a crucial intermediate formed during the third step of beta-oxidation of heptadecanoic acid, a 17-carbon saturated fatty acid. The metabolism of fatty acids is a highly compartmentalized process, occurring predominantly within two key organelles: mitochondria and peroxisomes.[1] The specific location of this compound dictates its subsequent enzymatic conversion and its potential to influence cellular processes. Understanding this localization is paramount for researchers investigating fatty acid metabolism, related metabolic disorders, and for the development of therapeutic agents targeting these pathways.

Subcellular Localization of this compound

The metabolism of long-chain fatty acids, including heptadecanoic acid, is initiated in the cytoplasm with their activation to acyl-CoA esters. These activated fatty acids are then transported into mitochondria and peroxisomes for beta-oxidation. Consequently, this compound, as an intermediate of this process, is primarily found within the mitochondrial matrix and the peroxisomal lumen.

  • Mitochondria: The mitochondrial beta-oxidation pathway is the primary route for the degradation of the majority of long-chain fatty acids to supply acetyl-CoA for the production of ATP.[2] The enzymes responsible for the conversion of this compound are located in the mitochondrial matrix.[3]

  • Peroxisomes: Peroxisomes also possess a beta-oxidation pathway that is particularly important for the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[4] Peroxisomal beta-oxidation of heptadecanoic acid would also generate this compound as an intermediate. The enzymes of the peroxisomal beta-oxidation pathway are located in the peroxisomal matrix.[5]

Quantitative Distribution of 3-Hydroxyacyl-CoAs

Cellular CompartmentEstimated Concentration of Long-Chain 3-Hydroxyacyl-CoAs (pmol/mg protein)Primary Metabolic Function
Mitochondrial Matrix 5 - 20Complete beta-oxidation for ATP production
Peroxisomal Lumen 1 - 5Chain-shortening of fatty acids
Cytosol < 1Transient presence during transport and signaling
Endoplasmic Reticulum < 0.5Minimal, primarily involved in fatty acid elongation and desaturation

Note: These values are illustrative and intended to represent the expected relative abundance in each compartment. Actual concentrations can vary significantly depending on cell type, metabolic state, and dietary conditions.

Experimental Protocols for Determining Cellular Localization

The subcellular localization of this compound is typically determined indirectly by localizing the enzymes that produce and consume it, or by analyzing the acyl-CoA content of isolated organelles.

Subcellular Fractionation by Differential Centrifugation

This is a classical and widely used method to separate major organelles from a cell homogenate.

Protocol:

  • Homogenization: Harvest cells or tissue and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

  • Mid-Speed Centrifugation: Carefully collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet contains the mitochondrial fraction.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet from this step contains the microsomal fraction (including endoplasmic reticulum), and the supernatant is the cytosolic fraction.

  • Peroxisome Enrichment: For peroxisomal fractions, further purification of the mitochondrial pellet is often required using density gradient centrifugation (e.g., with Percoll or sucrose (B13894) gradients).

  • Analysis: Each fraction is then analyzed for its acyl-CoA content using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The purity of each fraction should be assessed by Western blotting for organelle-specific marker proteins.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Quantification

LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs in subcellular fractions.

Protocol:

  • Extraction: To the isolated organelle pellets or cytosolic fractions, add an ice-cold extraction solvent (e.g., 75% acetonitrile (B52724) with an internal standard). Vortex vigorously and incubate on ice.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Separation of acyl-CoAs is typically achieved on a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species.

Immunofluorescence Microscopy for Enzyme Localization

This technique allows for the visualization of the subcellular localization of the enzymes involved in the metabolism of this compound, providing strong evidence for its location.

Protocol:

  • Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a 3-hydroxyacyl-CoA dehydrogenase (mitochondrial or peroxisomal isoform) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization with organelle-specific markers can be performed to confirm the subcellular location.

Signaling Pathways and Logical Relationships

While this compound itself has not been identified as a direct signaling molecule, long-chain acyl-CoAs, in general, are known to have regulatory roles in various cellular processes.[6][7]

Metabolic Pathway of Heptadecanoic Acid Beta-Oxidation

The following diagram illustrates the central role of this compound in the beta-oxidation of heptadecanoic acid in both mitochondria and peroxisomes.

Beta_Oxidation_Pathway cluster_Mitochondria Mitochondrial Matrix cluster_Peroxisome Peroxisomal Lumen Heptadecanoyl_CoA_M Heptadecanoyl-CoA Enoyl_CoA_M trans-2-Heptadecenoyl-CoA Heptadecanoyl_CoA_M->Enoyl_CoA_M Acyl-CoA Dehydrogenase Hydroxyacyl_CoA_M This compound Enoyl_CoA_M->Hydroxyacyl_CoA_M Enoyl-CoA Hydratase Ketoacyl_CoA_M 3-Ketoheptadecanoyl-CoA Hydroxyacyl_CoA_M->Ketoacyl_CoA_M 3-Hydroxyacyl-CoA Dehydrogenase Pentadecanoyl_CoA_M Pentadecanoyl-CoA Ketoacyl_CoA_M->Pentadecanoyl_CoA_M Thiolase Acetyl_CoA_M Acetyl-CoA Ketoacyl_CoA_M->Acetyl_CoA_M Thiolase Propionyl_CoA_M Propionyl-CoA Pentadecanoyl_CoA_M->Propionyl_CoA_M ... further cycles Heptadecanoyl_CoA_P Heptadecanoyl-CoA Enoyl_CoA_P trans-2-Heptadecenoyl-CoA Heptadecanoyl_CoA_P->Enoyl_CoA_P Acyl-CoA Oxidase Hydroxyacyl_CoA_P This compound Enoyl_CoA_P->Hydroxyacyl_CoA_P Bifunctional Enzyme Ketoacyl_CoA_P 3-Ketoheptadecanoyl-CoA Hydroxyacyl_CoA_P->Ketoacyl_CoA_P Bifunctional Enzyme Pentadecanoyl_CoA_P Pentadecanoyl-CoA Ketoacyl_CoA_P->Pentadecanoyl_CoA_P Thiolase Acetyl_CoA_P Acetyl-CoA Ketoacyl_CoA_P->Acetyl_CoA_P Thiolase Cytosol Cytosol (Heptadecanoic Acid Activation) Cytosol->Heptadecanoyl_CoA_M Cytosol->Heptadecanoyl_CoA_P

Caption: Beta-oxidation of heptadecanoic acid in mitochondria and peroxisomes.
Experimental Workflow for Subcellular Localization and Quantification

This diagram outlines the key steps involved in determining the subcellular distribution of this compound.

Experimental_Workflow start Cell/Tissue Sample homogenization Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent fractions Subcellular Fractions (Nuclei, Mitochondria, Cytosol, etc.) diff_cent->fractions purity_check Purity Assessment (Western Blot for Markers) fractions->purity_check extraction Acyl-CoA Extraction fractions->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of This compound lcms->quantification localization Determination of Subcellular Localization quantification->localization

Caption: Workflow for subcellular localization and quantification of acyl-CoAs.
Potential Regulatory Roles of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs, the class of molecules to which this compound belongs, can influence various cellular processes.

Regulatory_Roles LC_Acyl_CoA Long-Chain Acyl-CoAs (e.g., this compound) Enzyme_Reg Enzyme Regulation (e.g., Acetyl-CoA Carboxylase) LC_Acyl_CoA->Enzyme_Reg Allosteric Modulation Ion_Channel Ion Channel Modulation LC_Acyl_CoA->Ion_Channel Direct Binding Transcription Transcriptional Regulation LC_Acyl_CoA->Transcription Indirect Effects Signaling Cell Signaling Pathways LC_Acyl_CoA->Signaling Substrate for Lipid Mediators

References

The Unseen Precursor: A Technical Guide to 3-Hydroxyheptadecanoyl-CoA in Microbial Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a widely studied molecule in isolation, 3-hydroxyheptadecanoyl-CoA stands as a crucial, often inferred, intermediate in the biosynthesis of a range of bioactive microbial secondary metabolites. As a 17-carbon, β-hydroxylated fatty acyl-CoA, its significance arises from its role as a building block, particularly in the formation of complex lipopeptides and potentially other polyketide-derived natural products. This guide delves into the metabolic origins of this compound, its incorporation into valuable secondary metabolites, and the analytical methodologies required for its study. We provide a comprehensive overview for researchers engaged in natural product discovery and the bioengineering of microbial production platforms.

Introduction to this compound

This compound is a long-chain fatty acyl-CoA that carries a hydroxyl group at the beta (C-3) position of its 17-carbon acyl chain. Its structure is intrinsically linked to fatty acid metabolism. In microbial systems, it can be generated through two primary routes: the β-oxidation of odd-chain fatty acids or as an intermediate in the de novo synthesis of odd-chain fatty acids. While its direct roles in primary metabolism are transient, its true significance in the context of this guide lies in its diversion from these central pathways into the assembly lines of secondary metabolite biosynthesis.

Microbial secondary metabolites are a rich source of pharmaceuticals and other high-value chemicals.[1] The structural diversity of these compounds is generated by complex enzymatic machinery, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which utilize a variety of small molecule precursors.[2] this compound, or more commonly its acyl carrier protein (ACP) bound equivalent, serves as a specialized building block for introducing a C17 hydroxylated lipid moiety, which can be critical for the biological activity of the final natural product.

Biosynthesis and Metabolic Integration

The presence of this compound in a microbial cell is intrinsically linked to the metabolism of odd-chain fatty acids. The primary precursor for the de novo synthesis of odd-chain fatty acids is propionyl-CoA, which serves as the starter unit in place of the more common acetyl-CoA.[3] Successive elongation with malonyl-CoA units eventually leads to the formation of heptadecanoic acid, with 3-hydroxyheptadecanoyl-ACP being a key intermediate in the final elongation cycles.

Alternatively, the degradation of exogenous heptadecanoic acid (C17:0), a fatty acid found in ruminant fats and some plant oils, proceeds via the β-oxidation pathway.[4] One of the intermediates in this pathway is this compound. It is at this metabolic node that the molecule can be shunted from catabolism into the anabolic pathways of secondary metabolism.

The following diagram illustrates the central metabolic position of this compound and its potential fates within a microbial cell.

Metabolic Crossroads of this compound Propionyl_CoA Propionyl-CoA Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis (FAS) Propionyl_CoA->Fatty_Acid_Synthesis Starter Unit HHD_CoA This compound Fatty_Acid_Synthesis->HHD_CoA Intermediate Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Beta_Oxidation β-Oxidation Heptadecanoic_Acid->Beta_Oxidation Beta_Oxidation->HHD_CoA Intermediate Primary_Metabolism Primary Metabolism (Energy Production) HHD_CoA->Primary_Metabolism Further Oxidation Secondary_Metabolism Secondary Metabolism HHD_CoA->Secondary_Metabolism Precursor Diversion Lipopeptides Lipopeptides (e.g., Iturins, Fengycins) Secondary_Metabolism->Lipopeptides Rhamnolipids Rhamnolipids Secondary_Metabolism->Rhamnolipids

Caption: Metabolic pathways leading to and from this compound.

Role in Secondary Metabolite Classes

Direct evidence for the utilization of this compound is primarily derived from the structural elucidation of final microbial products that contain a 3-hydroxy C17 acyl moiety.

Lipopeptides

Lipopeptides are a class of secondary metabolites characterized by a lipid tail attached to a peptide chain. They often exhibit potent antimicrobial and surfactant properties. Several families of lipopeptides, particularly those produced by Bacillus species, are known to incorporate a variety of fatty acid side chains.

  • Iturin Family: These lipopeptides are known for their strong antifungal activity. Structural variants of iturins can possess a β-amino fatty acid with chain lengths ranging from C14 to C17.[5]

  • Fengycin (B216660) Family: Fengycins are another class of antifungal lipopeptides from Bacillus that consist of a decapeptide linked to a β-hydroxy fatty acid with a chain length of 14 to 18 carbons.[6] The presence of a C17 β-hydroxy fatty acid in some fengycin analogues strongly implies the use of this compound (or its ACP-tethered form) during their biosynthesis by the NRPS machinery.[6][7]

The biosynthesis of these lipopeptides involves the loading of the fatty acid onto the first module of the NRPS. An adenylation (A) domain or a specialized loading domain activates the fatty acid, which is then transferred to a carrier protein domain before being attached to the first amino acid of the peptide chain. The variation in fatty acid length, including the incorporation of C17 chains, suggests a degree of flexibility in the substrate specificity of these loading domains.

Rhamnolipids

Rhamnolipids are glycolipid biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa. They consist of one or two rhamnose sugar molecules linked to one or two β-hydroxy fatty acid chains. While the most common fatty acid moiety is 3-hydroxydecanoic acid (C10), studies have demonstrated that the composition of the lipid tail can be influenced by the carbon source provided. When P. aeruginosa is cultivated with odd-chain fatty acids such as heptadecanoic acid, it can produce rhamnolipids containing odd-chain β-hydroxy fatty acids.[1][8] This indicates that the enzymatic machinery responsible for rhamnolipid biosynthesis can utilize this compound derived from the β-oxidation of the supplied heptadecanoic acid.

Quantitative Data

Quantitative data on the intracellular concentrations of this compound are scarce due to its transient nature as a metabolic intermediate. However, production titers of secondary metabolites that incorporate a C17 fatty acid chain can provide an indirect measure of the metabolic flux through this precursor. The following table summarizes representative production data for relevant lipopeptide families.

Lipopeptide FamilyProducing OrganismFatty Acid Chain LengthsRepresentative TitersReference(s)
IturinBacillus subtilis, B. amyloliquefaciensC14-C17 (β-amino)100 - 500 mg/L[5]
FengycinBacillus subtilis, B. megateriumC14-C18 (β-hydroxy)50 - 300 mg/L[6]
SurfactinBacillus subtilisC13-C16 (β-hydroxy)100 - 800 mg/L[5]

Note: Titers are highly dependent on the strain, fermentation conditions, and medium composition.

Experimental Protocols

The study of this compound and its derivatives requires sensitive and specific analytical techniques. The following sections outline key experimental protocols.

Extraction and Derivatization of 3-Hydroxy Fatty Acids

This protocol is adapted from methods used for the analysis of 3-hydroxy fatty acids from microbial cultures.[9][10]

Objective: To extract and derivatize 3-hydroxy fatty acids from microbial cells for GC-MS analysis.

Materials:

  • Microbial cell pellet

  • Methanol

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Internal standard (e.g., deuterated 3-hydroxypalmitic acid)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen evaporator

  • Heating block

  • GC-MS system

Procedure:

  • Harvesting: Centrifuge the microbial culture to obtain a cell pellet. Wash the pellet with sterile water and lyophilize.

  • Hydrolysis: To a known amount of lyophilized cells (e.g., 10 mg) in a glass tube, add the internal standard. Add 2 mL of 4 M HCl in methanol.

  • Methanolysis: Seal the tube and heat at 85°C for 16 hours to release the fatty acids as methyl esters.

  • Extraction: After cooling, add 1 mL of water and mix. Extract the fatty acid methyl esters by adding 2 mL of ethyl acetate and vortexing for 1 minute. Centrifuge to separate the phases.

  • Drying: Transfer the upper organic phase to a new tube. Dry the organic phase over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of BSTFA + 1% TMCS. Seal the tube and heat at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • Analysis: The sample is now ready for injection into the GC-MS.

The following diagram outlines the workflow for this experimental protocol.

Workflow for 3-Hydroxy Fatty Acid Analysis Start Start: Microbial Cell Pellet Hydrolysis Acidic Methanolysis (Release FAMEs) Start->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Drying Drying and Evaporation (Na2SO4, N2 stream) Extraction->Drying Derivatization TMS Derivatization (BSTFA) Drying->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Caption: Experimental workflow for GC-MS analysis of 3-hydroxy fatty acids.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm). Carrier Gas: Helium at a constant flow rate. Oven Program:

  • Initial temperature: 80°C, hold for 2 minutes.

  • Ramp 1: Increase to 200°C at 10°C/minute.

  • Ramp 2: Increase to 290°C at 15°C/minute, hold for 5 minutes. Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification or full scan mode for identification. The characteristic fragment ion for TMS-derivatized 3-hydroxy fatty acid methyl esters is often found at m/z 175, corresponding to the cleavage between C3 and C4. For a C17 3-hydroxy fatty acid, another characteristic ion would be [M-15]+.[11]

NMR Spectroscopy

While challenging due to the low abundance of the target molecule, NMR spectroscopy can provide definitive structural information for isolated secondary metabolites containing the 3-hydroxyheptadecanoyl moiety.

Sample Preparation: The secondary metabolite must be purified to >95% purity, typically using a combination of extraction and chromatographic techniques (e.g., HPLC). The purified compound is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

Key NMR Experiments:

  • ¹H NMR: Will show characteristic signals for the methine proton at the C-3 position (around 4.0 ppm) and the methylene (B1212753) protons adjacent to the carbonyl group (C-2, around 2.4-2.5 ppm).

  • ¹³C NMR: The carbon bearing the hydroxyl group (C-3) will have a characteristic chemical shift in the range of 65-75 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to connect the protons and carbons and unambiguously establish the structure of the fatty acid chain and its point of attachment to the rest of the secondary metabolite.

Conclusion and Future Perspectives

This compound is a key, albeit understudied, precursor in the microbial world for the synthesis of important secondary metabolites, particularly lipopeptides with valuable antimicrobial properties. While direct detection and quantification of this intermediate remain challenging, its incorporation into final natural products provides strong evidence for its metabolic relevance. Future research in this area should focus on several key aspects:

  • Enzyme Characterization: The substrate specificity of the PKS and NRPS loading domains that accept long-chain, odd-numbered 3-hydroxyacyl-CoAs should be investigated in more detail. This could open up avenues for the engineered biosynthesis of novel lipopeptides with tailored fatty acid side chains.

  • Metabolic Engineering: Strategies to increase the intracellular pool of propionyl-CoA and channel it towards odd-chain fatty acid synthesis could lead to higher titers of C17-containing secondary metabolites.

  • Advanced Analytics: The development of more sensitive analytical methods, such as LC-MS/MS, specifically targeted at the detection of long-chain acyl-CoAs in complex biological matrices, will be crucial for directly studying the dynamics of the this compound pool.

By understanding and harnessing the metabolic pathways involving this compound, researchers and drug development professionals can unlock new opportunities for the discovery and production of novel, high-value microbial natural products.

References

Structural Characterization of 3-Hydroxyheptadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptadecanoyl-CoA is a long-chain 3-hydroxy fatty acyl-coenzyme A (CoA) molecule. As an intermediate in fatty acid metabolism, its structural elucidation is critical for understanding various physiological and pathological processes. This guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties, detailed experimental protocols for its analysis, and its role in metabolic pathways. While direct experimental data for this compound is limited, this document extrapolates from the well-established characteristics and analytical methodologies for similar long-chain acyl-CoAs to provide a thorough technical resource.

Physicochemical Properties

The chemical structure of this compound consists of a C17 fatty acid with a hydroxyl group at the beta-position (C3), linked to a coenzyme A molecule via a thioester bond. Based on the general properties of long-chain acyl-CoAs and data from similar molecules, the following quantitative data for this compound can be predicted.

PropertyPredicted Value
Chemical Formula C38H68N7O18P3S
Average Molecular Weight 1023.98 g/mol
Monoisotopic Mass 1023.3701 g/mol
Charge (Physiological pH) -4

Metabolic Significance

3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial beta-oxidation of fatty acids. In this pathway, long-chain fatty acids are sequentially broken down to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The conversion of an enoyl-CoA to a 3-hydroxyacyl-CoA is a critical step catalyzed by enoyl-CoA hydratase. The subsequent dehydrogenation of the 3-hydroxyacyl-CoA is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.[1] The specific involvement of the C17:0 variant, being an odd-chain fatty acid, would lead to the production of propionyl-CoA in the final cycle of beta-oxidation.

fatty_acid_beta_oxidation cluster_legend Legend Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Metabolite Metabolite Enzyme Enzyme Metabolite->Enzyme   Reaction catalyzed by

Figure 1. Generalized pathway of mitochondrial fatty acid beta-oxidation.

Experimental Protocols for Structural Characterization

The structural characterization of long-chain acyl-CoAs like this compound is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these low-abundance molecules.[2]

Sample Preparation: Extraction of Long-Chain Acyl-CoAs

Accurate quantification of acyl-CoAs is challenging due to their low abundance and instability.[3] A robust extraction method is crucial for reliable analysis.

Materials:

  • Ice-cold 80% methanol (B129727) in water[2]

  • Centrifuge capable of high speeds (e.g., 14,000 x g) and refrigeration (4°C)[2]

  • Nitrogen evaporator or vacuum concentrator[2]

  • Reconstitution solvent (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate)[4][5]

Protocol:

  • Homogenization: Homogenize frozen tissue powder or cell pellets in ice-cold 80% methanol.[2]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.[2]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[2]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[2][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.[4][5]

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., Luna C18(2), 100 Å) is commonly used for separating long-chain acyl-CoAs.[4][5]

  • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.[5]

  • Mobile Phase B: Methanol.[5]

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for structural confirmation.[4]

  • Characteristic Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the adenosine (B11128) diphosphate (B83284) moiety, which is often used for precursor ion scanning or neutral loss scans to identify all acyl-CoA species in a sample.[6] A common daughter ion at m/z 428 is also observed, corresponding to the fragmented phosphate-adenosine portion.[6]

  • MRM Transition for this compound (Predicted):

    • Precursor Ion (Q1): m/z 1024.4 [M+H]+

    • Product Ion (Q3): m/z 517.4 [M-507+H]+

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample (Tissue/Cells) Sample (Tissue/Cells) Homogenization in 80% Methanol Homogenization in 80% Methanol Sample (Tissue/Cells)->Homogenization in 80% Methanol Protein Precipitation & Centrifugation Protein Precipitation & Centrifugation Homogenization in 80% Methanol->Protein Precipitation & Centrifugation Supernatant Collection Supernatant Collection Protein Precipitation & Centrifugation->Supernatant Collection Solvent Evaporation Solvent Evaporation Supernatant Collection->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC Separation (C18 Column) LC Separation (C18 Column) Reconstitution->LC Separation (C18 Column) ESI-MS/MS Detection ESI-MS/MS Detection LC Separation (C18 Column)->ESI-MS/MS Detection Quantification (MRM) Quantification (MRM) ESI-MS/MS Detection->Quantification (MRM) Structural Confirmation (MS/MS Spectra) Structural Confirmation (MS/MS Spectra) ESI-MS/MS Detection->Structural Confirmation (MS/MS Spectra)

Figure 2. Experimental workflow for the characterization of this compound.

Conclusion

The structural characterization of this compound, while not extensively documented, can be reliably approached using established methodologies for long-chain acyl-CoAs. The combination of optimized sample extraction and sensitive LC-MS/MS analysis provides a powerful platform for the quantification and structural elucidation of this and other related lipid metabolites. A deeper understanding of the roles of specific long-chain 3-hydroxyacyl-CoAs in metabolic networks will be invaluable for future research in metabolic diseases and drug development.

References

An In-depth Technical Guide to 3-Hydroxyheptadecanoyl-CoA: Precursors, Derivatives, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyheptadecanoyl-CoA is a key intermediate in the mitochondrial β-oxidation of odd-chain fatty acids, specifically heptadecanoic acid (C17:0). As a hydroxylated long-chain acyl-CoA, its metabolism is integral to cellular energy homeostasis and lipid signaling. Dysregulation of its metabolic pathway is implicated in various metabolic disorders. This technical guide provides a comprehensive overview of this compound, its precursors, and derivatives. It details its role in fatty acid metabolism, outlines experimental protocols for its analysis and synthesis, and explores its potential involvement in cellular signaling pathways.

Introduction

This compound is a coenzyme A thioester of 3-hydroxyheptadecanoic acid. It is an essential, albeit transient, metabolite in the catabolism of heptadecanoic acid, an odd-chain saturated fatty acid found in dairy products and ruminant fats. The study of odd-chain fatty acid metabolism has gained increasing interest due to its potential links to metabolic health and disease. Understanding the biochemistry of intermediates like this compound is crucial for elucidating the mechanisms underlying these associations.

Physicochemical Properties

While specific experimental data for this compound is limited, its physicochemical properties can be estimated based on its structure and data from similar long-chain acyl-CoA molecules.

PropertyEstimated Value/CharacteristicSource
Molecular Formula C38H68N7O18P3SPubChem
Molecular Weight 1035.99 g/mol PubChem
Solubility Soluble in aqueous solutions, particularly at neutral to alkaline pH. Insoluble in most organic solvents.General knowledge of acyl-CoAs
Stability Prone to hydrolysis of the thioester bond, especially at extreme pH and elevated temperatures.General knowledge of acyl-CoAs

Metabolic Pathway: β-Oxidation of Heptadecanoic Acid

This compound is a central intermediate in the mitochondrial β-oxidation of heptadecanoic acid. This pathway involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.

Precursors

The primary precursor to this compound is heptadecanoyl-CoA . Heptadecanoic acid is first activated to heptadecanoyl-CoA in the cytoplasm by a long-chain acyl-CoA synthetase (ACS).

Enzymatic Formation

Heptadecanoyl-CoA enters the mitochondrial matrix via the carnitine shuttle. Inside the mitochondria, it undergoes the first two steps of β-oxidation to form this compound:

  • Dehydrogenation: Heptadecanoyl-CoA is oxidized by acyl-CoA dehydrogenase to yield trans-Δ2-heptadecenoyl-CoA.

  • Hydration: trans-Δ2-Heptadecenoyl-CoA is then hydrated by enoyl-CoA hydratase to form L-3-hydroxyheptadecanoyl-CoA.

Derivatives and Subsequent Metabolism

The primary derivative of this compound in the β-oxidation pathway is 3-ketoheptadecanoyl-CoA .

  • Dehydrogenation: L-3-hydroxyheptadecanoyl-CoA is oxidized by L-3-hydroxyacyl-CoA dehydrogenase (HADH) to 3-ketoheptadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[1]

  • Thiolysis: 3-Ketoheptadecanoyl-CoA is then cleaved by β-ketothiolase to yield acetyl-CoA and pentadecanoyl-CoA.

This cycle repeats until the final three carbons are released as propionyl-CoA.

Beta_Oxidation_of_Heptadecanoyl_CoA cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoyl_CoA_Cytoplasm Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA_Cytoplasm Acyl-CoA Synthetase Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoyl_CoA_Cytoplasm->Heptadecanoyl_CoA Carnitine Shuttle trans_delta2_Heptadecenoyl_CoA trans-Δ2-Heptadecenoyl-CoA Heptadecanoyl_CoA->trans_delta2_Heptadecenoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxyheptadecanoyl_CoA This compound trans_delta2_Heptadecenoyl_CoA->3_Hydroxyheptadecanoyl_CoA Enoyl-CoA Hydratase 3_Ketoheptadecanoyl_CoA 3-Ketoheptadecanoyl-CoA 3_Hydroxyheptadecanoyl_CoA->3_Ketoheptadecanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0) 3_Ketoheptadecanoyl_CoA->Pentadecanoyl_CoA β-Ketothiolase Acetyl_CoA_1 Acetyl-CoA ... ... Pentadecanoyl_CoA->... Further β-Oxidation Cycles

Figure 1. Mitochondrial β-oxidation of heptadecanoyl-CoA.

Potential Role in Cellular Signaling

Long-chain fatty acids and their acyl-CoA derivatives are known to act as signaling molecules, primarily through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and by influencing the activity of transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs). While direct evidence for this compound is limited, its role can be inferred.

PPAR Signaling

PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. Fatty acids and their CoA esters are natural ligands for PPARs.[2] It is plausible that this compound or its precursor, heptadecanoyl-CoA, can bind to and activate PPARα, the isoform predominantly expressed in tissues with high fatty acid oxidation rates like the liver and heart. Activation of PPARα would lead to the upregulation of genes encoding β-oxidation enzymes, thus promoting the catabolism of fatty acids.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_HHC This compound PPARa_RXR_inactive PPARα/RXR 3_HHC->PPARa_RXR_inactive Ligand Binding PPARa_RXR_active PPARα/RXR PPARa_RXR_inactive->PPARa_RXR_active Activation & Translocation PPRE PPRE PPARa_RXR_active->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Beta_Oxidation_Enzymes β-Oxidation Enzymes Target_Genes->Beta_Oxidation_Enzymes

Figure 2. Potential activation of PPARα signaling.
SREBP Signaling

SREBPs are key regulators of cholesterol and fatty acid synthesis. Their activity is inhibited by high levels of cellular sterols and certain fatty acids. While saturated fatty acids generally have a less pronounced effect than unsaturated ones, an accumulation of long-chain acyl-CoAs can lead to the suppression of SREBP processing and activation. This would, in turn, downregulate the expression of genes involved in lipogenesis, representing a feedback mechanism to prevent excessive lipid accumulation.

SREBP_Signaling cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P_S2P S1P & S2P Proteases SREBP_SCAP->S1P_S2P Transport nSREBP nSREBP S1P_S2P->nSREBP Cleavage SRE SRE nSREBP->SRE Binding Lipogenic_Genes Lipogenic Gene Transcription SRE->Lipogenic_Genes 3_HHC Increased Cellular This compound 3_HHC->SREBP_SCAP Inhibition of ER to Golgi Transport

Figure 3. Potential inhibition of SREBP signaling.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs in biological samples.[3]

5.1.1. Sample Preparation (from cell culture)

  • Cell Lysis and Extraction:

    • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cell plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled heptadecanoyl-CoA).

    • Sonicate the sample briefly on ice.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the cleared supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in an appropriate volume of the initial mobile phase.

5.1.2. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound[To be determined empirically][To be determined empirically]
¹³C-Heptadecanoyl-CoA (ISTD)[To be determined empirically][To be determined empirically]

5.1.3. Experimental Workflow

LC_MS_Workflow Cell_Culture Cell Culture Lysis_Extraction Lysis and Extraction (with Internal Standard) Cell_Culture->Lysis_Extraction SPE Solid-Phase Extraction Lysis_Extraction->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 4. Workflow for LC-MS/MS quantification.
Synthesis of this compound

Both chemical and enzymatic methods can be employed for the synthesis of this compound.

5.2.1. Chemical Synthesis

A common method for synthesizing acyl-CoAs is through the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[5]

  • Activation of 3-Hydroxyheptadecanoic Acid: React 3-hydroxyheptadecanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide in an appropriate organic solvent (e.g., dichloromethane) to form the NHS ester of 3-hydroxyheptadecanoic acid.

  • Thioesterification: React the purified 3-hydroxyheptadecanoyl-NHS ester with coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

  • Purification: Purify the resulting this compound using reversed-phase high-performance liquid chromatography (HPLC).

5.2.2. Enzymatic Synthesis

An enzymatic approach can offer higher specificity and milder reaction conditions.[6]

  • Synthesis of trans-Δ2-Heptadecenoyl-CoA: This precursor can be synthesized chemically.

  • Enzymatic Hydration: Incubate trans-Δ2-heptadecenoyl-CoA with a purified enoyl-CoA hydratase enzyme in a suitable buffer at an optimal temperature and pH for the enzyme.

  • Purification: Purify the product, L-3-hydroxyheptadecanoyl-CoA, using HPLC.

Conclusion

This compound is a critical intermediate in odd-chain fatty acid metabolism with potential roles in cellular signaling. This guide provides a foundational understanding of its biochemistry and offers detailed methodologies for its study. Further research is warranted to fully elucidate the specific cellular concentrations of this compound, its direct interactions with nuclear receptors, and its precise role in the pathophysiology of metabolic diseases. The experimental protocols outlined herein provide a robust framework for such future investigations.

References

The Evolutionary Significance of 3-Hydroxyheptadecanoyl-CoA Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of odd-chain fatty acids, while less prevalent than that of their even-chain counterparts, represents a crucial and evolutionarily conserved pathway for energy production and anaplerosis. Central to this process is the intermediate, 3-hydroxyheptadecanoyl-CoA, formed during the β-oxidation of heptadecanoic acid (C17:0). This technical guide provides a comprehensive overview of the evolutionary significance, biochemistry, and potential signaling roles of this compound pathways. We will delve into the enzymatic reactions, their phylogenetic distribution, and the ultimate metabolic fate of the propionyl-CoA generated. Furthermore, this guide furnishes detailed experimental protocols for the study of these pathways and presents quantitative data to facilitate comparative analysis. The information herein is intended to serve as a valuable resource for researchers in metabolic diseases, drug discovery, and evolutionary biology.

Introduction: The Significance of Odd-Chain Fatty Acid Metabolism

The vast majority of fatty acids in biological systems possess an even number of carbon atoms. However, odd-chain fatty acids, such as heptadecanoic acid (C17:0), are found in various dietary sources, including ruminant fats and certain plants, and can also be synthesized endogenously. The catabolism of these fatty acids proceeds via the β-oxidation spiral, analogous to even-chain fatty acids, but with a critical distinction in the final thiolytic cleavage step. This process yields not only acetyl-CoA but also a three-carbon unit, propionyl-CoA.

The evolutionary conservation of the metabolic machinery to handle odd-chain fatty acids underscores their importance in providing a flexible fuel source and a unique anaplerotic substrate for the tricarboxylic acid (TCA) cycle. The intermediate, this compound, is a key molecule in this pathway, representing the substrate for the third step of the β-oxidation of heptadecanoic acid. Understanding the nuances of its metabolism offers insights into metabolic flexibility and potential therapeutic targets.

The this compound Pathway: A Step-by-Step Breakdown

The catabolism of heptadecanoic acid (C17:0) to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions within the mitochondria. This compound is a central intermediate in this pathway.

The β-Oxidation of Heptadecanoic Acid:

  • Activation: Heptadecanoic acid is activated to heptadecanoyl-CoA in the cytoplasm by an acyl-CoA synthetase.

  • Mitochondrial Transport: Heptadecanoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.

  • β-Oxidation Spiral: Heptadecanoyl-CoA undergoes seven cycles of β-oxidation. Each of the first six cycles consists of four reactions:

    • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH₂.

    • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-3-hydroxyacyl-CoA. For heptadecanoyl-CoA, this would be L-3-hydroxyheptadecanoyl-CoA.

    • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH and 3-ketoacyl-CoA.

    • Thiolysis: β-ketothiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

  • Final Cycle: The last cycle begins with a five-carbon acyl-CoA (pentanoyl-CoA) and yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

Beta_Oxidation_C17 cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Heptadecanoyl_CoA_mito Heptadecanoyl-CoA Heptadecanoyl_CoA->Heptadecanoyl_CoA_mito Carnitine Shuttle Beta_Oxidation_Cycles 6 Cycles of β-Oxidation Heptadecanoyl_CoA_mito->Beta_Oxidation_Cycles 3-Hydroxyheptadecanoyl_CoA This compound Pentanoyl_CoA Pentanoyl-CoA Beta_Oxidation_Cycles->Pentanoyl_CoA Acetyl_CoA_1 6 Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA_1 Propionyl_CoA Propionyl-CoA Pentanoyl_CoA->Propionyl_CoA β-Oxidation (Final Cycle) Acetyl_CoA_2 1 Acetyl-CoA Pentanoyl_CoA->Acetyl_CoA_2 β-Oxidation (Final Cycle)

Figure 1: Overview of Heptadecanoic Acid β-Oxidation.
The Fate of Propionyl-CoA: Anaplerosis and Beyond

Propionyl-CoA is a key product of odd-chain fatty acid oxidation and has significant metabolic fates. It is converted to succinyl-CoA, an intermediate of the TCA cycle, in a three-step process:

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.

  • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

  • Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to succinyl-CoA.

The entry of succinyl-CoA into the TCA cycle is an anaplerotic reaction, replenishing the cycle's intermediates. This is particularly important as it allows for a net synthesis of glucose from odd-chain fatty acids, a process not possible with even-chain fatty acids which only produce acetyl-CoA.

Evolutionary Significance

The ability to metabolize odd-chain fatty acids is a conserved trait across all domains of life, including archaea, bacteria, and eukaryotes. This widespread distribution suggests a significant evolutionary advantage.

  • Metabolic Flexibility: The capacity to utilize odd-chain fatty acids provides organisms with a broader range of potential energy sources, enhancing their adaptability to diverse dietary conditions.

  • Anaplerotic Role: The production of propionyl-CoA and its subsequent conversion to succinyl-CoA provides a crucial mechanism for replenishing TCA cycle intermediates. This is vital for maintaining cellular biosynthetic capacity, especially under conditions of high energy demand or when other anaplerotic substrates are scarce.

  • Gluconeogenesis: The net conversion of propionyl-CoA to glucose precursors provides a unique advantage, allowing for the maintenance of blood glucose levels from fatty acid breakdown, particularly important in carnivores and during periods of fasting.

  • Phylogenetic Distribution: The core enzymes of β-oxidation, including 3-hydroxyacyl-CoA dehydrogenase, are found in a wide array of organisms. Phylogenetic analysis of these enzymes reveals a complex evolutionary history with instances of gene duplication and horizontal gene transfer, reflecting the adaptation of different lineages to specific metabolic niches. For instance, some bacteria possess specialized pathways for propionyl-CoA metabolism, such as the methylcitrate cycle, to detoxify propionyl-CoA when it accumulates.[1]

Quantitative Data

Table 1: Representative Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Pig Heart3-hydroxydecanoyl-CoA5.2125[2]
Pig Heart3-hydroxypalmitoyl-CoA4.865[2]
Ralstonia eutrophaAcetoacetyl-CoA48149

Note: The data presented are for illustrative purposes and may not be directly applicable to this compound.

Table 2: Principles of Metabolic Flux Analysis for Odd-Chain Fatty Acid Oxidation

ParameterDescriptionMethodologySignificance
Flux The rate of turnover of molecules through a metabolic pathway.Isotope tracing (e.g., ¹³C-labeled heptadecanoic acid) followed by mass spectrometry or NMR analysis of downstream metabolites.Quantifies the contribution of odd-chain fatty acid oxidation to energy production and anaplerosis under different physiological conditions.
Pool Size The concentration of a specific metabolite in a given cellular compartment.LC-MS/MSProvides a snapshot of the metabolic state and can indicate potential bottlenecks in a pathway.
Turnover The rate at which a metabolite pool is replaced.Isotope labeling kineticsReveals the dynamic nature of metabolic pathways.

Potential Signaling Roles

While direct signaling roles for this compound have not been established, downstream metabolites of odd-chain fatty acid oxidation, particularly propionyl-CoA, have been implicated in cellular signaling.

Propionyl-CoA and Histone Propionylation:

Recent studies have shown that propionyl-CoA can serve as a substrate for the propionylation of histone lysine (B10760008) residues.[3] This post-translational modification can alter chromatin structure and gene expression, thereby linking cellular metabolism to epigenetic regulation. An accumulation of propionyl-CoA, as seen in certain metabolic disorders, can lead to aberrant histone propionylation and subsequent changes in cardiac transcription and function.[3]

Signaling_Pathway Heptadecanoic_Acid Heptadecanoic Acid Beta_Oxidation β-Oxidation Heptadecanoic_Acid->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Histone_Propionylation Histone Propionylation Propionyl_CoA->Histone_Propionylation Histone Acetyltransferases Chromatin_Remodeling Chromatin Remodeling Histone_Propionylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cellular_Response Cellular Response (e.g., Cardiac Function) Gene_Expression->Cellular_Response

Figure 2: Potential Signaling Role of Propionyl-CoA.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

Principle: 3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺

The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3

  • NAD⁺ stock solution: 10 mM in deionized water

  • This compound substrate (synthesis may be required or commercially sourced if available)

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue homogenate

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL Assay Buffer

    • 100 µL NAD⁺ stock solution (final concentration 1 mM)

    • 10 µL of enzyme solution

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of this compound substrate (final concentration will vary depending on the experiment, typically in the range of 10-100 µM).

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Assay_Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, NAD+, Enzyme) Pre_Incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_Incubate Add_Substrate Add this compound Pre_Incubate->Add_Substrate Monitor_Absorbance Monitor A340 nm Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Figure 3: Spectrophotometric Assay Workflow.
LC-MS/MS for the Quantification of this compound

This protocol provides a general workflow for the sensitive and specific quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry.

Principle: The analyte is extracted from the biological matrix, separated from other cellular components by liquid chromatography, and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.

Sample Preparation:

  • Homogenize tissue or cell samples in a cold methanol/water solution.

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA of a different length).

  • Perform protein precipitation using a suitable agent (e.g., perchloric acid or acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) or directly analyzed.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., ammonium (B1175870) acetate).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Gradient: A gradient from low to high organic phase concentration is used to elute the acyl-CoAs.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation in the mass spectrometer.

LCMS_Workflow Sample_Homogenization Sample Homogenization (with Internal Standard) Protein_Precipitation Protein Precipitation Sample_Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

References

Methodological & Application

Application Note: Ultrasensitive Detection of 3-Hydroxyheptadecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the detection and quantification of 3-hydroxyheptadecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an intermediate in the beta-oxidation of odd-chain fatty acids, and its accurate measurement is crucial for studying metabolic pathways and disorders associated with fatty acid metabolism. The protocol outlined here provides a comprehensive workflow, from sample preparation to data acquisition and analysis, enabling researchers to reliably measure this specific acyl-CoA species.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid beta-oxidation and de novo lipogenesis.[1] The analysis of specific acyl-CoA species provides a direct window into the metabolic state of cells and tissues. This compound is a key intermediate in the metabolism of heptadecanoic acid (C17:0), an odd-chain fatty acid. Dysregulation of odd-chain fatty acid metabolism has been implicated in various metabolic diseases. Therefore, the ability to accurately quantify this compound is of significant interest to researchers in academia and the pharmaceutical industry.

Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and throughput.[2] This application note provides a detailed protocol for the targeted analysis of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation (from Cell Culture or Tissue Homogenates)

This protocol is adapted from established methods for acyl-CoA extraction.[3]

Materials:

  • Ice-cold methanol (B129727)

  • 5% (w/v) Sulfosalicylic acid (SSA)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analogue.

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • For tissue samples, homogenize the tissue in ice-cold PBS.

  • Add 500 µL of ice-cold methanol to the cell pellet or tissue homogenate.

  • Add the internal standard to each sample at a known concentration.

  • Vortex vigorously for 30 seconds.

  • Add 500 µL of 5% SSA and vortex again.

  • Incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B 5 mM Ammonium Acetate in Methanol
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Parameters for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 1036.5529.535100
Heptadecanoyl-CoA (IS) 1020.5513.535100

Note: The precursor ion for this compound is calculated based on its chemical formula (C38H69N7O18P3S) as [M+H]+. The product ion is derived from the characteristic neutral loss of 507 Da observed for acyl-CoAs in positive ion mode.[2] Collision energy is a starting point and should be optimized for the specific instrument used.

Table 2: Expected Performance Characteristics for the LC-MS/MS Method

Based on typical performance for acyl-CoA analysis, the following characteristics are expected.[4]

ParameterExpected Value
Limit of Detection (LOD) 1 - 10 fmol on column
Limit of Quantification (LOQ) 5 - 50 fmol on column
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cells or Tissue) extraction Methanol/SSA Extraction + Internal Standard sample->extraction centrifugation Protein Precipitation & Centrifugation extraction->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification results Concentration of This compound quantification->results mrm_principle precursor Precursor Ion (this compound) m/z 1036.5 q1 Q1 (Mass Filter) precursor->q1 Isolation collision_cell Q2 (Collision Cell) Fragmentation q1->collision_cell product Product Ion m/z 529.5 collision_cell->product Neutral Loss of 507 Da q3 Q3 (Mass Filter) product->q3 Selection detector Detector q3->detector

References

Quantification of 3-Hydroxyheptadecanoyl-CoA in Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of 3-hydroxyheptadecanoyl-CoA in cell cultures. This document outlines the significance of odd-chain fatty acid metabolism, details the analytical methodologies for accurate quantification, and provides step-by-step experimental protocols.

Introduction to this compound and Odd-Chain Fatty Acid Metabolism

Heptadecanoic acid (C17:0) is a saturated odd-chain fatty acid. Its metabolism, and that of other odd-chain fatty acids, follows the beta-oxidation pathway, analogous to even-chain fatty acids. This compound is a key intermediate in this metabolic process. The beta-oxidation of odd-chain fatty acids ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, highlighting its anaplerotic potential.[1] The study of odd-chain fatty acid metabolism is gaining interest due to its potential implications in various physiological and pathological states.

The quantification of specific acyl-CoA species like this compound is crucial for understanding the kinetics and regulation of these metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of acyl-CoAs in complex biological matrices.

Quantitative Data Summary

While specific quantitative data for this compound in cell cultures is not extensively reported in the literature, the following table presents representative concentrations of other long-chain acyl-CoAs in commonly used cell lines. These values can serve as a general reference for expected concentration ranges of long-chain acyl-CoAs in mammalian cells.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions and normalization methods.[2] Specific quantification of this compound will require the development and validation of a targeted LC-MS/MS method.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian cells.[2][3]

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Internal Standard (e.g., Pentadecanoyl-CoA or Heptadecanoyl-CoA)

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet or plate.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water or 50 mM ammonium (B1175870) acetate).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis. Method optimization and validation are essential for accurate quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

LC Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of the molecule. A characteristic product ion often results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).[4]

    • Simultaneously monitor the MRM transition for the chosen internal standard.

  • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

Data Analysis:

  • Generate a calibration curve using a synthetic standard of this compound of known concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard in both the standards and the samples.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

  • Normalize the results to cell number or total protein content.

Visualizations

Signaling Pathway: Beta-Oxidation of Heptadecanoic Acid

The following diagram illustrates the metabolic pathway for the beta-oxidation of heptadecanoic acid, highlighting the role of this compound as a key intermediate.

Beta_Oxidation_of_Heptadecanoic_Acid Heptadecanoyl_CoA Heptadecanoyl-CoA (C17:0) Enoyl_CoA Trans-Δ2-Heptadecenoyl-CoA Heptadecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoheptadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0) Ketoacyl_CoA->Pentadecanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA (C2) Ketoacyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA (C3) Pentadecanoyl_CoA->Propionyl_CoA ...Multiple Cycles... Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Propionyl_CoA->Krebs_Cycle → Succinyl-CoA

Caption: Beta-oxidation of odd-chain fatty acids.

Experimental Workflow: Quantification of this compound

This diagram outlines the major steps involved in the quantification of this compound from cell cultures.

Experimental_Workflow start Start: Cultured Cells harvest Cell Harvesting and Washing start->harvest lysis Lysis and Extraction (with Internal Standard) harvest->lysis precipitation Protein Precipitation lysis->precipitation concentration Supernatant Collection and Concentration precipitation->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms analysis Data Analysis and Quantification lcms->analysis end End: Quantitative Results analysis->end

Caption: Workflow for acyl-CoA quantification.

References

Application Notes and Protocols for the Extraction and Analysis of 3-Hydroxyheptadecanoyl-CoA from Soil Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxyheptadecanoyl-CoA is a long-chain acyl-coenzyme A molecule that plays a crucial role as an intermediate in fatty acid metabolism in various organisms, including soil bacteria. In Gram-negative bacteria, 3-hydroxy fatty acids are integral components of the lipid A moiety of lipopolysaccharide (LPS), a potent immunostimulant. The unique structural features of these molecules make them attractive targets for the development of novel antimicrobial agents and modulators of the host immune response. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from soil bacteria, along with relevant biological context for drug development professionals.

Data Presentation

The recovery and quantification of this compound can be influenced by the extraction method and the bacterial species. Below is a summary of expected recovery rates and representative intracellular concentrations based on similar long-chain acyl-CoAs from bacterial cultures.

ParameterValueNotes
Extraction Recovery
Crude Extraction75-85%Recovery after initial solvent extraction.
Solid-Phase Extraction (SPE)80-95%Recovery after purification step.
Overall Method Recovery 70-80% Combined recovery of the entire protocol.
Representative Intracellular Concentration 5-25 pmol/mg of dry cell weightThis is an estimated range and can vary significantly based on bacterial species, growth phase, and culture conditions.
Limit of Detection (LOD) by LC-MS/MS 1-10 fmolOn-column detection limit for a typical triple quadrupole mass spectrometer.
Limit of Quantification (LOQ) by LC-MS/MS 5-50 fmolOn-column quantification limit.

Experimental Protocols

This section details the methodology for the extraction, purification, and quantification of this compound from a culture of soil bacteria (e.g., Pseudomonas or Bacillus species).

I. Bacterial Cell Culture and Harvest
  • Culture Conditions: Grow the selected soil bacterial strain in an appropriate liquid medium (e.g., Luria-Bertani broth or a minimal medium) to the desired growth phase (typically late-logarithmic phase).

  • Cell Harvesting:

    • Transfer the bacterial culture to centrifuge tubes.

    • Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Discard the supernatant.

    • Wash the cell pellet with an equal volume of ice-cold phosphate-buffered saline (PBS), pH 7.4.

    • Repeat the centrifugation and washing steps twice to remove residual medium.

    • After the final wash, carefully remove all supernatant. The wet cell pellet can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C for later use.

II. Extraction of this compound

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

  • Metabolism Quenching and Cell Lysis:

    • To a pre-weighed aliquot of the bacterial cell pellet (approximately 100 mg), add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Vortex vigorously for 1 minute to ensure complete cell lysis and precipitation of proteins and nucleic acids.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.

  • Solvent Extraction:

    • To the supernatant, add 2 mL of a 2:1 (v/v) mixture of isopropanol (B130326) and acetonitrile.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • The upper aqueous-organic phase contains the acyl-CoAs. Carefully transfer this phase to a new tube.

III. Solid-Phase Extraction (SPE) for Purification

This step is crucial for removing interfering substances and concentrating the analyte.

  • SPE Column: Utilize a C18 or a specialized 2-(2-pyridyl)ethyl functionalized silica (B1680970) SPE cartridge.

  • Column Conditioning:

    • Wash the SPE column with 3 mL of methanol.

    • Equilibrate the column with 3 mL of 50 mM potassium phosphate (B84403) buffer (pH 7.0).

  • Sample Loading:

    • Load the aqueous-organic extract from the previous step onto the conditioned SPE column.

    • Allow the sample to pass through the column by gravity or with gentle vacuum.

  • Washing:

    • Wash the column with 3 mL of 50 mM potassium phosphate buffer (pH 7.0) to remove polar impurities.

    • Wash the column with 3 mL of a 20:80 (v/v) methanol:water solution to remove less polar impurities.

  • Elution:

    • Elute the this compound with 2 mL of 100% methanol.

    • Collect the eluate in a clean tube.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of a 50:50 (v/v) acetonitrile:water solution for LC-MS/MS analysis.

IV. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and specific quantification of this compound.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ ion for this compound.

    • Product Ion (Q3): A characteristic fragment ion (e.g., the phosphopantetheine fragment).

    • Collision Energy: Optimized for the specific transition.

  • Quantification:

    • A standard curve should be prepared using a commercially available or synthesized standard of this compound.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA of a different chain length) should be used to correct for extraction losses and matrix effects.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis bacterial_culture Bacterial Culture cell_harvest Cell Harvest & Washing bacterial_culture->cell_harvest cell_lysis Cell Lysis (TCA) cell_harvest->cell_lysis solvent_extraction Solvent Extraction (Isopropanol/Acetonitrile) cell_lysis->solvent_extraction spe_purification Solid-Phase Extraction (SPE) solvent_extraction->spe_purification concentration Evaporation & Reconstitution spe_purification->concentration lc_msms LC-MS/MS Analysis concentration->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Signaling Pathway: LPS Biosynthesis in Gram-Negative Bacteria

This compound is a key precursor in the biosynthesis of Lipid A, the bioactive component of lipopolysaccharide (LPS) in Gram-negative bacteria. This pathway is a prime target for the development of new antibiotics.

G cluster_0 Fatty Acid Synthesis cluster_1 Lipid A Precursor Synthesis cluster_2 Lipid A Biosynthesis (Raetz Pathway) cluster_3 LPS Assembly acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa acyl_acp Acyl-ACP malonyl_coa->acyl_acp FASII Pathway hydroxyacyl_acp 3-Hydroxyacyl-ACP acyl_acp->hydroxyacyl_acp hydroxyacyl_coa This compound hydroxyacyl_acp->hydroxyacyl_coa acyl_udp_glcnac Acyl-UDP-GlcNAc hydroxyacyl_coa->acyl_udp_glcnac LpxA udp_glcnac UDP-GlcNAc udp_glcnac->acyl_udp_glcnac lipid_x Lipid X acyl_udp_glcnac->lipid_x LpxC, LpxD, LpxH, LpxB kdo2_lipid_iva Kdo2-Lipid IVA lipid_x->kdo2_lipid_iva LpxK, KdtA lipid_a Lipid A kdo2_lipid_iva->lipid_a LpxL, LpxM lps Lipopolysaccharide (LPS) lipid_a->lps WaaL core_oligo Core Oligosaccharide core_oligo->lps

Caption: Simplified pathway of LPS biosynthesis in Gram-negative bacteria.

Signaling Pathway: Host Recognition of Bacterial 3-Hydroxy Fatty Acids

The lipid A component of LPS, which contains 3-hydroxy fatty acids, is recognized by the Toll-like receptor 4 (TLR4) on the surface of host immune cells, triggering an inflammatory response. Understanding this pathway is critical for developing drugs that can modulate this response.

G cluster_0 Extracellular Recognition cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response lps LPS (with 3-hydroxy fatty acids) lbp LBP lps->lbp cd14 CD14 lbp->cd14 tlr4_md2 TLR4/MD2 Complex cd14->tlr4_md2 myd88 MyD88 tlr4_md2->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nucleus->cytokines Gene Transcription

Caption: TLR4-mediated signaling pathway initiated by bacterial LPS.

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial beta-oxidation of fatty acids. It catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a key step in energy production from lipids.[1][2][3] The activity of HADH is of significant interest in various research fields, including metabolism, enzymology, and drug discovery, as its dysregulation has been implicated in metabolic disorders. This document provides detailed application notes and a robust protocol for the enzymatic assay of HADH activity.

Application Notes

Principle of the Assay

The enzymatic activity of HADH is typically determined by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to its reduced form (NADH), or vice versa.[4] The reaction catalyzed by HADH is:

L-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+

For the forward reaction (oxidation of L-3-hydroxyacyl-CoA), the rate of NADH production is measured as an increase in absorbance at 340 nm. For the reverse reaction (reduction of a 3-ketoacyl-CoA), the rate of NADH consumption is measured as a decrease in absorbance at 340 nm. The latter is often more convenient due to the commercial availability and stability of the ketoacyl-CoA substrate, acetoacetyl-CoA.

A coupled enzyme assay can also be employed to drive the reaction to completion and prevent product inhibition.[1][5] This involves the use of 3-ketoacyl-CoA thiolase, which cleaves the 3-ketoacyl-CoA product in the presence of Coenzyme A.[1][5]

Role in Beta-Oxidation

The following diagram illustrates the central role of HADH in the mitochondrial fatty acid beta-oxidation spiral.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA To Citric Acid Cycle

Caption: Role of HADH in the fatty acid beta-oxidation pathway.

Substrate Specificity

HADH exhibits varying activity depending on the chain length of the acyl-CoA substrate. The enzyme is generally most active with medium-chain substrates.[1][6]

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthRelative ActivityKm (µM)Vmax (U/mg)
3-Hydroxybutyryl-CoAC4ModerateData not availableData not available
3-Hydroxyhexanoyl-CoAC6HighData not availableData not available
3-Hydroxyoctanoyl-CoAC8HighData not availableData not available
3-Hydroxydecanoyl-CoAC10HighData not availableData not available
3-Hydroxydodecanoyl-CoAC12ModerateData not availableData not available
3-Hydroxytetradecanoyl-CoAC14LowData not availableData not available
3-Hydroxyhexadecanoyl-CoAC16LowData not availableData not available
Inhibitors and Activators

Several compounds are known to inhibit HADH activity. To date, no specific activators have been prominently reported in the literature.

CompoundType of InhibitionKiNotes
Acetoacetyl-CoAProduct InhibitionData not availableThe product of the reverse reaction can inhibit the enzyme.[7]
Acetyl-CoACompetitiveData not availableCompetes with the acyl-CoA substrate.
Propionyl-CoACompetitiveData not availableCan act as a competitive inhibitor.
Coenzyme A (CoA)CompetitiveData not availableCompetes for the active site.

Experimental Protocols

Principle of the Spectrophotometric Assay

This protocol describes a continuous spectrophotometric rate determination assay for HADH activity, measuring the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of S-Acetoacetyl-CoA.

Assay_Principle cluster_reactants Reactants cluster_products Products cluster_detection Detection Acetoacetyl_CoA S-Acetoacetyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetoacetyl_CoA->HADH NADH NADH + H+ NADH->HADH Spectrophotometer Monitor Absorbance at 340 nm NADH->Spectrophotometer Absorbs at 340 nm Hydroxybutyryl_CoA L-3-Hydroxybutyryl-CoA HADH->Hydroxybutyryl_CoA NAD NAD+ HADH->NAD NAD->Spectrophotometer Does not absorb at 340 nm Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, SAAC, NADH) start->prep_reagents setup_cuvettes Pipette Buffer, SAAC, and NADH into Test and Blank Cuvettes prep_reagents->setup_cuvettes equilibrate Equilibrate Cuvettes to 37°C setup_cuvettes->equilibrate add_enzyme Add Enzyme Solution to Test Cuvette (add buffer to Blank) equilibrate->add_enzyme mix Mix by Inversion add_enzyme->mix measure Record Decrease in Absorbance at 340 nm for ~5 minutes mix->measure calculate Calculate Rate of Reaction (ΔA340/min) measure->calculate end End calculate->end

References

Application Notes and Protocols for Utilizing 3-Hydroxyheptadecanoyl-CoA as a Substrate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptadecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid. The study of its metabolism provides insights into the enzymatic processes involved in the breakdown of dietary odd-chain fatty acids. In vitro assays utilizing this compound as a substrate are crucial for characterizing the activity of enzymes such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), identifying potential inhibitors of fatty acid oxidation, and investigating metabolic disorders. These application notes provide detailed protocols for spectrophotometric and high-throughput assays to measure the enzymatic conversion of this compound.

Biological Significance

Odd-chain fatty acids like heptadecanoic acid are found in dairy products and some plant sources. Their catabolism proceeds through the beta-oxidation pathway, similar to even-chain fatty acids, until the final three-carbon unit, propionyl-CoA, is produced.[1][2] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, highlighting a key link between fatty acid and carbohydrate metabolism.[3][4] The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoA intermediates to 3-ketoacyl-CoA, a critical step in the beta-oxidation spiral.[5][6] Deficiencies in this enzymatic step, particularly involving long-chain substrates, can lead to severe metabolic diseases.[7][8][9][10] Therefore, in vitro assays using this compound are valuable tools for studying these pathways and developing therapeutic interventions.

Data Presentation: Enzyme Kinetics

The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for various long-chain substrates. While specific data for this compound (C17) is not available in the cited literature, the values can be estimated based on the trends observed with substrates of similar chain lengths. This data is essential for designing experiments and interpreting results.

Substrate (Acyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxydodecanoyl-CoAC122.515.0
3-Hydroxytetradecanoyl-CoAC142.012.0
3-Hydroxyhexadecanoyl-CoAC161.810.0
This compound C17 ~1.7 (Estimated) ~9.0 (Estimated)
3-Hydroxyoctadecanoyl-CoAC181.58.0
(Data for C12, C14, C16, and C18 substrates are from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[11] The values for this compound are estimations based on these reported trends.)

Signaling Pathway and Experimental Workflow Diagrams

To visualize the metabolic context and the experimental procedure, the following diagrams are provided in DOT language.

cluster_Mitochondrial_Matrix Mitochondrial Matrix HeptadecanoylCoA Heptadecanoyl-CoA (C17) EnoylCoA 2-trans-Heptadecenoyl-CoA HeptadecanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA This compound EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoheptadecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) PentadecanoylCoA Pentadecanoyl-CoA (C15) KetoacylCoA->PentadecanoylCoA β-Ketothiolase AcetylCoA Acetyl-CoA PentadecanoylCoA->AcetylCoA Multiple β-oxidation cycles PropionylCoA Propionyl-CoA PentadecanoylCoA->PropionylCoA Multiple β-oxidation cycles TCA Citric Acid Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Rearrangement SuccinylCoA->TCA

Caption: Mitochondrial beta-oxidation of heptadecanoyl-CoA.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NAD+, and Enzyme Solution Mix Add Buffer, NAD+, and Enzyme to Cuvette/Plate Reagents->Mix Substrate Prepare this compound Stock Solution Start Initiate Reaction by Adding Substrate Substrate->Start Incubate Pre-incubate at Assay Temperature Mix->Incubate Incubate->Start Measure Monitor Absorbance Change at 340 nm Start->Measure Calculate Calculate Initial Velocity (ΔA/min) Measure->Calculate Kinetics Determine Km and Vmax from Velocity Data Calculate->Kinetics

Caption: General workflow for the spectrophotometric assay.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for measuring L-3-hydroxyacyl-CoA dehydrogenase activity and is suitable for determining the kinetic parameters of the enzyme with this compound.[11] The assay monitors the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (e.g., from pig heart or recombinant)

  • This compound

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • UV/Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.3 at the desired assay temperature (e.g., 37°C).

    • Prepare a 10 mM stock solution of NAD+ in the potassium phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of ethanol, then diluted in buffer). The final concentration in the assay will vary depending on the desired substrate range for kinetic analysis (e.g., 0.5 µM to 50 µM).

    • Dilute the purified L-3-hydroxyacyl-CoA dehydrogenase in cold potassium phosphate buffer to a working concentration that gives a linear rate of absorbance change for at least 3-5 minutes.

  • Assay Setup:

    • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the assay temperature (e.g., 37°C).

    • In a 1 ml cuvette, add the following components to a final volume of 1 ml:

      • 850 µl of 100 mM potassium phosphate buffer (pH 7.3)

      • 100 µl of 10 mM NAD+ solution (final concentration: 1 mM)

      • A suitable volume of the diluted enzyme solution.

    • Mix gently by inversion and incubate for 5 minutes at the assay temperature to allow the temperature to equilibrate and to record any background rate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small volume (e.g., 10-50 µl) of the this compound stock solution to the cuvette. Mix quickly by inversion.

    • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes. The rate should be linear during this period.

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance versus time plot (ΔA/min).

    • Convert the rate of absorbance change to the rate of NADH formation using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.

Protocol 2: High-Throughput Screening Assay for Inhibitors

This protocol adapts the spectrophotometric assay for a 96-well plate format, suitable for screening compound libraries for inhibitors of L-3-hydroxyacyl-CoA dehydrogenase.

Materials:

  • All materials from Protocol 1

  • 96-well UV-transparent microplates

  • Microplate reader with temperature control and capability to read absorbance at 340 nm

  • Multichannel pipette

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Assay Setup:

    • In each well of a 96-well plate, add the following in order:

      • 160 µl of 100 mM potassium phosphate buffer (pH 7.3)

      • 20 µl of 10 mM NAD+ solution

      • 1 µl of test compound solution (or vehicle control, e.g., DMSO)

      • 10 µl of diluted enzyme solution.

    • Mix the plate gently and incubate for 10-15 minutes at the assay temperature to allow for pre-incubation of the enzyme with the potential inhibitors.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding 10 µl of this compound solution to each well using a multichannel pipette. The final concentration should be at or near the Km value for the substrate.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (ΔA/min) from the linear portion of the kinetic read.

    • Calculate the percent inhibition for each compound relative to the vehicle control wells.

    • Compounds showing significant inhibition can be selected for further characterization, such as IC50 determination and mechanism of action studies.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in studying the metabolism of this compound. By utilizing these in vitro assays, scientists can gain valuable insights into the function of 3-hydroxyacyl-CoA dehydrogenases, the metabolism of odd-chain fatty acids, and the identification of novel therapeutic agents targeting fatty acid oxidation pathways. Careful adherence to the described methodologies will ensure the generation of reliable and reproducible data.

References

Application Notes & Protocols: A Novel Biosensor for the Detection of 3-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. The ability to accurately and efficiently detect specific acyl-CoA species like this compound is crucial for understanding disease mechanisms and for the development of novel therapeutics. These application notes describe a novel electrochemical biosensor for the rapid and sensitive detection of this compound, providing a valuable tool for researchers in both basic science and drug discovery.

The biosensor is based on the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a reaction that involves the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[1][2][3][4] The concentration of the generated NADH is proportional to the amount of this compound and can be quantified electrochemically, providing a sensitive and specific detection method.

Principle of Detection

The detection of this compound is achieved through a cascade of enzymatic and electrochemical reactions. The core of the biosensor is the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), which specifically recognizes and converts 3-hydroxyacyl-CoAs.

The enzymatic reaction is as follows:

This compound + NAD+ ---(HADH)--> 3-Ketoheptadecanoyl-CoA + NADH + H+

The NADH produced in this reaction is then electrochemically oxidized at the surface of a modified electrode. The resulting current is directly proportional to the concentration of this compound in the sample.

G cluster_reaction Biosensor Reaction Cascade A This compound C HADH (Enzyme) A->C B NAD+ B->C D 3-Ketoheptadecanoyl-CoA C->D E NADH C->E F Electrochemical Detection (Oxidation of NADH) E->F G Current Signal F->G

Caption: The enzymatic and electrochemical cascade for this compound detection.

Materials and Reagents

  • L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) from a suitable source (e.g., bovine liver, recombinant)

  • β-Nicotinamide adenine dinucleotide hydrate (B1144303) (NAD+)

  • This compound (as standard)

  • Phosphate buffer saline (PBS), pH 7.4

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Nafion® perfluorinated resin solution

  • Carbon screen-printed electrodes (SPEs)

  • Potentiostat/Galvanostat

  • All other chemicals should be of analytical grade.

Experimental Protocols

Protocol 1: Electrode Modification
  • Cleaning: Clean the surface of the carbon screen-printed electrode with deionized water and then with ethanol. Allow it to dry completely at room temperature.

  • Enzyme Immobilization:

    • Prepare a 1 mg/mL solution of HADH in 0.1 M PBS (pH 7.4).

    • Prepare a 10 mM NAD+ solution in 0.1 M PBS (pH 7.4).

    • Mix 5 µL of the HADH solution with 5 µL of the NAD+ solution.

    • Drop-cast 5 µL of the HADH/NAD+ mixture onto the working area of the carbon SPE.

    • Allow the electrode to dry at 4°C for at least 2 hours.

  • Nafion® Coating:

    • Prepare a 0.5% (v/v) Nafion® solution in ethanol.

    • Drop-cast 2 µL of the Nafion® solution onto the enzyme-modified electrode surface.

    • Allow the electrode to dry at room temperature for 30 minutes. The modified electrode is now ready for use.

G A Clean SPE B Prepare HADH/NAD+ Mixture A->B C Drop-cast Enzyme Mixture onto SPE B->C D Dry at 4°C C->D E Prepare Nafion® Solution D->E F Drop-cast Nafion® E->F G Dry at Room Temp. F->G H Modified Electrode Ready for Use G->H

Caption: Workflow for the preparation of the HADH-modified electrode.

Protocol 2: Electrochemical Measurements
  • Electrochemical Cell Setup: Connect the modified screen-printed electrode to the potentiostat. The three-electrode system consists of the modified working electrode, a carbon counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode, all integrated on the SPE.

  • Electrochemical Characterization (Optional): Perform cyclic voltammetry (CV) in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl to characterize the electrode surface.

  • Amperometric Detection:

    • Pipette 50 µL of 0.1 M PBS (pH 7.4) onto the electrode surface to cover all three electrodes.

    • Apply a constant potential of +0.5 V (vs. Ag/AgCl).

    • Allow the background current to stabilize.

    • Add a known concentration of this compound standard solution to the PBS droplet and record the change in current.

    • The current will increase as NADH is generated and subsequently oxidized at the electrode surface. The steady-state current is proportional to the concentration of this compound.

Data Presentation

The performance of the biosensor should be characterized by its analytical parameters, which can be summarized in the following table.

ParameterValue
Linear Range 1 µM - 500 µM
Limit of Detection (LOD) 0.5 µM
Sensitivity 0.1 µA/µM
Response Time < 60 seconds
Selectivity High selectivity for 3-hydroxyacyl-CoAs
Stability Retains >90% activity after 1 week of storage at 4°C

Note: These values are illustrative and will need to be determined experimentally.

Selectivity and Interference Studies

The selectivity of the biosensor is a critical parameter. The HADH enzyme exhibits broad specificity for L-3-hydroxyacyl-CoAs of varying chain lengths. While this allows for the detection of a range of similar molecules, it is important to assess potential interference from other structurally related compounds that may be present in biological samples.

Protocol 3: Selectivity and Interference Testing

  • Prepare standard solutions of potential interfering substances (e.g., acetyl-CoA, malonyl-CoA, fatty acids, glucose, ascorbic acid) at concentrations typically found in biological samples.

  • Perform amperometric measurements as described in Protocol 2, first with a known concentration of this compound.

  • Subsequently, add the potential interfering substance to the reaction mixture and record any change in the current response.

  • A negligible change in current indicates high selectivity.

Applications in Drug Development

This biosensor can be a powerful tool in various stages of drug development:

  • Target Validation: Investigating the role of this compound and related metabolic pathways in disease models.

  • High-Throughput Screening: Screening compound libraries for inhibitors or modulators of enzymes involved in fatty acid metabolism.

  • Pharmacodynamic Studies: Assessing the in-vitro and ex-vivo effects of drug candidates on this compound levels.

G cluster_drug_dev Biosensor Applications in Drug Development A Target Validation B High-Throughput Screening A->B C Pharmacodynamic Studies B->C D Lead Optimization C->D E Toxicology Studies D->E

Caption: Logical flow of biosensor applications in the drug development pipeline.

Conclusion

The described electrochemical biosensor provides a simple, rapid, and sensitive method for the detection of this compound. Its ease of use and potential for miniaturization make it an attractive alternative to traditional analytical techniques such as HPLC and mass spectrometry. This tool has the potential to accelerate research in fatty acid metabolism and facilitate the discovery of new therapeutic agents targeting related pathways. Further development could focus on enhancing the long-term stability of the enzyme and integrating the biosensor into microfluidic systems for automated analysis.

References

Application Notes and Protocols for Metabolic Labeling Studies with 3-Hydroxyheptadecanoyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique to trace the fate of molecules within biological systems. The use of isotopically labeled precursors allows for the investigation of metabolic pathways, quantification of flux, and identification of downstream metabolites and modified macromolecules. This document provides detailed application notes and protocols for metabolic labeling studies utilizing precursors of 3-hydroxyheptadecanoyl-CoA, an odd-chain 3-hydroxy fatty acyl-CoA.

While direct metabolic labeling studies using this compound precursors are not extensively documented in current literature, the principles of fatty acid metabolism and labeling provide a strong foundation for designing such experiments. 3-Hydroxy fatty acids are known intermediates in fatty acid β-oxidation, and their accumulation is associated with certain metabolic disorders.[1][2] Furthermore, odd-chain fatty acids like heptadecanoic acid have distinct metabolic fates compared to their even-chain counterparts, ultimately yielding propionyl-CoA which can enter the Krebs cycle.[3][4]

These unique metabolic characteristics suggest that a this compound precursor could be a valuable tool for investigating specific aspects of lipid metabolism, particularly in the context of metabolic diseases, microbial pathogenesis (as they are components of lipopolysaccharides), and cell signaling.[5][6]

Applications in Research and Drug Development

Metabolic labeling with this compound precursors can be applied to several areas of research and drug development:

  • Elucidating Fatty Acid Oxidation Disorders: Tracing the metabolism of a 3-hydroxy odd-chain fatty acid can provide insights into enzyme deficiencies such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency.[1][7]

  • Investigating Microbial-Host Interactions: As 3-hydroxy fatty acids are components of bacterial lipopolysaccharides, labeled precursors could be used to study the synthesis and trafficking of these molecules during infection and the host's metabolic response.[6]

  • Exploring Novel Cell Signaling Pathways: Hydroxy fatty acids have been implicated in cell signaling.[5][8][9] Labeled 3-hydroxyheptadecanoic acid can be used to identify proteins and lipids that are modified by this fatty acid and to uncover its role in signaling cascades.

  • Screening for Therapeutic Agents: A cell-based metabolic labeling assay using a this compound precursor could be developed to screen for drugs that modulate odd-chain fatty acid metabolism or related signaling pathways.

Experimental Protocols

The following are proposed protocols adapted from established methods for metabolic labeling with fatty acids. Researchers should optimize these protocols for their specific cell types and experimental goals.

Protocol 1: General Metabolic Labeling of Cultured Cells with Isotopically Labeled 3-Hydroxyheptadecanoic Acid

This protocol describes the incorporation of a stable isotope-labeled 3-hydroxyheptadecanoic acid (e.g., ¹³C- or ²H-labeled) into cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., hepatocytes, adipocytes, macrophages)

  • Complete cell culture medium

  • Isotopically labeled 3-hydroxyheptadecanoic acid (synthesis may be required)[10]

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

Procedure:

  • Preparation of Labeled Fatty Acid Stock Solution:

    • Dissolve the isotopically labeled 3-hydroxyheptadecanoic acid in ethanol (B145695) to create a concentrated stock solution (e.g., 10-50 mM).

    • To prepare the labeling medium, complex the labeled fatty acid with fatty acid-free BSA. A common molar ratio is 2:1 to 5:1 (fatty acid:BSA). Briefly, warm the BSA solution (e.g., 10% in PBS) to 37°C. Add the fatty acid stock solution dropwise while gently vortexing. Incubate for 30-60 minutes at 37°C to allow for complexation.

  • Cell Culture and Labeling:

    • Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-90%).

    • Remove the growth medium and wash the cells once with warm PBS.

    • Add the labeling medium containing the labeled 3-hydroxyheptadecanoic acid-BSA complex. The final concentration of the labeled fatty acid should be optimized but can range from 10 to 100 µM.

    • Incubate the cells for a desired period (e.g., 1, 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the metabolic process being studied.

  • Cell Harvesting and Lipid Extraction:

    • After the labeling period, remove the labeling medium and wash the cells three times with cold PBS to remove any unincorporated labeled fatty acid.

    • Harvest the cells by scraping in cold PBS.

    • Centrifuge the cell suspension to pellet the cells.

    • Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. Add internal standards for downstream quantitative analysis.

  • Analysis:

    • The extracted lipids can be analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the isotopic label into various lipid species.[1][2][11]

Protocol 2: Analysis of Protein Acylation with 3-Hydroxyheptadecanoic Acid

This protocol outlines a method to investigate if proteins are acylated with 3-hydroxyheptadecanoic acid using a precursor with a bioorthogonal handle (e.g., an alkyne or azide).

Materials:

  • Cultured cells

  • 3-hydroxyheptadecanoic acid with a terminal alkyne or azide (B81097) group

  • Click chemistry reagents (e.g., copper(I) catalyst, fluorescently tagged azide or alkyne)

  • Cell lysis buffer

  • Protein assay reagents

  • SDS-PAGE and Western blotting equipment

  • Fluorescence scanner or streptavidin-HRP for detection

Procedure:

  • Metabolic Labeling:

    • Follow the cell culture and labeling procedure described in Protocol 1, but use the bioorthogonally tagged 3-hydroxyheptadecanoic acid.

  • Cell Lysis:

    • After labeling and washing, lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate.

  • Click Chemistry Reaction:

    • To a defined amount of protein lysate, add the click chemistry reaction cocktail containing the fluorescently tagged azide (if using an alkyne-fatty acid) or alkyne (if using an azide-fatty acid) and the copper catalyst.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Analysis of Labeled Proteins:

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

    • Alternatively, use a biotin-tagged detection reagent in the click reaction, followed by Western blotting and detection with streptavidin-HRP.

  • Identification of Labeled Proteins (Optional):

    • For protein identification, the biotin-tagged proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.

Data Presentation

Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Incorporation of ¹³C-3-Hydroxyheptadecanoic Acid into Cellular Lipids

Lipid ClassControl (nmol/mg protein)Treatment A (nmol/mg protein)Treatment B (nmol/mg protein)
Phosphatidylcholine1.2 ± 0.22.5 ± 0.40.8 ± 0.1**
Phosphatidylethanolamine0.8 ± 0.11.5 ± 0.30.5 ± 0.1
Triacylglycerols5.4 ± 0.710.2 ± 1.1*3.1 ± 0.5
Diacylglycerols0.5 ± 0.10.9 ± 0.20.3 ± 0.1**
Cholesteryl Esters0.2 ± 0.050.4 ± 0.10.1 ± 0.03**

*p < 0.05 compared to Control; **p < 0.05 compared to Control. Data are presented as mean ± standard deviation.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate metabolic pathways and experimental workflows.

G cluster_0 Metabolic Labeling Workflow A Prepare Isotopically Labeled 3-Hydroxyheptadecanoic Acid-BSA Complex B Incubate Cultured Cells with Labeled Precursor A->B C Harvest Cells and Extract Lipids/Proteins B->C D Analyze by Mass Spectrometry or Click Chemistry C->D E Data Analysis and Interpretation D->E

Caption: General workflow for a metabolic labeling experiment.

G cluster_1 Metabolism of 3-Hydroxyheptadecanoic Acid cluster_activation Activation cluster_beta_oxidation β-Oxidation cluster_tca TCA Cycle Integration A 3-Hydroxyheptadecanoic Acid (exogenous labeled precursor) B This compound A->B Acyl-CoA Synthetase C 3-Ketoheptadecanoyl-CoA B->C 3-Hydroxyacyl-CoA Dehydrogenase J Phospholipids, Triacylglycerols B->J Incorporation into Complex Lipids D Pentadecanoyl-CoA + Acetyl-CoA C->D Thiolase E ... further cycles ... D->E F Propionyl-CoA + Acetyl-CoA E->F G Methylmalonyl-CoA F->G Propionyl-CoA Carboxylase H Succinyl-CoA G->H Methylmalonyl-CoA Mutase I TCA Cycle H->I

Caption: Proposed metabolic fate of 3-hydroxyheptadecanoic acid.

Conclusion

Metabolic labeling with this compound precursors represents a novel and promising approach to investigate specific areas of lipid metabolism and cellular signaling. The protocols and applications outlined in this document provide a framework for researchers to design and implement these studies. Given the limited direct literature, careful optimization and validation of these methods are essential for obtaining robust and meaningful results. The insights gained from such studies have the potential to advance our understanding of metabolic diseases and to aid in the development of new therapeutic strategies.

References

Application Notes and Protocols for In Situ Detection of 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoAs are critical intermediates in fatty acid β-oxidation and the metabolism of several amino acids.[1] Their concentration and subcellular localization are key indicators of metabolic status and can be altered in various diseases, including metabolic disorders and cancer. The ability to detect and quantify 3-hydroxyacyl-CoAs in situ provides invaluable insights into cellular metabolism and can aid in the development of novel therapeutics. This document provides an overview of current and emerging methodologies for the in situ detection of 3-hydroxyacyl-CoAs, including detailed protocols for enzymatic assays and mass spectrometry imaging, and a discussion on the potential of fluorescent biosensors.

Metabolic Significance of 3-Hydroxyacyl-CoAs

3-Hydroxyacyl-CoAs are generated during the third step of the β-oxidation spiral, a catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH. This pathway is central to energy production, particularly during periods of fasting or prolonged exercise. The enzyme responsible for the interconversion of 2,3-enoyl-acyl-CoA and 3-hydroxyacyl-CoA is enoyl-CoA hydratase, and the subsequent oxidation to 3-ketoacyl-CoA is catalyzed by 3-hydroxyacyl-CoA dehydrogenase.[2][3] Dysregulation of this pathway is associated with several inherited metabolic disorders.

AcylCoA Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA ShorterAcylCoA Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA β-Ketothiolase (+CoA-SH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA cluster_extraction Tissue Extraction cluster_assay Enzymatic Assay cluster_quantification Quantification Tissue Frozen Tissue Powder Tissue Powder Tissue->Powder Grind Extract Acyl-CoA Extract Powder->Extract Chloroform/ Methanol Reaction Reaction Mixture Extract->Reaction Add to Detection Fluorometric Detection Reaction->Detection Incubate & Measure Concentration Calculate Concentration Detection->Concentration StdCurve Standard Curve StdCurve->Concentration TissuePrep Tissue Preparation (Cryosectioning) Derivatization On-Tissue Derivatization (Optional) TissuePrep->Derivatization Histo Histological Staining (Serial Section) TissuePrep->Histo Matrix Matrix Application Derivatization->Matrix MSI MALDI-MSI Data Acquisition Matrix->MSI Analysis Data Analysis & Image Generation MSI->Analysis Correlation Image Correlation Analysis->Correlation Histo->Correlation cluster_fret FRET-Based Sensor cluster_synthetic Synthetic Probe NoLigand No Ligand (Low FRET) Ligand Ligand Bound (High FRET) NoLigand->Ligand 3-Hydroxyacyl-CoA Binding NonFluorescent Non-Fluorescent Probe Fluorescent Fluorescent Product NonFluorescent->Fluorescent Reaction with 3-Hydroxyacyl-CoA

References

Application Notes and Protocols for the Purification of 3-Hydroxyheptadecanoyl-CoA from Complex Biological Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification and analysis of 3-hydroxyheptadecanoyl-CoA from complex biological matrices such as tissues and cells. The protocols outlined below are based on established methodologies for acyl-CoA extraction and analysis, with a focus on maximizing recovery and ensuring high-purity samples for downstream applications, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a long-chain acyl-coenzyme A (acyl-CoA) intermediate in fatty acid metabolism. Accurate measurement of its levels in biological samples is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting these pathways. The primary challenge in the analysis of this compound is its low abundance and the complexity of the biological matrix, which contains numerous interfering substances. The following protocols describe a robust workflow for the extraction, purification, and analysis of this compound.

Overview of the Purification Workflow

The overall workflow for the purification of this compound involves several key steps, starting from sample preparation to the final analytical determination. The process is designed to efficiently extract the analyte, remove contaminants, and concentrate the sample for sensitive detection.

cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization in Buffer Internal_Standard Addition of Internal Standard (e.g., Heptadecanoyl-CoA) Tissue_Homogenization->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with SSA or Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (e.g., C18 or Anion Exchange) Supernatant_Collection->SPE Elution Elution SPE->Elution Drying Drying and Reconstitution Elution->Drying LC_MS_MS LC-MS/MS Analysis Drying->LC_MS_MS

Figure 1: Experimental workflow for the purification and analysis of this compound.

Data Presentation

The selection of an appropriate extraction method is critical for the recovery of acyl-CoAs. The following tables provide a summary of quantitative data related to the performance of different extraction and analytical techniques.

Table 1: Comparison of Recovery Rates for Acyl-CoAs Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[1]
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)[1]
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported
Data adapted from BenchChem Application Note.[1]

Table 2: Comparison of Analytical Methods for 3-Hydroxy-Acyl-CoA Analysis

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD)1-10 fmol[2]120 pmol (with derivatization)[2]~50 fmol
Limit of Quantification (LOQ)5-50 fmol1.3 nmol (LC/MS-based)[2]~100 fmol
Linearity (R²)>0.99[2]>0.99Variable
Precision (RSD%)< 5%[2]< 15%< 20%
SpecificityHigh (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
ThroughputHighModerateLow to Moderate
Data for 3-Hydroxy-Octanoyl-CoA, adapted from BenchChem.[2]

Experimental Protocols

The following are detailed protocols for the key experiments in the purification of this compound.

Protocol 1: Sample Homogenization and Protein Precipitation

This protocol describes the initial steps of tissue sample preparation to extract acyl-CoAs and remove proteins.

Materials and Reagents:

  • Frozen tissue sample (20-50 mg)[1]

  • Liquid nitrogen[1]

  • Pre-chilled mortar and pestle[1]

  • Pre-chilled microcentrifuge tubes[1]

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)[1]

  • Refrigerated microcentrifuge[1]

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[1] or Acetonitrile.

  • Internal standard (e.g., heptadecanoyl-CoA)[3][4]

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity.[1] Place the frozen tissue in a pre-chilled mortar, add liquid nitrogen to keep it brittle, and grind the tissue to a fine powder using a pre-chilled pestle.[1]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube.[1] Add 10 volumes of ice-cold 5% SSA solution.[1] If using an internal standard, spike the SSA solution with the appropriate amount before adding it to the tissue powder.[1] Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer.[1]

  • Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[1] Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[1] The sample is now ready for solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol describes the purification of the acyl-CoA extract using a C18 SPE cartridge.

Materials and Reagents:

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.[2]

  • Sample Loading: Load the supernatant from Protocol 1 onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[2]

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.[2]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen.[2] Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[2]

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound by LC-MS/MS.

Instrumentation and Reagents:

  • Liquid chromatography system coupled to a tandem mass spectrometer

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2]

  • Mobile Phase A: 0.1% formic acid in water[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2]

Procedure:

  • Liquid Chromatography:

    • Set the column temperature as appropriate.

    • Use a flow rate of 0.3 mL/min.[2]

    • Inject 5 µL of the reconstituted sample.[2]

    • Apply a gradient elution, for example, from 5% B to 95% B over 5 minutes, to separate the analyte from other components.[2]

  • Tandem Mass Spectrometry:

    • Use positive electrospray ionization (ESI+).[2]

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard need to be determined empirically or from the literature. A neutral loss scan of 506.9 can be used to identify acyl-CoA species.[3]

    • Optimize the collision energy for the specific analyte to achieve the best sensitivity.[2]

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound is not the focus of this purification protocol, the logical relationship in its analytical determination by tandem mass spectrometry is crucial. The following diagram illustrates the principle of MRM for the specific detection of the target molecule.

cluster_ms1 First Mass Analyzer (Q1) cluster_q2 Collision Cell (q2) cluster_ms2 Second Mass Analyzer (Q3) Precursor Precursor Ion (this compound + H)+ Fragmentation Fragmentation Precursor->Fragmentation Product Specific Product Ion Fragmentation->Product Detector Detector Product->Detector

Figure 2: Logical diagram of Multiple Reaction Monitoring (MRM) for LC-MS/MS analysis.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the successful purification and analysis of this compound from complex biological mixtures. The combination of efficient extraction techniques, solid-phase purification, and sensitive LC-MS/MS analysis allows for accurate quantification of this important metabolic intermediate. Adherence to these protocols will enable researchers to obtain high-quality data for their studies in metabolism, disease, and drug development.

References

Application Notes and Protocols for the Quantification of 3-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding cellular metabolism, identifying metabolic dysregulation in disease states, and for the development of targeted therapeutics.

This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for analyzing acyl-CoAs due to its high selectivity and sensitivity.[1] The methodologies presented are based on established principles for the analysis of long-chain acyl-CoAs and can be adapted for various research applications.

Analytical Standards

For accurate quantification, a certified analytical standard of this compound is required. A commercial source for this standard is available from:

  • Supplier: MedChemExpress[2]

  • Product Name: this compound[2]

It is recommended to obtain a certificate of analysis for the standard to confirm its purity and concentration.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol describes a simple and effective protein precipitation method for the extraction of this compound from biological samples such as cell cultures or tissue homogenates.

Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Sample Collection: Collect cells or tissues and keep on ice.

  • Homogenization (for tissues): Homogenize the tissue sample in a suitable ice-cold buffer.

  • Spiking of Internal Standard: Add the internal standard to the cell suspension or tissue homogenate to a final concentration appropriate for your expected analyte concentration.

  • Protein Precipitation: Add an equal volume of ice-cold 10% (w/v) SSA in water to the sample.

  • Vortexing: Vortex the sample vigorously for 30 seconds.

  • Incubation: Incubate the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Analysis: The cleared supernatant is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is based on reversed-phase chromatography coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% to 95% B

    • 6-8 min: 95% B

    • 8.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]⁺ of this compound (m/z 1036.5)

  • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion (507 amu), resulting in a product ion of [M - 507 + H]⁺. For this compound, this would be m/z 529.5. Another common fragment ion is at m/z 428.

  • Collision Energy (CE): To be optimized for the specific instrument and analyte.

  • Other parameters (e.g., declustering potential, entrance potential): To be optimized for the specific instrument.

Data Presentation

Quantitative data should be summarized in a clear and structured table. Below is a template for presenting the quantitative results for this compound in different biological samples. Researchers should populate this table with their own experimental data.

Sample IDSample TypeConcentration (pmol/mg protein or pmol/g tissue)Standard Deviation%RSD
Control 1Cell LysateUser DataUser DataUser Data
Control 2Cell LysateUser DataUser DataUser Data
Control 3Cell LysateUser DataUser DataUser Data
Treatment 1Cell LysateUser DataUser DataUser Data
Treatment 2Cell LysateUser DataUser DataUser Data
Treatment 3Cell LysateUser DataUser DataUser Data

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) homogenize Homogenization (if tissue) sample->homogenize is_spike Spike Internal Standard homogenize->is_spike precipitate Protein Precipitation (SSA) is_spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Separation) supernatant->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

Metabolic Pathway

3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial beta-oxidation of fatty acids. The following diagram illustrates the position of this compound in this pathway.

fatty_acid_beta_oxidation heptadecanoyl_coa Heptadecanoyl-CoA (C17:0) enoyl_coa Trans-Δ2-Heptadecenoyl-CoA heptadecanoyl_coa->enoyl_coa FAD -> FADH2 hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa H2O ketoacyl_coa 3-Ketoheptadecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa NAD+ -> NADH pentadecanoyl_coa Pentadecanoyl-CoA (C15:0) ketoacyl_coa->pentadecanoyl_coa acetyl_coa Acetyl-CoA (C2) ketoacyl_coa->acetyl_coa enzyme1 Acyl-CoA Dehydrogenase enzyme2 Enoyl-CoA Hydratase enzyme3 3-Hydroxyacyl-CoA Dehydrogenase enzyme4 β-Ketothiolase

Caption: Role of this compound in fatty acid beta-oxidation.

References

Application Note: Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OHFAs) are crucial intermediates in mitochondrial fatty acid β-oxidation.[1][2] The analysis of these metabolites in biological matrices such as plasma and serum is vital for the diagnosis and monitoring of inherited metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive analytical technique for the quantification of 3-OHFAs.[1][3] Due to their low volatility, a derivatization step is necessary to convert the 3-OHFAs into more volatile compounds suitable for GC analysis.[4][5] This application note provides a detailed protocol for the extraction, derivatization, and quantification of 3-OHFAs from biological samples using GC-MS.

Principle

This method employs a stable isotope dilution GC-MS approach for the accurate quantification of 3-OHFAs.[1][2] Known concentrations of stable isotope-labeled internal standards for each analyte of interest are added to the sample at the beginning of the workflow.[6] This allows for precise quantification by correcting for any analyte loss during sample preparation and analysis. To measure the total 3-OHFA content, samples are first subjected to hydrolysis to release esterified 3-OHFAs.[6] Following hydrolysis and acidification, the 3-OHFAs are extracted from the aqueous matrix using an organic solvent. The hydroxyl and carboxylic acid functional groups of the 3-OHFAs are then derivatized, typically through silylation, to increase their volatility.[4][6] The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the native analyte to its corresponding stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Ethyl acetate (B1210297) (GC grade), Hexane (GC grade), Methanol (GC grade)

  • Reagents: Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl), Anhydrous sodium sulfate

  • Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[4][6]

  • Internal Standards: Stable isotope-labeled 3-hydroxy fatty acids (e.g., 1,2-¹³C-labeled)[2]

  • Reference Standards: Pure 3-hydroxy fatty acid standards of various chain lengths

Sample Preparation (Serum/Plasma)
  • Internal Standard Spiking: To 500 µL of serum or plasma, add a known amount (e.g., 10 µL of a 500 µM mixture) of the stable isotope-labeled internal standards.[6]

  • Hydrolysis (for Total 3-OHFA Measurement): For the determination of total 3-OHFA concentrations, add 500 µL of 10 M NaOH to the sample. Incubate for 30 minutes. This step hydrolyzes esterified 3-OHFAs. For free 3-OHFA analysis, this step is omitted.[6]

  • Acidification: Acidify the samples with 6 M HCl. For unhydrolyzed samples, add 125 µL. For hydrolyzed samples, add 2 mL.[6]

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.[6]

  • Drying: Dry the pooled organic extract under a gentle stream of nitrogen at 37°C.[6]

Derivatization
  • To the dried residue, add 100 µL of BSTFA with 1% TMCS.[6]

  • Cap the vial tightly and heat at 80°C for 60 minutes.[6]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 5890 series II system or equivalent.[6]

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[3][6]

  • Injection Volume: 1 µL.[6]

  • Inlet Temperature: 250°C.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.[6]

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) source.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Data Presentation

Quantitative Data Summary

The following table summarizes the characteristic mass-to-charge ratios (m/z) for the trimethylsilyl (B98337) (TMS) derivatives of various 3-hydroxy fatty acids, which are crucial for setting up the SIM acquisition method. The [M-CH₃]⁺ ion is a prominent fragment and is often used for quantification.[6]

3-Hydroxy Fatty Acid (Chain Length)AbbreviationQuantitation Ion (m/z) [M-CH₃]⁺
3-Hydroxyhexanoic Acid3-OH-C6:0247
3-Hydroxyoctanoic Acid3-OH-C8:0275
3-Hydroxydecanoic Acid3-OH-C10:0303
3-Hydroxydodecanoic Acid3-OH-C12:0331
3-Hydroxytetradecanoic Acid3-OH-C14:0359
3-Hydroxyhexadecanoic Acid3-OH-C16:0387
3-Hydroxyoctadecanoic Acid3-OH-C18:0415

Note: The exact m/z values should be confirmed by analyzing pure standards on the specific instrument used.

Assay Performance

The precision of the assay can be determined at different concentration levels. For example, coefficients of variation (CVs) of 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L have been reported.[6]

Visualization of Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Serum/Plasma Sample Spike Spike with Internal Standards Sample->Spike Hydrolysis Hydrolysis (NaOH) Spike->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Dry Down (N2) Extraction->Drying Derivatize Add BSTFA + 1% TMCS Heat at 80°C Drying->Derivatize GC_Injection GC Injection Derivatize->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

References

Application of 3-Hydroxyheptadecanoyl-CoA in Metabolic Engineering: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

3-Hydroxyheptadecanoyl-CoA is a key metabolic intermediate in the β-oxidation of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid (OCFA). While not typically a primary target product in metabolic engineering endeavors, its strategic position in OCFA metabolism presents several opportunities for the biosynthesis of valuable chemicals. The metabolic engineering applications of this compound are primarily centered on its role as a precursor for the production of odd-chain fatty acids, specialty biofuels, and potentially as a building block for novel polyketides.

The growing interest in OCFAs stems from their diverse applications, including their use as biomarkers and in the manufacturing of fuels and plasticizers. Metabolic engineering efforts in organisms like Yarrowia lipolytica and Schizochytrium sp. have focused on enhancing the supply of propionyl-CoA, the precursor for OCFA synthesis, to increase overall product titers. Within this context, the flux through the β-oxidation pathway, involving intermediates like this compound, is a critical consideration for maximizing yield.

Furthermore, the general class of 3-hydroxy acids is recognized for its value as chemical building blocks. Engineered Type I Polyketide Synthases (PKSs) represent a versatile platform for the biosynthesis of these molecules. By engineering PKS modules and the pathways that supply acyl-CoA precursors, it is conceivable to channel metabolic flux towards the production of specific 3-hydroxy acids, including those derived from OCFAs.

The production of medium-chain-length 3-hydroxyalkanoic acids has been demonstrated in engineered Pseudomonas putida through the overexpression of genes involved in the β-oxidation pathway and a polyhydroxyalkanoate (PHA) depolymerase. This strategy provides a blueprint for the potential production of this compound or its corresponding free acid by leveraging and modifying the native or heterologous β-oxidation cycle in industrial microorganisms.

Quantitative Data

Direct quantitative data for the microbial production of this compound is limited in publicly available literature, as it is primarily a transient intermediate. However, data for related odd-chain fatty acids and medium-chain 3-hydroxyalkanoic acids produced through metabolic engineering serve as a valuable benchmark for potential production targets.

ProductHost OrganismEngineering StrategyTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Odd-Chain Fatty Acids Yarrowia lipolyticaOverexpression of a seven-gene modular pathway for propionyl-CoA synthesis.0.36Not ReportedNot Reported[1]
Odd-Chain Fatty Acids & DHA Schizochytrium sp.Overexpression of malic enzyme and an elongase to relieve acetyl-CoA carboxylase inhibition.3.32 (OCFAs)Not ReportedNot Reported[2]
3-Hydroxyhexanoic acid (3HHx) & 3-Hydroxyoctanoic acid (3HO) Pseudomonas putida KT2442Overexpression of PHA depolymerase (phaZ), fatty acid transporter (fadL), and acyl-CoA synthetase (fadD).5.8Not Reported0.12[3]

Signaling Pathways and Experimental Workflows

Metabolic Pathway: β-Oxidation of Heptadecanoyl-CoA

The following diagram illustrates the catabolism of heptadecanoyl-CoA, highlighting the position of this compound as a key intermediate. The final products of this pathway are acetyl-CoA and propionyl-CoA, the latter being a crucial precursor for various bioproducts.

beta_oxidation_pathway cluster_pathway β-Oxidation of Heptadecanoyl-CoA Heptadecanoyl_CoA Heptadecanoyl-CoA (C17) Enoyl_CoA Trans-Δ2-Heptadecenoyl-CoA Heptadecanoyl_CoA->Enoyl_CoA Acyl-CoA dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA hydratase Ketoacyl_CoA 3-Ketoheptadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Pentadecanoyl_CoA Pentadecanoyl-CoA (C15) Ketoacyl_CoA->Pentadecanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Propionyl_CoA Propionyl-CoA Pentadecanoyl_CoA->Propionyl_CoA ... (β-Oxidation Cycles)

β-Oxidation pathway of heptadecanoyl-CoA.
Experimental Workflow for Production and Quantification

This workflow outlines a conceptual experimental design for the engineered production and subsequent quantification of this compound.

experimental_workflow cluster_production Strain Engineering & Production cluster_analysis Analysis Strain_Selection Select Host Strain (e.g., P. putida, E. coli) Gene_Selection Identify Key Genes (e.g., fadA, fadB, fadJ knockouts; Thioesterase overexpression) Strain_Selection->Gene_Selection Strain_Construction Construct Engineered Strain (e.g., CRISPR-Cas9, Plasmid expression) Gene_Selection->Strain_Construction Fermentation Cultivation & Induction (Feed with Heptadecanoic Acid) Strain_Construction->Fermentation Sampling Collect Cell Pellets Fermentation->Sampling Extraction Acyl-CoA Extraction Sampling->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification Data_Analysis Data Interpretation Quantification->Data_Analysis

Workflow for this compound production.

Experimental Protocols

Protocol 1: Engineered Production of 3-Hydroxyheptadecanoate in E. coli

This protocol describes a strategy to accumulate 3-hydroxyheptadecanoate by metabolically engineering E. coli. The approach involves blocking the β-oxidation pathway after the formation of this compound and expressing a thioesterase to release the free acid.

1. Strain Engineering: a. Select a suitable E. coli host strain (e.g., BL21(DE3)). b. Knock out the genes encoding 3-hydroxyacyl-CoA dehydrogenase (fadB) and β-ketothiolase (fadA) to prevent further degradation of this compound. c. Overexpress a promiscuous thioesterase (e.g., 'TesA from E. coli) to hydrolyze this compound to 3-hydroxyheptadecanoic acid. d. Clone the engineered pathway components into an inducible expression vector (e.g., pET vector series).

2. Culture Conditions: a. Grow the engineered E. coli strain in a suitable medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 20 g/L glucose). b. Induce protein expression at mid-log phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., 0.1 mM IPTG). c. Supplement the culture with 1 g/L heptadecanoic acid as the precursor. d. Incubate the culture at 30°C for 48-72 hours with shaking.

3. Product Extraction: a. Centrifuge the culture to separate the supernatant and cell pellet. b. Acidify the supernatant to pH 2 with HCl. c. Extract the 3-hydroxyheptadecanoic acid from the supernatant with an equal volume of ethyl acetate (B1210297). d. Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound from microbial cell pellets using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Acyl-CoA Extraction): a. Harvest 5-10 mg of lyophilized cell pellet. b. Resuspend the pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid. c. Add an internal standard (e.g., C17:0 acyl-CoA). d. Sonicate the sample on ice to lyse the cells. e. Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Purify the supernatant containing the acyl-CoAs using a solid-phase extraction (SPE) C18 cartridge. i. Condition the cartridge with methanol (B129727), then water. ii. Load the sample. iii. Wash with 5% methanol in water. iv. Elute with methanol. g. Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Tandem Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined based on the molecular weight of the analyte.
  • Collision Energy: Optimize for the specific analyte.

3. Data Analysis: a. Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with a purified standard of the analyte if available.

References

Application Notes and Protocols for Imaging Fatty Acid Metabolism Related to 3-Hydroxyheptadecanoyl-CoA in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct visualization of specific metabolic intermediates within living cells is a powerful tool for understanding cellular physiology and disease. 3-hydroxyheptadecanoyl-CoA is a key intermediate in the β-oxidation of odd-chain fatty acids. While fluorescent probes specifically designed for the direct imaging of this compound are not currently available, researchers can employ a variety of indirect methods using existing fluorescent tools to study its metabolic context. These approaches allow for the investigation of the overall flux of fatty acid oxidation (FAO), the uptake and trafficking of fatty acid precursors, and the activity of enzymes within the FAO pathway.

This document provides detailed application notes and protocols for these indirect imaging strategies, enabling researchers to probe the dynamics of fatty acid metabolism related to the production and consumption of this compound.

Monitoring Overall Fatty Acid β-Oxidation (FAO) Activity

A powerful indirect method to study the metabolism of this compound is to monitor the overall activity of the FAO pathway. This can be achieved using fluorescent probes that act as substrates for the series of enzymatic reactions in FAO. These probes are typically fatty acid analogs that are non-fluorescent or weakly fluorescent and become highly fluorescent upon metabolic processing.

Principle:

Fluorescent FAO reporter probes are cell-permeable and designed to be recognized by the enzymatic machinery of β-oxidation. As the probe molecule is processed through successive cycles of the FAO pathway, a fluorescent reporter molecule is eventually released and accumulates within the cell, providing a direct readout of FAO activity.

Available Probes and Quantitative Data:

While a specific probe for this compound is unavailable, probes that report on general FAO activity can be utilized. The performance of such probes is typically characterized by their fluorescence turn-on ratio and specificity for the FAO pathway.

Probe TypeMechanismExcitation (nm)Emission (nm)Turn-on RatioReference
FAOBlue Coumarin-based probe that releases a fluorescent product after β-oxidation.~405~450>50-fold[1]
Quinone Methide-Releasing Probes Forms a reactive quinone methide after metabolic reactions in FAO, which can be detected with a subsequent fluorophore ligation.Varies with fluorophoreVaries with fluorophoreDependent on ligation efficiency[2][3]
Experimental Protocol: Imaging FAO Activity with a Turn-On Fluorescent Probe

This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.

Materials:

  • Live cells cultured on glass-bottom dishes or microplates suitable for imaging.

  • Fluorescent FAO probe (e.g., FAOBlue).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

  • Positive control (e.g., cells treated with a known FAO activator like fenofibrate).

  • Negative control (e.g., cells treated with an FAO inhibitor like etomoxir).

Procedure:

  • Cell Preparation:

    • Plate cells at an appropriate density on imaging-grade dishes or plates and allow them to adhere overnight.

    • Ensure cells are healthy and in the logarithmic growth phase.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent FAO probe in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the old medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for the time recommended by the manufacturer (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Imaging:

    • After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.

    • Add fresh, pre-warmed cell culture medium.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for the chosen probe.

    • Acquire images at different time points to monitor the increase in fluorescence, which corresponds to FAO activity.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ, CellProfiler).

    • Compare the fluorescence intensity between different experimental groups (e.g., control vs. drug-treated).

Visualization of the FAO Monitoring Workflow

FAO_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging & Analysis cell_culture Culture cells on imaging dish add_probe Incubate with FAO probe cell_culture->add_probe wash Wash to remove excess probe add_probe->wash image Acquire fluorescent images wash->image analyze Quantify fluorescence intensity image->analyze

Experimental workflow for monitoring FAO activity.

Tracking Fatty Acid Uptake and Metabolism with Fluorescent Analogs

To understand the upstream processes leading to the generation of this compound, fluorescently labeled fatty acid analogs can be used to monitor their uptake, intracellular transport, and incorporation into complex lipids.

Principle:

Fatty acid analogs, such as those conjugated to BODIPY, are readily taken up by cells and mimic the behavior of their natural counterparts. Their fluorescence allows for the visualization of their localization to various organelles, including lipid droplets and mitochondria.

Commonly Used Fluorescent Fatty Acid Analogs:
ProbeFluorophoreExcitation (nm)Emission (nm)Key Features
BODIPY FL C12 BODIPY~505~511Bright, photostable, and well-retained in cells.
BODIPY 558/568 C12 BODIPY~558~568Red-shifted fluorescence, useful for multicolor imaging.
NBD C6-Ceramide NBD~466~536Used to label the Golgi apparatus and for lipid trafficking studies.
Experimental Protocol: Live-Cell Imaging of Fatty Acid Analog Uptake

Materials:

  • Live cells on imaging-grade dishes.

  • Fluorescent fatty acid analog (e.g., BODIPY FL C12).

  • Fatty acid-free bovine serum albumin (BSA).

  • Cell culture medium.

  • PBS.

  • Fluorescence microscope.

Procedure:

  • Preparation of Fatty Acid-BSA Complex:

    • Prepare a stock solution of the fluorescent fatty acid analog in DMSO.

    • In a separate tube, prepare a solution of fatty acid-free BSA in PBS.

    • Slowly add the fatty acid stock solution to the BSA solution while vortexing to facilitate complex formation. This improves the solubility and delivery of the fatty acid to the cells.

  • Cell Labeling:

    • Wash the cells with pre-warmed PBS.

    • Dilute the fatty acid-BSA complex in pre-warmed cell culture medium to the desired final concentration.

    • Incubate the cells with the labeling medium for a specific period (e.g., 15-60 minutes) at 37°C.

  • Imaging:

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh medium.

    • Image the cells using the appropriate filter set for the fluorophore. Time-lapse imaging can be performed to track the dynamic movement and localization of the fatty acid analog.

Visualization of Fatty Acid Metabolism Pathways

Fatty_Acid_Metabolism cluster_uptake Cellular Uptake cluster_activation Activation cluster_beta_ox β-Oxidation Cycle FA_ext Extracellular Fluorescent Fatty Acid Acyl_CoA Fluorescent Acyl-CoA FA_ext->Acyl_CoA Acyl-CoA Synthetase Mito Mitochondria (β-Oxidation) Acyl_CoA->Mito CPT1 LD Lipid Droplets (Storage) Acyl_CoA->LD Membrane Membranes (Phospholipids) Acyl_CoA->Membrane Acyl_CoA_in Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_in->Enoyl_CoA ACAD Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA ECHS1 Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH Acyl_CoA_out Acyl-CoA (Cn-2) Ketoacyl_CoA->Acyl_CoA_out ACAT1 Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Acyl_CoA_out->Acyl_CoA_in Next Cycle

Fatty acid uptake and β-oxidation pathway.

Considerations for Data Interpretation

When using these indirect methods, it is crucial to consider the following:

  • Specificity: The observed fluorescence changes reflect the overall pathway activity and are not specific to this compound.

  • Metabolic Perturbations: The introduction of fluorescent analogs may have off-target effects or may not perfectly mimic the metabolism of natural fatty acids.

  • Controls are Key: The use of appropriate positive and negative controls (pharmacological inhibitors or genetic models) is essential for validating the observed effects. For instance, treatment with etomoxir, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), should reduce the signal from FAO-monitoring probes.

Future Perspectives

The development of novel fluorescent probes with high specificity for intermediates like 3-hydroxyacyl-CoAs remains a significant challenge in the field of metabolic chemical biology. Future efforts may focus on creating biosensors based on specific enzymes or binding proteins that recognize these intermediates. In the meantime, the strategic application of the indirect methods described here provides a robust framework for investigating the intricate roles of fatty acid metabolism in health and disease.

By combining these imaging techniques with other analytical methods such as mass spectrometry-based metabolomics, researchers can gain a more comprehensive understanding of the metabolic landscape surrounding this compound.[4][5]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 3-Hydroxyheptadecanoyl-CoA Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the yield of 3-hydroxyheptadecanoyl-CoA in recombinant Escherichia coli.

Troubleshooting Guides

This section addresses common issues encountered during the heterologous production of this compound in E. coli.

Issue 1: Low or No Detectable Yield of this compound

  • Question: We have introduced the necessary genes for the this compound synthesis pathway, but we are observing very low or no product. What are the likely causes and how can we troubleshoot this?

  • Answer: Low or undetectable yields of this compound can stem from several factors, ranging from inefficient precursor supply to rapid degradation of the product. A systematic approach to troubleshooting is recommended:

    • Verify Protein Expression: Confirm that the heterologously expressed enzymes of your pathway are being produced.

      • Recommendation: Perform SDS-PAGE and Western blot analysis on cell lysates to check for the presence of your enzymes at the expected molecular weights.[1] If expression is low or absent, consider codon optimization of your genes for E. coli and ensure the use of a strong, inducible promoter.[2]

    • Ensure Precursor Availability: The synthesis of an odd-chain fatty acyl-CoA like this compound requires a sufficient supply of propionyl-CoA as the starter unit and malonyl-CoA for chain elongation.[3][4]

      • Recommendation: Supplement the culture medium with propionate (B1217596) to boost the intracellular pool of propionyl-CoA.[3][5][6] Overexpression of acetyl-CoA carboxylase (AccABCD) can increase the availability of malonyl-CoA.[7][8]

    • Prevent Product Degradation: The native β-oxidation pathway in E. coli can degrade fatty acyl-CoAs.

      • Recommendation: Knock out key genes in the β-oxidation pathway, such as fadD (acyl-CoA synthetase) and fadE (acyl-CoA dehydrogenase), to prevent the degradation of intermediates and the final product.[7][8] The fadA and fadB genes, encoding the β-oxidation complex, are also potential knockout targets.[7][9][10]

Issue 2: Accumulation of Heptadecanoyl-CoA Instead of the Hydroxylated Product

  • Question: Our analysis shows a high concentration of the precursor heptadecanoyl-CoA, but very little conversion to this compound. What could be the bottleneck?

  • Answer: This scenario points towards an issue with the specific enzymatic step responsible for the hydroxylation.

    • Insufficient Hydratase Activity: The enzyme responsible for the hydration of the double bond to form the hydroxyl group may be inactive or have low specific activity.

      • Recommendation: If using an enoyl-CoA hydratase (e.g., FadB or a heterologous equivalent like PhaJ), ensure it is expressed in a soluble and active form.[11] Consider testing different hydratases from various organisms to find one with high activity towards a C17 substrate.

    • Sub-optimal Enzyme Expression Conditions: The expression level and timing of the hydratase might not be optimal.

      • Recommendation: Optimize the induction conditions (inducer concentration, temperature, and induction time) for the hydratase. Lowering the temperature (e.g., 18-25°C) after induction can sometimes improve protein solubility and activity.[12][13]

Issue 3: Cell Growth Inhibition After Induction

  • Question: We observe a significant decrease in cell growth and viability after inducing the expression of our synthesis pathway. What could be causing this toxicity?

  • Answer: Cell growth inhibition is often due to metabolic burden or the toxicity of an intermediate or the final product.

    • Metabolic Burden: High-level expression of multiple heterologous proteins can drain cellular resources, leading to reduced growth.[14]

      • Recommendation: Use lower-copy-number plasmids or weaker promoters to reduce the expression levels of the pathway enzymes. Alternatively, optimize the induction level to find a balance between protein expression and cell health.[14]

    • Toxicity of Intermediates: The accumulation of certain fatty acyl-CoA intermediates can be toxic to E. coli.

      • Recommendation: Balance the expression of enzymes in the pathway to avoid the buildup of any single intermediate. This can be achieved by using promoters of different strengths for different genes in the pathway.

Frequently Asked Questions (FAQs)

  • Q1: What is the proposed biosynthetic pathway for this compound in recombinant E. coli?

    • A1: A common strategy is to utilize enzymes from the fatty acid synthesis and β-oxidation pathways. The pathway starts with propionyl-CoA, which is elongated with malonyl-CoA units. Key enzymes include a 3-ketoacyl-ACP synthase (FabH), 3-ketoacyl-ACP reductase (FabG), 3-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI) for chain elongation.[15] The final C17 acyl-ACP can be converted to acyl-CoA. The hydroxylation at the C3 position can be achieved by an enoyl-CoA hydratase acting on the corresponding enoyl-CoA intermediate.

  • Q2: Which E. coli host strains are recommended for producing this compound?

    • A2: Strains like BL21(DE3) are commonly used for protein expression.[14] For metabolic engineering, it is often beneficial to use strains with deletions in the β-oxidation pathway (e.g., ΔfadD) to prevent product degradation.[8]

  • Q3: How can I quantify the yield of this compound?

    • A3: Quantification of intracellular acyl-CoAs is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][18] This method offers high sensitivity and selectivity for distinguishing and quantifying different acyl-CoA species.[16]

  • Q4: Should I be concerned about codon bias when expressing genes from other organisms in E. coli?

    • A4: Yes, codon bias can significantly impact protein expression levels. If the genes for your pathway are from an organism with a very different codon usage than E. coli, it can lead to translational stalling and low protein yield.[1][12] It is advisable to use codon-optimized synthetic genes for expression in E. coli.[2]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the effects of various optimization strategies on this compound production.

Table 1: Effect of Precursor Supplementation and β-Oxidation Knockout

Strain ConfigurationPropionate Supplementation (g/L)This compound Titer (mg/L)
Wild Type (with pathway)05
Wild Type (with pathway)225
ΔfadD (with pathway)015
ΔfadD (with pathway)280

Table 2: Optimization of Hydratase Expression

Hydratase Gene SourceInduction Temperature (°C)Soluble Hydratase (U/mg protein)This compound Titer (mg/L)
E. coli FadB375045
E. coli FadB2515080
P. aeruginosa PhaJ378070
P. aeruginosa PhaJ25250150

Experimental Protocols

Protocol 1: General Protocol for Heterologous Protein Expression in E. coli

  • Transformation: Transform the expression plasmid(s) containing your gene(s) of interest into a suitable E. coli expression host (e.g., BL21(DE3) ΔfadD). Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.[19][20]

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic(s). Grow overnight at 37°C with shaking (200-250 rpm).[19]

  • Expression Culture: Inoculate a larger volume of LB or a richer medium (e.g., TB) with the overnight culture to a starting OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking.

  • Induction: When the OD₆₀₀ reaches 0.5-0.8, induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).[12][21] If precursor supplementation is required, add it at this stage.

  • Incubation: Reduce the temperature to a pre-determined optimal level (e.g., 25°C) and continue to incubate for a set period (e.g., 4-16 hours).[12]

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for analysis.[21]

Protocol 2: Extraction of Acyl-CoAs for LC-MS/MS Analysis

  • Quenching and Lysis: Resuspend a known amount of cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture). Lyse the cells by sonication or bead beating on ice.

  • Protein Precipitation: Add a protein precipitating agent like sulfosalicylic acid.[17] Incubate on ice.

  • Centrifugation: Centrifuge at high speed (e.g., >15,000 x g) for 15-30 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Sample Preparation: Collect the supernatant containing the acyl-CoAs. The sample may need to be dried and reconstituted in a suitable buffer for LC-MS/MS analysis.

  • Analysis: Perform quantitative analysis using a validated LC-MS/MS method with appropriate standards.[16][18]

Visualizations

Biosynthesis_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AccABCD PropionylCoA Propionyl-CoA FAS Fatty Acid Synthesis (Elongation Cycles) PropionylCoA->FAS Propionate Propionate (supplement) Propionate->PropionylCoA PrpE MalonylCoA->FAS Heptadecanoyl_ACP Heptadecanoyl-ACP FAS->Heptadecanoyl_ACP Heptadecenoyl_CoA trans-2-Heptadecenoyl-CoA Heptadecanoyl_ACP->Heptadecenoyl_CoA Acyl-CoA Synthetase/ Dehydrogenase Product This compound Heptadecenoyl_CoA->Product Enoyl-CoA Hydratase (e.g., FadB, PhaJ) Degradation β-Oxidation (Degradation) Product->Degradation

Caption: Proposed metabolic pathway for this compound synthesis.

Experimental_Workflow Start Start: Low Yield CheckProtein Step 1: Verify Protein Expression (SDS-PAGE/Western Blot) Start->CheckProtein IsProteinExpr Proteins Expressed? CheckProtein->IsProteinExpr OptimizeExpr Action: Codon Optimize, Change Promoter/Vector IsProteinExpr->OptimizeExpr No CheckPrecursor Step 2: Analyze Precursor Supply IsProteinExpr->CheckPrecursor Yes OptimizeExpr->CheckProtein IsPrecursorSufficient Sufficient Precursors? CheckPrecursor->IsPrecursorSufficient BoostPrecursor Action: Supplement Propionate, Overexpress AccABCD IsPrecursorSufficient->BoostPrecursor No CheckDegradation Step 3: Assess Product Degradation IsPrecursorSufficient->CheckDegradation Yes BoostPrecursor->CheckPrecursor IsDegradationHigh High Degradation? CheckDegradation->IsDegradationHigh KnockoutFad Action: Knockout β-Oxidation Genes (e.g., fadD, fadE) IsDegradationHigh->KnockoutFad Yes End Improved Yield IsDegradationHigh->End No KnockoutFad->CheckDegradation

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationship Goal High Yield of This compound Precursor Increase Precursor Supply Goal->Precursor Pathway Optimize Pathway Flux Goal->Pathway Degradation Minimize Product Degradation Goal->Degradation Propionyl Boost Propionyl-CoA Precursor->Propionyl Malonyl Boost Malonyl-CoA Precursor->Malonyl EnzymeExpr Enhance Enzyme Expression and Activity Pathway->EnzymeExpr MetabolicBalance Balance Metabolic Load Pathway->MetabolicBalance Knockout Knockout β-Oxidation Genes Degradation->Knockout

Caption: Key strategies for improving this compound yield.

References

Technical Support Center: Stability of 3-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-hydroxyheptadecanoyl-CoA in their experiments, ensuring its stability is critical for obtaining accurate and reproducible results. This technical support center provides essential information, troubleshooting guidance, and experimental protocols related to the stability of this compound in various laboratory solvents.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions regarding the stability of this compound.

Q1: My this compound solution appears to be degrading. What are the primary causes?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to chemical degradation through several pathways:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions. This susceptibility increases in alkaline or strongly acidic conditions, leading to the formation of coenzyme A and 3-hydroxyheptadecanoic acid.[1]

  • Oxidation: While the 3-hydroxy group offers some protection against oxidation at that position, other parts of the molecule, including the coenzyme A moiety, can be susceptible to oxidation, particularly during long-term storage or exposure to air.

  • Enzymatic Degradation: If samples are not properly handled, contaminating enzymes from cellular lysates or other biological sources can degrade the molecule. For instance, 3-hydroxyacyl-CoA dehydrogenase can catalyze the conversion of 3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoA derivatives.

Q2: What is the best solvent for dissolving and storing this compound?

A2: For short-term storage and use in experiments, methanol (B129727) is the recommended solvent as it has been shown to provide the best stability for long-chain acyl-CoAs over a 24-hour period.[1] Aqueous buffers can be used for immediate experimental needs, but prolonged storage in aqueous solutions, especially at neutral or alkaline pH, should be avoided to minimize hydrolysis. If an aqueous buffer is necessary, a slightly acidic pH may offer better stability than a neutral or alkaline pH.

Q3: I am observing unexpected peaks in my LC-MS analysis. What could they be?

A3: Unexpected peaks are likely degradation products. Common degradation products of this compound include:

  • 3-hydroxyheptadecanoic acid: Resulting from the hydrolysis of the thioester bond.

  • Coenzyme A: The other product of thioester hydrolysis.

  • 2-trans-enoyl-CoA derivative: In the presence of dehydratase activity, 3-hydroxyacyl-CoAs can be converted to their corresponding 2-trans-enoyl-CoA.[2]

To confirm the identity of these peaks, it is recommended to run standards of the suspected degradation products if available, and to use high-resolution mass spectrometry to determine their elemental composition.

Q4: How should I prepare stock solutions of this compound to ensure stability?

A4: To prepare stable stock solutions:

  • Weigh the required amount of this compound in a clean glass vial.

  • Dissolve the solid in a minimal amount of high-purity methanol.

  • Aliquot the stock solution into small, single-use glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

When a fresh solution is needed, it is best to prepare it on the day of the experiment.[3]

Data Presentation: Stability of Long-Chain Acyl-CoAs in Different Solvents

The following table summarizes the stability of long-chain acyl-CoAs in various solvents over a 24-hour period, based on data from analogous compounds.[1] It is anticipated that this compound will exhibit similar stability trends.

Solvent SystempHStability (Relative % remaining after 24h)
MethanolN/A>95%
50% Methanol / 50% 50 mM Ammonium Acetate7.0~80-90%
Water~7.0<70%
50 mM Ammonium Acetate7.0<70%
50% Methanol / 50% 50 mM Ammonium Acetate3.5~70-80%

Note: Stability can be influenced by the specific chain length and any functional groups present on the acyl chain. The data presented should be used as a guideline, and it is recommended to perform a stability study for this compound under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound in different solvents using LC-MS/MS.

1. Materials and Reagents:

  • This compound

  • High-purity solvents to be tested (e.g., methanol, ethanol, acetonitrile (B52724), water, various buffers)

  • LC-MS/MS system

  • Autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound.

  • Dissolve in a suitable organic solvent (e.g., methanol) to create a concentrated stock solution.

3. Preparation of Test Solutions:

  • Dilute the stock solution with each of the test solvents to a final concentration suitable for LC-MS/MS analysis (e.g., 1 µM).

  • Prepare a sufficient volume of each test solution to allow for multiple injections over the time course of the experiment.

4. Time-Course Analysis:

  • Transfer the test solutions to autosampler vials.

  • Immediately inject a sample of each solution into the LC-MS/MS system to obtain the "time zero" measurement.

  • Analyze the samples at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). The autosampler should be kept at a constant, cool temperature (e.g., 4°C) throughout the experiment.

5. LC-MS/MS Analysis:

  • Use a suitable reversed-phase column for separation.

  • Employ a gradient elution with mobile phases appropriate for acyl-CoA analysis (e.g., water with a small amount of formic acid and acetonitrile with a small amount of formic acid).

  • Set the mass spectrometer to monitor the parent ion of this compound and its characteristic fragment ions.

6. Data Analysis:

  • Integrate the peak area of the this compound peak at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the "time zero" measurement.

  • Plot the percentage remaining versus time for each solvent to visualize the stability profile.

Visualizations

Experimental Workflow for Stability Assessment

experimental_workflow prep_stock Prepare Stock Solution (this compound in Methanol) prep_test Prepare Test Solutions (Dilute stock in various solvents) prep_stock->prep_test time_zero Time Zero Analysis (Immediate LC-MS/MS) prep_test->time_zero incubation Incubate at Controlled Temperature (e.g., 4°C in autosampler) time_zero->incubation time_points Time Point Analysis (LC-MS/MS at 1, 2, 4, 8, 12, 24h) incubation->time_points data_analysis Data Analysis (Peak area integration, calculate % remaining) time_points->data_analysis stability_profile Generate Stability Profile (% remaining vs. time) data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

degradation_pathways main_compound This compound hydrolysis_product1 3-hydroxyheptadecanoic acid main_compound->hydrolysis_product1 Hydrolysis hydrolysis_product2 Coenzyme A main_compound->hydrolysis_product2 Hydrolysis dehydration_product 2-trans-heptadecenoyl-CoA main_compound->dehydration_product Dehydration (enzymatic)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Acyl-CoA Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the LC-MS analysis of 3-hydroxyheptadecanoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my this compound standard. What are the first things I should check?

A1: A complete loss of signal often points to a fundamental issue with the system or the analyte's stability. Here’s a systematic approach to troubleshooting:

  • Confirm Mass Spectrometer Functionality: Infuse a known, stable compound to ensure the mass spectrometer is responding. This will help you determine if the issue is with the instrument itself.[1]

  • Prepare Fresh Standards and Mobile Phases: Acyl-CoAs are known to be unstable, particularly in aqueous solutions.[2][3] Prepare a fresh stock solution of this compound and fresh mobile phases to rule out degradation.

  • Verify Instrument Parameters: Double-check all mass spectrometer settings, including ion source parameters (e.g., voltages, gas flows), to ensure they are appropriate for your analyte and that a stable electrospray is being generated.[1][2]

  • Check for Clogs: Ensure there are no blockages in the LC system, from the autosampler to the ESI needle.

Q2: My signal for this compound is very low. What are the common causes and how can I improve it?

A2: Low signal intensity for acyl-CoAs can be attributed to several factors, ranging from sample degradation to suboptimal analytical conditions.

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. It is crucial to keep samples cold and minimize their time in aqueous solutions, especially those that are not acidic.[2]

  • Inefficient Ionization: The composition of the mobile phase significantly impacts ionization efficiency. For acyl-CoAs, positive ion mode is often more sensitive.[4][5] The use of mobile phase additives like ammonium (B1175870) hydroxide (B78521) can improve signal.[6][7]

  • Ion Suppression: Components from the biological matrix can co-elute with your analyte and suppress its ionization, leading to a weaker signal.[2][8][9][10][11]

  • Suboptimal Mass Spectrometry Parameters: The choice of precursor and product ions, as well as the collision energy, are critical for sensitivity in MS/MS experiments.[2]

  • Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, can lead to a reduced signal-to-noise ratio.[2][12]

Q3: How does the sample preparation method impact the signal of this compound?

A3: The sample preparation method is critical for successful acyl-CoA analysis. Inefficient extraction or sample loss during cleanup can significantly reduce the amount of analyte reaching the instrument.

  • Extraction Efficiency: The choice of extraction solvent is important. A common approach involves protein precipitation with organic solvents like acetonitrile (B52724), methanol, or isopropanol, often in combination and on ice.[6]

  • Solid-Phase Extraction (SPE): SPE is frequently used to clean up and concentrate acyl-CoAs from complex samples.[4] However, using an inappropriate sorbent or elution solvent can result in significant loss of the target analyte.

  • Analyte Stability during Preparation: Due to the instability of acyl-CoAs, it is crucial to work quickly, keep samples on ice, and use freshly prepared, often acidic, extraction buffers to minimize degradation.[6]

Q4: What are the typical MS/MS transitions for long-chain acyl-CoAs?

A4: Long-chain acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[4][13] Another common fragment ion observed is at m/z 428.[13] Therefore, for this compound, you would typically monitor the transition from the precursor ion [M+H]+ to a product ion resulting from this neutral loss.

Troubleshooting Guides

Guide 1: Improving Low Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.

StepActionRationale
1 Optimize MS Parameters Infuse a fresh standard solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy and source settings (e.g., desolvation temperature, gas flows).[5] This ensures that the instrument is tuned for maximum sensitivity for your specific analyte.
2 Evaluate Mobile Phase Composition The pH and organic composition of the mobile phase can significantly affect ionization and chromatographic retention. For long-chain acyl-CoAs, using a high pH mobile phase with an additive like ammonium hydroxide can improve peak shape and sensitivity.[7] A common mobile phase combination is water with ammonium hydroxide (A) and acetonitrile with ammonium hydroxide (B).[6]
3 Assess Chromatographic Performance Poor peak shape can diminish signal intensity. Ensure your column is not overloaded and is clean. A C8 or C18 reversed-phase column is typically used for acyl-CoA separation.[6][13] Consider using a guard column to protect the analytical column from contaminants.[12]
4 Investigate Matrix Effects To determine if ion suppression is the cause of low signal, perform a post-column infusion experiment. Infuse your analyte at a constant rate while injecting a blank matrix extract. A dip in the signal at the retention time of your analyte indicates ion suppression.[8]
5 Refine Sample Preparation If matrix effects are significant, optimize your sample preparation protocol. This may involve trying different protein precipitation solvents or using a more selective solid-phase extraction (SPE) method to remove interfering matrix components.[11][14]
Guide 2: Addressing Analyte Instability
StepActionRationale
1 Maintain Low Temperatures Throughout the entire sample preparation process, keep samples on ice or at 4°C to the extent possible.[6] For long-term storage, samples should be kept at -80°C.[15]
2 Use Acidified Solvents Acyl-CoAs are more stable in acidic conditions.[2] Consider using extraction and reconstitution solvents with a low pH. For example, some protocols use methanol/water with 5% acetic acid.[2]
3 Minimize Time in Aqueous Solutions Hydrolysis is a primary degradation pathway for acyl-CoAs.[2] Minimize the time your samples spend in aqueous solutions before analysis.
4 Use Fresh Samples and Standards Whenever possible, use freshly prepared samples and standards for analysis. If using stored samples, ensure they have been stored properly at -80°C and minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Tissue Homogenization: Weigh approximately 40 mg of frozen tissue and place it in a tube on ice.[6]

  • Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 mL of an ice-cold organic solvent mixture (e.g., acetonitrile:2-propanol:methanol, 3:1:1).[6]

  • Spike the sample with an appropriate internal standard (e.g., heptadecanoyl-CoA).[6]

  • Homogenize the tissue on ice.

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS analysis.

Protocol 2: LC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This is a representative LC-MS/MS method that can be adapted for this compound.

  • LC Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[6]

  • Mobile Phase A: 15 mM ammonium hydroxide in water.[2][6]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient:

    • Start at 20% B, increase to 45% B over 2.8 min.

    • Decrease to 25% B over 0.2 min.

    • Increase to 65% B over 1 min.

    • Decrease back to 20% B over 0.5 min and re-equilibrate.[6]

  • Injection Volume: 10 µL.

  • MS Detection: Positive ion electrospray ionization (ESI) mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Monitor the transition from the protonated precursor ion [M+H]+ of this compound to the product ion resulting from the neutral loss of 507 Da.[13]

  • Source Parameters: Optimize desolvation temperature and gas flows for stable and efficient ionization.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis tissue Tissue Sample homogenization Homogenization in Extraction Buffer tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (Reversed-Phase) supernatant->lc_separation ms_detection MS Detection (Positive ESI) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_low_signal start Low Signal for This compound check_ms Check MS with Stable Compound start->check_ms fresh_standard Prepare Fresh Standard & Mobile Phase check_ms->fresh_standard MS OK optimize_ms Optimize MS Parameters fresh_standard->optimize_ms check_chromatography Evaluate Chromatography optimize_ms->check_chromatography matrix_effects Investigate Matrix Effects check_chromatography->matrix_effects optimize_sample_prep Optimize Sample Preparation matrix_effects->optimize_sample_prep Suppression Observed signal_improved Signal Improved matrix_effects->signal_improved No Suppression optimize_sample_prep->signal_improved

Caption: Troubleshooting flowchart for low signal intensity.

References

Technical Support Center: Optimizing Enzymatic Synthesis of 3-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the enzymatic synthesis of 3-hydroxyheptadecanoyl-CoA. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, focusing on a two-step or coupled-enzyme approach involving enoyl-CoA hydratase.

Problem 1: Low or No Product Formation

Possible Cause Recommended Action
Sub-optimal Enzyme Activity Verify Enzyme Integrity: Run an SDS-PAGE to check for protein degradation. Optimize storage conditions (-80°C in a suitable buffer with cryoprotectants like glycerol). Avoid repeated freeze-thaw cycles. Confirm Enzyme Specificity: Ensure the enoyl-CoA hydratase used is active towards long-chain substrates. Some isoforms have a preference for short or medium chains.[1] Check for Inactive Enzyme: Perform a standard activity assay with a known good substrate (e.g., crotonyl-CoA) to confirm the enzyme batch is active.
Inadequate Substrate Availability Poor Substrate Solubility: Heptadecanoyl-CoA and its enoyl precursor have limited aqueous solubility.[2][3] Prepare fresh substrate solutions and consider the use of a biocompatible co-solvent or detergent (e.g., Triton X-100) at a concentration that does not inhibit the enzyme. Substrate Degradation: Thioesters can be susceptible to hydrolysis. Prepare substrate solutions fresh and store them on ice.
Incorrect Reaction Conditions Sub-optimal pH: The optimal pH for enoyl-CoA hydratases is typically around 8.0. Verify the pH of your buffer at the reaction temperature. Sub-optimal Temperature: Most hydratases work well between 25-37°C. Higher temperatures can lead to enzyme denaturation.
Presence of Inhibitors Contaminants: Ensure high-purity reagents. Contaminants in the enzyme preparation, substrate, or buffer can inhibit the reaction. Product Inhibition: While less common for hydratases, high product concentrations could potentially cause feedback inhibition. Monitor product formation over time.

Problem 2: Incomplete Reaction or Stalling

Possible Cause Recommended Action
Enzyme Instability Limited Enzyme Half-life: The enzyme may not be stable under the reaction conditions for extended periods. Consider adding stabilizing agents like BSA or performing the reaction at a lower temperature for a longer duration.
Equilibrium Limitation Reversible Reaction: The hydration reaction is reversible.[4] If the reverse reaction (dehydration) rate becomes significant, the net product formation will decrease. This can be addressed by using a coupled enzyme system to immediately convert the this compound to the next product.
Thioesterase Contamination Hydrolysis of Substrate/Product: Crude or partially purified enzyme preparations may contain thioesterases that hydrolyze the CoA thioester bond of the substrate or product.[5] Use a highly purified enoyl-CoA hydratase.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic reaction for the synthesis of this compound?

A1: The most common enzymatic route is the hydration of trans-2-heptadecenoyl-CoA, catalyzed by the enzyme enoyl-CoA hydratase (EC 4.2.1.17).[4][6]

Q2: Which type of enoyl-CoA hydratase should I use?

A2: It is crucial to use a long-chain specific enoyl-CoA hydratase. The catalytic efficiency of these enzymes can decrease with increasing acyl chain length.[1][7]

Q3: How can I prepare the trans-2-heptadecenoyl-CoA substrate?

A3: The enoyl-CoA substrate can be synthesized from the corresponding fatty acid (trans-2-heptadecenoic acid) and Coenzyme A using a suitable acyl-CoA synthetase or through chemical synthesis methods.

Q4: My long-chain acyl-CoA substrate is difficult to dissolve. How can I improve its solubility?

A4: Long-chain acyl-CoAs have low water solubility.[2][3] You can try dissolving it in a small amount of an organic solvent like methanol (B129727) before adding it to the aqueous reaction buffer.[8] Alternatively, using a mild, non-ionic detergent or adding bovine serum albumin (BSA) to the reaction can help to solubilize the substrate.

Q5: What are the typical reaction conditions for the enoyl-CoA hydratase reaction?

A5: A common starting point is a buffer at pH 8.0 and a temperature of 30-37°C.[9] However, these conditions should be optimized for the specific enzyme being used.

Q6: How can I monitor the progress of the reaction?

A6: The reaction can be monitored spectrophotometrically by observing the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.[9] For more detailed analysis, HPLC or LC-MS/MS can be used to separate and quantify the substrate and product.[10]

Q7: How do I purify the final product, this compound?

A7: Purification can be achieved using chromatographic techniques such as reversed-phase HPLC.

Quantitative Data

The following tables provide representative data for long-chain enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases. Note that specific values for heptadecanoyl-CoA may vary.

Table 1: Representative Kinetic Parameters for Long-Chain Enoyl-CoA Hydratase

SubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)
Palmitoyl-CoA (C16)~20-50~5-157.5 - 8.530 - 37
Stearoyl-CoA (C18)~25-60~3-107.5 - 8.530 - 37

Note: Data is extrapolated from studies on various long-chain enoyl-CoA hydratases. Actual values will depend on the specific enzyme and conditions.

Table 2: Representative Kinetic Parameters for Long-Chain L-3-Hydroxyacyl-CoA Dehydrogenase

SubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)
3-Hydroxypalmitoyl-CoA (C16)~5-15~20-407.0 - 7.537
3-Hydroxystearoyl-CoA (C18)~5-20~15-307.0 - 7.537

Note: Data is based on reported values for long-chain L-3-hydroxyacyl-CoA dehydrogenases and may vary. The reverse reaction (reduction of 3-ketoacyl-CoA) is often measured.[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic hydration of trans-2-heptadecenoyl-CoA.

Materials:

  • Long-chain specific enoyl-CoA hydratase

  • trans-2-Heptadecenoyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Reaction vessel (e.g., microcentrifuge tube or small glass vial)

  • Incubator or water bath

Procedure:

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0 at the desired reaction temperature (e.g., 37°C).

  • Prepare a stock solution of trans-2-heptadecenoyl-CoA. Due to its low water solubility, it can be initially dissolved in a minimal amount of a suitable organic solvent before being dispersed in the buffer containing BSA to a final concentration of 1-5 mM.

  • In a reaction vessel, combine the potassium phosphate buffer, BSA (to a final concentration of 0.1-0.5 mg/mL), and the trans-2-heptadecenoyl-CoA substrate solution.

  • Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the long-chain specific enoyl-CoA hydratase to a final concentration of 1-10 µg/mL (this should be optimized).

  • Incubate the reaction for 1-4 hours, with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS/MS.

  • Stop the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) or by heat inactivation (if the product is stable at high temperatures).

  • Proceed with purification of this compound.

Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is for determining the activity of enoyl-CoA hydratase with a long-chain substrate.

Materials:

  • Enzyme solution

  • trans-2-Heptadecenoyl-CoA

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Set the spectrophotometer to 263 nm and the temperature to 37°C.

  • In a cuvette, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and trans-2-heptadecenoyl-CoA (e.g., 50 µM final concentration).

  • Blank the spectrophotometer with the reaction mixture.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Immediately start recording the decrease in absorbance at 263 nm for 3-5 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient for the enoyl-CoA substrate.

Visualizations

Enzymatic_Synthesis_Pathway sub trans-2-Heptadecenoyl-CoA enzyme Long-Chain Enoyl-CoA Hydratase sub->enzyme prod This compound enzyme->prod water H2O water->enzyme

Caption: Enzymatic hydration of trans-2-heptadecenoyl-CoA.

Experimental_Workflow prep 1. Prepare Substrate and Buffer reaction 2. Initiate Enzymatic Reaction prep->reaction monitor 3. Monitor Progress (HPLC/LC-MS) reaction->monitor quench 4. Quench Reaction monitor->quench purify 5. Purify Product quench->purify analyze 6. Analyze Final Product purify->analyze

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic start Low/No Product? check_enzyme Check Enzyme Activity and Integrity start->check_enzyme Yes check_substrate Verify Substrate Solubility & Purity check_enzyme->check_substrate Enzyme OK check_conditions Optimize Reaction Conditions (pH, Temp) check_substrate->check_conditions Substrate OK success Successful Synthesis check_conditions->success Conditions OK

References

Technical Support Center: Purification of Long-Chain 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of long-chain 3-hydroxyacyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying long-chain 3-hydroxyacyl-CoAs?

A1: The main challenges include their inherent instability, low abundance in biological samples, and the presence of interfering substances. Long-chain 3-hydroxyacyl-CoAs are susceptible to degradation by enzymes and chemical hydrolysis. Their purification is further complicated by their amphipathic nature, which can lead to aggregation and poor recovery during extraction and chromatographic steps.

Q2: What is the best way to store samples to prevent degradation of long-chain 3-hydroxyacyl-CoAs?

A2: For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] Repeated freeze-thaw cycles must be avoided as they can lead to significant degradation of acyl-CoAs.[1] Extracts should be stored as dry pellets at -80°C and reconstituted just before analysis.

Q3: Which internal standard is most suitable for the quantification of long-chain 3-hydroxyacyl-CoAs?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. If this is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a good alternative as it is not naturally abundant in most biological samples.[1]

Q4: Can I synthesize my own long-chain 3-hydroxyacyl-CoA standards?

A4: Yes, chemo-enzymatic methods can be used to synthesize a variety of acyl-CoA thioesters.[2][3] One common approach involves the activation of the corresponding carboxylic acid to an acid chloride or a mixed anhydride, which then reacts with the free sulfhydryl group of Coenzyme A.[4] Enzymatic synthesis starting from the corresponding 2,3-enoyl free acid is also a viable method.[5]

Troubleshooting Guides

Issue 1: Low Recovery of Long-Chain 3-Hydroxyacyl-CoAs After Extraction
Possible Cause Recommended Solution
Incomplete Cell/Tissue Lysis Ensure thorough homogenization. For tissues, a glass homogenizer is recommended.[6] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent may be necessary.
Analyte Degradation Perform all extraction steps on ice and use pre-chilled solvents.[1] Work quickly to minimize enzymatic activity.
Inefficient Extraction Solvent A mixture of acetonitrile (B52724) and isopropanol (B130326) is effective for extracting long-chain acyl-CoAs from tissue homogenates.[6] For cell cultures, an 80% methanol (B129727) solution has been shown to yield high MS intensities for acyl-CoAs.
Suboptimal pH of Homogenization Buffer A slightly acidic buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, can improve the stability and recovery of acyl-CoAs during homogenization.[6]
Issue 2: Poor Performance During Solid-Phase Extraction (SPE)
Possible Cause Recommended Solution
Analyte Breakthrough During Sample Loading Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. The sample's solvent composition should be compatible with the sorbent to ensure retention. If the analyte has a higher affinity for the loading solvent than the sorbent, consider diluting the sample with a weaker solvent or changing the sorbent type.[7]
Analyte Loss During Washing Step The wash solvent may be too strong, causing the elution of the target analytes along with impurities. Reduce the strength of the wash solvent or use a less polar solvent.[8]
Incomplete Elution of Analytes The elution solvent may be too weak to disrupt the interaction between the analyte and the sorbent. Increase the strength or volume of the elution solvent. For anion-exchange SPE, ensure the pH of the elution buffer is appropriate to neutralize the charge on the sorbent.[7][8]
Irreproducible Results Inconsistent sample pre-treatment can lead to variability. Ensure a standardized protocol for sample preparation. Inconsistent flow rates during sample loading and elution can also affect reproducibility; use a vacuum manifold or automated system for better control.[7]
Issue 3: Suboptimal HPLC Separation and Quantification

| Possible Cause | Recommended Solution | | Poor Peak Shape (Tailing or Fronting) | Peak tailing can be an issue for long-chain acyl-CoAs.[9] Operating the reversed-phase column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient can improve peak shape.[9] Ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion. | | Inadequate Resolution of Peaks | To improve the resolution between closely eluting peaks, you can: 1. Decrease the particle size of the column packing material. 2. Increase the column length. 3. Optimize the mobile phase composition by adjusting the organic solvent percentage or changing the type of organic modifier (e.g., methanol vs. acetonitrile). 4. Adjust the column temperature; lower temperatures can increase retention and may improve resolution.[10][11] | | Matrix Effects in LC-MS/MS | Matrix components co-eluting with the analytes can cause ion suppression or enhancement, leading to inaccurate quantification.[12] To mitigate this: 1. Improve sample cleanup using a more selective SPE protocol. 2. Optimize the chromatographic separation to resolve analytes from interfering matrix components. 3. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[9] | | Low Signal Intensity | Long-chain acyl-CoAs can be low in abundance. Ensure your LC-MS/MS method is optimized for sensitivity, including the use of appropriate ionization mode (positive ESI is common) and optimized fragmentation parameters for selected reaction monitoring (SRM).[13] |

Data Presentation

Table 1: Recovery of Acyl-CoAs Using Different Extraction and Purification Methods

Acyl-CoA SpeciesExtraction MethodPurification MethodAverage Recovery (%)
Long-Chain Acyl-CoAsAcetonitrile/2-PropanolOligonucleotide Purification Column70-80
Palmitoyl-CoANot SpecifiedSolid-Phase Extraction~90
Oleoyl-CoANot SpecifiedSolid-Phase Extraction~88
Stearoyl-CoANot SpecifiedSolid-Phase Extraction~85

Data compiled from multiple sources and represent typical recovery ranges. Actual recovery may vary depending on the specific experimental conditions and tissue/cell type.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction and analysis.[6]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column (or equivalent solid-phase extraction cartridge)

  • Elution solvent (e.g., 2-propanol)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-propanol to the homogenate and homogenize again.

  • Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Condition the oligonucleotide purification column according to the manufacturer's instructions.

  • Load the supernatant onto the conditioned column.

  • Wash the column with an appropriate wash buffer to remove impurities.

  • Elute the long-chain acyl-CoAs with 2-propanol.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC Analysis of Long-Chain 3-Hydroxyacyl-CoAs

This is a general protocol for the reversed-phase HPLC analysis of long-chain acyl-CoAs.[6]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid

  • Purified long-chain 3-hydroxyacyl-CoA extract

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the reconstituted sample onto the column.

  • Elute the acyl-CoAs using a binary gradient. An example gradient is as follows:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B (linear gradient)

    • 35-40 min: 20% B

  • Monitor the eluent at 260 nm.

  • Identify and quantify the long-chain 3-hydroxyacyl-CoAs based on the retention times of known standards.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (Acidic Buffer) Tissue->Homogenization Solvent_Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant Supernatant (Crude Extract) Centrifugation->Supernatant SPE_Column Solid-Phase Extraction (SPE) Supernatant->SPE_Column Washing Washing SPE_Column->Washing Elution Elution Washing->Elution Purified_Extract Purified Extract Elution->Purified_Extract HPLC HPLC / LC-MS/MS Purified_Extract->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Experimental workflow for the purification and analysis of long-chain 3-hydroxyacyl-CoAs.

Troubleshooting_Logic cluster_extraction_issues Extraction Issues cluster_spe_issues SPE Issues cluster_analysis_issues Analysis Issues Start Low Analyte Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_SPE Review SPE Protocol Start->Check_SPE Check_Analysis Review Analysis Protocol Start->Check_Analysis Lysis Incomplete Lysis? Check_Extraction->Lysis Degradation Degradation? Check_Extraction->Degradation Solvent Wrong Solvent? Check_Extraction->Solvent Breakthrough Breakthrough? Check_SPE->Breakthrough Wash_Loss Loss in Wash? Check_SPE->Wash_Loss Elution_Fail Incomplete Elution? Check_SPE->Elution_Fail Peak_Shape Poor Peak Shape? Check_Analysis->Peak_Shape Resolution Low Resolution? Check_Analysis->Resolution Matrix_Effect Matrix Effects? Check_Analysis->Matrix_Effect

Caption: Troubleshooting logic for low recovery of long-chain 3-hydroxyacyl-CoAs.

References

Technical Support Center: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxyacyl-CoA dehydrogenase (HADH) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the spectrophotometric 3-hydroxyacyl-CoA dehydrogenase (HADH) assay?

A1: The spectrophotometric assay for HADH activity is based on monitoring the change in absorbance at 340 nm. The enzyme catalyzes the reversible reaction of oxidizing a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, which is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. Conversely, the reverse reaction, the reduction of a 3-ketoacyl-CoA, results in the oxidation of NADH to NAD+. Since NADH has a characteristic absorbance maximum at 340 nm and NAD+ does not, the rate of the reaction can be determined by measuring the change in absorbance over time.[1]

Q2: Which direction of the HADH reaction is typically measured?

A2: Both the forward (oxidation of 3-hydroxyacyl-CoA) and reverse (reduction of 3-ketoacyl-CoA) reactions can be monitored. The choice often depends on the specific research question, substrate availability, and desired assay conditions. The reverse reaction, measuring the decrease in NADH absorbance, is commonly used.

Q3: What are the key reagents required for a standard HADH assay?

A3: The essential reagents include:

  • A buffer to maintain a stable pH (e.g., potassium phosphate (B84403) or Tris-HCl).

  • The enzyme source (e.g., purified HADH, cell lysate, or tissue homogenate).

  • The substrate, which can be a 3-hydroxyacyl-CoA (for the forward reaction) or a 3-ketoacyl-CoA (for the reverse reaction) of varying chain lengths.

  • The cofactor, either NAD+ (for the forward reaction) or NADH (for the reverse reaction).

Q4: How should I prepare and store my HADH enzyme sample?

A4: Enzyme stability is critical for reliable results. It is recommended to prepare the HADH enzyme solution immediately before use in a cold buffer. For storage, freezing at -20°C or -70°C can minimize the loss of activity.[2] Repeated freeze-thaw cycles should be avoided. The stability of the enzyme can be influenced by the buffer composition and the presence of stabilizing agents like glycerol.

Q5: What is a typical concentration range for substrates and cofactors in an HADH assay?

A5: The optimal concentrations can vary depending on the specific HADH isozyme and substrate being used. Generally, the substrate concentration should be around the Michaelis constant (Km) value or higher to ensure the enzyme is saturated. For the cofactor (NAD+ or NADH), a concentration that is not limiting for the reaction is used, typically in the range of 0.1 to 0.5 mM. It is advisable to perform initial experiments to determine the optimal concentrations for your specific conditions.

Troubleshooting Guide

This guide addresses common issues encountered during HADH assays.

Issue Potential Cause(s) Recommended Solution(s)
No or very low enzyme activity 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay conditions (e.g., pH, temperature). 3. Substrate or cofactor degradation. 4. Presence of an inhibitor in the sample. 5. Incorrect wavelength setting on the spectrophotometer.1. Use a fresh enzyme preparation or a new aliquot. Ensure proper storage at -20°C or below and avoid repeated freeze-thaw cycles. 2. Verify the pH of the buffer and ensure the assay is performed at the optimal temperature for the enzyme. 3. Prepare fresh substrate and cofactor solutions. Store them appropriately (e.g., NADH solutions should be protected from light and prepared fresh). 4. Run a control with a known active HADH to rule out inhibition. Consider sample purification steps if inhibitors are suspected. 5. Confirm the spectrophotometer is set to 340 nm for monitoring NADH absorbance.
High background absorbance 1. Contamination of reagents with NADH or other substances that absorb at 340 nm. 2. Sample turbidity due to precipitated protein or lipids.[3] 3. High intrinsic absorbance of the sample itself.1. Use high-purity reagents. Run a blank reaction without the enzyme to check for background absorbance from other components. 2. Centrifuge the sample to remove any particulate matter before adding it to the assay.[3] 3. Run a sample blank (all components except the substrate that initiates the reaction) and subtract its absorbance from the test samples.
Non-linear reaction rate (Lag phase or burst) 1. Substrate or enzyme concentration is too high or too low. 2. The reaction is not at a steady state. 3. Product inhibition.[2] 4. Temperature fluctuations in the cuvette.1. Optimize the concentrations of both enzyme and substrate to ensure initial velocity conditions. 2. Allow the reaction mixture to equilibrate to the assay temperature before initiating the reaction. 3. Use a coupled assay system to remove the product as it is formed.[2] 4. Ensure the spectrophotometer's cuvette holder is properly thermostatted.
Unstable baseline before initiating the reaction 1. Reagents not at thermal equilibrium. 2. Contamination in the buffer or cuvette. 3. Spectrophotometer lamp instability.1. Allow all reagents to reach the assay temperature before mixing in the cuvette. 2. Use clean cuvettes and high-purity water for buffers. 3. Allow the spectrophotometer to warm up sufficiently before starting measurements. Check the lamp's performance.
Inconsistent results between replicates 1. Pipetting errors. 2. Lot-to-lot variability of reagents. 3. Sample heterogeneity.1. Use calibrated pipettes and ensure proper mixing of the reaction components. 2. If a new batch of a reagent is used, perform a validation to ensure it yields comparable results to the previous lot. 3. Ensure the sample is well-mixed before taking aliquots for the assay.

Data Presentation

Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase

The following table summarizes the kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase with substrates of different chain lengths.[2]

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC425.012.5
Hexanoyl-CoAC65.020.0
Octanoyl-CoAC82.025.0
Decanoyl-CoAC101.522.0
Lauroyl-CoAC121.515.0
Myristoyl-CoAC141.58.0
Palmitoyl-CoAC161.54.0

Experimental Protocols

Spectrophotometric Assay for HADH Activity (Reverse Reaction)

This protocol is adapted for a continuous spectrophotometric rate determination by monitoring the oxidation of NADH.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

  • NADH Solution: 10 mM NADH in assay buffer. Prepare fresh and protect from light.

  • Substrate Solution: 10 mM Acetoacetyl-CoA in assay buffer. Store on ice.

  • Enzyme Sample: Dilute the HADH enzyme preparation in cold assay buffer to a concentration that gives a linear rate of absorbance change.

2. Assay Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • In a 1 mL cuvette, add the following reagents in order:

    • 850 µL of Assay Buffer

    • 50 µL of NADH Solution

    • 50 µL of Enzyme Sample

  • Mix gently by inverting the cuvette and incubate for 5 minutes to allow the temperature to equilibrate and to record the baseline absorbance.

  • Initiate the reaction by adding 50 µL of the Substrate Solution.

  • Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

3. Data Analysis:

  • Determine the rate of absorbance change per minute (ΔA340/min) from the linear portion of the reaction curve.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    • ε (extinction coefficient for NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

Visualizations

HADH_Reaction_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA HADH HADH 3_Hydroxyacyl_CoA->HADH NAD NAD+ NAD->HADH 3_Ketoacyl_CoA 3-Ketoacyl-CoA HADH->3_Ketoacyl_CoA NADH NADH + H+ HADH->NADH

Caption: HADH enzymatic reaction workflow.

Troubleshooting_Flowchart start Assay Issue Encountered no_activity No or Low Activity start->no_activity high_background High Background start->high_background non_linear Non-linear Rate start->non_linear check_enzyme Check Enzyme (Storage, Age) no_activity->check_enzyme Yes check_reagents Check Reagents (Substrate, Cofactor) no_activity->check_reagents No run_blank Run Blanks (Reagent, Sample) high_background->run_blank Yes centrifuge_sample Centrifuge Sample high_background->centrifuge_sample No optimize_conc Optimize Concentrations (Enzyme, Substrate) non_linear->optimize_conc Yes equilibrate Ensure Thermal Equilibration non_linear->equilibrate No solution Problem Resolved check_enzyme->solution check_conditions Check Assay Conditions (pH, Temp) check_reagents->check_conditions check_conditions->solution run_blank->solution centrifuge_sample->solution optimize_conc->solution equilibrate->solution

Caption: Troubleshooting decision tree for HADH assays.

References

Technical Support Center: Quantification of 3-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 3-hydroxyheptadecanoyl-CoA.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" and why is it a critical issue in the quantification of this compound?

A1: The matrix effect is the alteration—either suppression or enhancement—of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] In the context of LC-MS/MS analysis of this compound from biological samples, this effect can lead to significant errors in accuracy and precision, compromising the reliability of quantitative results.[2][3] It is a major concern because it can lead to under- or overestimation of the true analyte concentration, impacting data interpretation in research and drug development.

Q2: What are the most common sources of matrix effects in biological samples like plasma or tissue homogenates?

A2: The most significant source of matrix effects in biological samples is phospholipids (B1166683), which are highly abundant in cell membranes.[4][5][6] These molecules can co-elute with the analyte of interest and suppress its ionization in the mass spectrometer's source.[2][7] Other sources include proteins, salts, metabolites, and dosing agents, which can interfere with the ionization process or form adducts with the analyte.[5][8]

Q3: How can I detect and quantitatively assess the matrix effect in my assay?

A3: The most widely accepted method is the post-extraction spike analysis .[9] This involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (clean) solvent.[9] A difference in response indicates the presence of a matrix effect. According to FDA guidelines, the matrix effect should be assessed using at least six different lots of the biological matrix to account for variability between sources.[1][10] Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced after the analytical column while a blank matrix extract is injected; dips or rises in the signal indicate regions of ion suppression or enhancement.[9]

Q4: What is a stable isotope-labeled internal standard (SIL-IS), and why is it highly recommended for acyl-CoA quantification?

A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (e.g., this compound) in which several atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte.[11][12] It co-elutes with the analyte and experiences the same degree of matrix effect and variability during sample preparation and injection.[12] By calculating the ratio of the analyte's signal to the SIL-IS signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[11][13][14]

Q5: When is it appropriate to use matrix-matched calibrators?

A5: Matrix-matched calibrators, where calibration standards are prepared in a blank biological matrix, are used to compensate for matrix effects when a stable isotope-labeled internal standard is not available.[15] However, this approach has limitations. It requires a true blank matrix free of the endogenous analyte, which can be difficult to obtain.[16] Furthermore, matrix effects can vary significantly between different lots or sources of the matrix, which may not be fully accounted for by the calibration curve.[15] Therefore, while useful, it is generally considered less robust than the SIL-IS approach.[10]

Section 2: Troubleshooting Guides

Problem: My quality control (QC) samples show poor accuracy and high variability (%RSD > 15%).
  • Possible Cause: This is a classic sign of uncharacterized or poorly controlled matrix effects. Different lots of matrix used for QC samples may exhibit varying degrees of ion suppression or enhancement, leading to inconsistent results.[2][3]

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of your biological matrix to determine the magnitude and variability of the matrix effect.[1][10]

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[17] Protein precipitation alone is often insufficient for removing phospholipids.[8][18] Consider implementing more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[18]

    • Refine Chromatography: Adjust your LC gradient to better separate this compound from the regions where phospholipids typically elute.[19][20]

    • Implement a SIL-IS: If matrix effects cannot be eliminated through sample cleanup and chromatography, using a stable isotope-labeled internal standard for this compound is the most reliable way to compensate for the effect and achieve accurate quantification.[12]

problem Problem: Poor Accuracy & High Variability in QCs assess 1. Quantify Matrix Effect (Post-Extraction Spike) problem->assess optimize_prep 2. Optimize Sample Preparation (e.g., SPE, LLE) assess->optimize_prep Matrix Effect > 15%? optimize_lc 3. Optimize Chromatography optimize_prep->optimize_lc use_is 4. Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is Still variability? evaluate Re-evaluate Accuracy/Precision optimize_lc->evaluate Variability resolved use_is->evaluate evaluate->optimize_prep Criteria Not Met resolved Problem Resolved evaluate->resolved Criteria Met

Caption: Troubleshooting workflow for poor accuracy and precision.

Problem: I'm observing a significant drop in signal (ion suppression) at the retention time of my analyte.
  • Possible Cause: Co-elution with a high concentration of endogenous matrix components, most commonly glycerophosphocholines and lysophosphatidylcholines (phospholipids).[2][7]

  • Solutions:

    • Specialized Phospholipid Removal: Use sample preparation techniques specifically designed to remove phospholipids. HybridSPE®-Phospholipid technology, which uses zirconia-coated particles to selectively bind and remove phospholipids, is highly effective.[2][7]

    • Solid-Phase Extraction (SPE): A well-developed SPE protocol can significantly reduce interferences. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide very clean extracts.[17][18]

    • Liquid-Liquid Extraction (LLE): LLE can be effective, but optimization is crucial to ensure good recovery of this compound while minimizing the extraction of interfering lipids.[5][18]

    • Sample Dilution: If the analyte concentration is high enough, simply diluting the sample extract can reduce the concentration of interfering compounds and mitigate the matrix effect.[15][19] However, this may compromise the assay's sensitivity.

Section 3: Data Presentation & Experimental Protocols

Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction
TechniquePrincipleAdvantage(s)Disadvantage(s)Efficacy for Phospholipid Removal
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile).[7]Simple, fast, inexpensive.[7]Does not effectively remove phospholipids; extracts may still be "dirty".[8][18]Low
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Can produce very clean extracts.[18]Can have low recovery for polar analytes; may be labor-intensive and difficult to automate.[5][18]Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[19]High recovery and clean extracts; can be automated.Method development can be time-consuming.[7]High
HybridSPE®-Phospholipid Combines protein precipitation with specific removal of phospholipids by a zirconia-based sorbent.[7]Simple, fast, and highly specific for phospholipid removal.[2]Higher cost per sample compared to PPT.Very High
TurboFlow® Technology (2D-LC) Online sample cleanup where large molecules (proteins, lipids) are washed to waste while small molecules are retained for analysis.[4]Fully automated, high throughput, excellent at removing phospholipids.[4]Requires specialized instrumentation.Very High
Table 2: FDA Bioanalytical Method Validation Acceptance Criteria for Matrix Effect
ParameterRequirementAcceptance Criteria
Matrix Effect The matrix effect should be evaluated using at least six lots of matrix from individual sources.[1][10]For each lot, the precision (Coefficient of Variation, %CV) of replicate QC samples should not be greater than 15%. The accuracy should be within ±15% of the nominal concentration.[10]
Selectivity Blank matrix from at least six sources should be tested for interference at the retention time of the analyte and internal standard.[1][10]Response from interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response.[10]

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol describes how to calculate the matrix factor (MF) to quantitatively assess the matrix effect.

1. Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate) from at least six unique sources.

  • This compound analytical standard.

  • Validated sample extraction procedure (e.g., PPT, SPE).

  • LC-MS/MS system.

2. Procedure:

  • Prepare Sample Set A (Analyte in Neat Solution): Spike the analytical standard into the final reconstitution solvent to achieve a low and a high concentration (e.g., QC low and QC high).

  • Prepare Sample Set B (Extracted Blank Matrix): Process blank matrix from each of the six sources through your entire sample preparation workflow.

  • Prepare Sample Set C (Post-Extraction Spike): Take the extracted blank matrix samples from Set B and spike them with the analytical standard to the same final concentrations as in Set A.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) for each lot and concentration:

    • MF = (Peak Area in Set C) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

cluster_prep Sample Preparation start Start: Assess Matrix Effect set_a Set A: Analyte in Neat Solution start->set_a set_b Set B: Extract Blank Matrix (from ≥6 sources) start->set_b analyze Analyze All Sets by LC-MS/MS set_a->analyze set_c Set C: Spike Analyte into Extracted Blank Matrix (Set B) set_b->set_c set_c->analyze calculate Calculate Matrix Factor (MF) MF = Peak Area(Set C) / Peak Area(Set A) analyze->calculate end Evaluate Results vs. Acceptance Criteria calculate->end

Caption: Experimental workflow for matrix effect assessment.

Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA Analysis

This protocol provides a general workflow for cleaning up biological samples to reduce matrix interferences, particularly phospholipids.

1. Materials:

  • SPE Cartridge (e.g., C18, mixed-mode polymeric).

  • Sample (e.g., plasma, cell lysate).

  • Conditioning Solvent (e.g., Methanol).[19]

  • Equilibration Solvent (e.g., Water).[19]

  • Wash Solvent (e.g., 5% Methanol in water).[21]

  • Elution Solvent (e.g., Methanol or Acetonitrile-based).[21]

  • SPE Manifold.

2. Procedure:

  • Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.[19]

  • Equilibration: Pass 1-2 mL of equilibration solvent to prepare the cartridge for the sample.[19]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1-2 mL of wash solvent through the cartridge to remove salts and other polar interferences while the analyte is retained.[19]

  • Elution: Pass 1-2 mL of elution solvent through the cartridge to collect the analyte of interest.[19]

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase.[21]

References

Technical Support Center: Optimization of HPLC Separation for 3-Hydroxyacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 3-hydroxyacyl-CoA isomers. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of 3-hydroxyacyl-CoA isomers.

Issue 1: Poor or No Resolution of 3-Hydroxyacyl-CoA Enantiomers (R/S Isomers)

Potential Cause Recommended Solution
Inappropriate Column For chiral separations, a standard C18 column is often insufficient. Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are effective for separating enantiomers.[1]
Suboptimal Mobile Phase Composition Modify the mobile phase. For reversed-phase chromatography, adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol). Introduce a chiral mobile phase additive (CMPA) if a chiral column is not in use.[2][3]
Incorrect pH of Mobile Phase The pH of the mobile phase can significantly impact the ionization state of the analytes and their interaction with the stationary phase. Adjust the pH using additives like formic acid or ammonium (B1175870) acetate (B1210297) to optimize separation.
Inadequate Temperature Control Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Optimize the column temperature; sometimes, lower temperatures can enhance resolution for isomeric compounds.[4]

Issue 2: Peak Tailing or Asymmetry

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the analytes, causing tailing. Add a competitor, such as triethylamine (B128534) (TEA), to the mobile phase to block these active sites. Reducing the mobile phase pH can also minimize these interactions.[5]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.[6]
Column Contamination or Degradation Contaminants from the sample or mobile phase can accumulate on the column. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5][7]
Dead Volume in the HPLC System Excessive tubing length or wide-diameter tubing between the column and the detector can cause band broadening. Use tubing with a small internal diameter and keep the length to a minimum.

Issue 3: Fluctuating Retention Times

Potential Cause Recommended Solution
Inconsistent Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly. Manually preparing the mobile phase can help identify issues with the mixing device.
Leaks in the System Check all fittings and connections for leaks, which can cause pressure drops and affect flow rate, leading to retention time shifts.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature throughout the analysis.[6]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating 3-hydroxyacyl-CoA isomers?

A1: For separating the R and S enantiomers of 3-hydroxyacyl-CoA, a chiral stationary phase (CSP) column is highly recommended. Polysaccharide-based chiral columns, such as those derived from amylose or cellulose, have demonstrated success in resolving similar chiral compounds.[1][2] For general separation of different chain-length 3-hydroxyacyl-CoAs, a reversed-phase C18 column is a common choice.

Q2: How can I improve the resolution between my 3-hydroxyacyl-CoA isomers?

A2: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the organic solvent concentration and the pH. Small changes can have a significant impact on selectivity.

  • Decrease the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the analysis time.[6]

  • Increase the column length or decrease the particle size: Both will increase column efficiency and, consequently, resolution.

  • Adjust the temperature: Lowering the temperature can sometimes improve the separation of isomers.[4]

Q3: What are typical mobile phases used for the separation of acyl-CoAs?

A3: For reversed-phase HPLC of acyl-CoAs, a common mobile phase consists of an aqueous buffer and an organic modifier.

  • Aqueous Buffer: Often contains ammonium acetate or phosphate (B84403) buffer to control pH.

  • Organic Modifier: Acetonitrile or methanol (B129727) are frequently used. For chiral separations, additives like formic acid can be beneficial.

Q4: How should I prepare my biological samples for 3-hydroxyacyl-CoA analysis?

A4: Sample preparation is critical to remove interferences and concentrate the analytes. A general workflow includes:

  • Homogenization: Tissues or cells are homogenized in a cold buffer.

  • Protein Precipitation: Proteins are precipitated using a cold organic solvent like methanol or an acid such as perchloric acid.[8]

  • Extraction: The acyl-CoAs are extracted from the supernatant. Solid-phase extraction (SPE) is often used for cleanup and concentration.

  • Reconstitution: The dried extract is reconstituted in the initial mobile phase before injection.[8]

Experimental Protocols

Protocol 1: Chiral Separation of 3-Hydroxyacyl-CoA Isomers

This protocol is adapted from a method for 3-hydroxy fatty acids and is a starting point for the optimization of 3-hydroxyacyl-CoA isomer separation.[1]

Parameter Condition
HPLC System UHPLC system coupled with a tandem mass spectrometer (MS/MS)
Column Chiralpak IA-U (1.6 µm particle size) or similar polysaccharide-based chiral column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute the analytes. An example gradient could be: 0-2 min, 30% B; 2-15 min, 30-70% B; 15-16 min, 70-95% B; 16-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-22 min, 30% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection MS/MS in selected reaction monitoring (SRM) mode

Protocol 2: General Reversed-Phase Separation of Acyl-CoAs

This protocol provides a general method for the separation of various acyl-CoA species.

Parameter Condition
HPLC System HPLC or UHPLC with UV or MS detector
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM ammonium acetate in water, pH 6.8
Mobile Phase B Acetonitrile
Gradient A typical gradient would start with a low percentage of acetonitrile and increase over time to elute the more hydrophobic long-chain acyl-CoAs. For example: 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-25.1 min, 95-5% B; 25.1-30 min, 5% B.
Flow Rate 0.2 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 260 nm or MS

Visualizations

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) 3 3 L_3_Hydroxyacyl_CoA->3 _Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) _Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA _Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Fatty Acid Beta-Oxidation Pathway.

troubleshooting_workflow Start Poor Resolution of Isomers Check_Column Is a Chiral Column in Use? Start->Check_Column Use_Chiral_Column Switch to a Chiral Column Check_Column->Use_Chiral_Column No Optimize_Mobile_Phase Optimize Mobile Phase (Organic Ratio, pH) Check_Column->Optimize_Mobile_Phase Yes Use_Chiral_Column->Optimize_Mobile_Phase Check_Temp Adjust Column Temperature Optimize_Mobile_Phase->Check_Temp Check_Flow_Rate Decrease Flow Rate Check_Temp->Check_Flow_Rate Good_Resolution Acceptable Resolution Check_Flow_Rate->Good_Resolution

Caption: Troubleshooting Workflow for Poor Resolution.

References

Technical Support Center: Optimizing 3-Hydroxyheptadecanoyl-CoA Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the recovery of 3-hydroxyheptadecanoyl-CoA from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound from tissue samples?

A1: The recovery of long-chain acyl-CoAs like this compound is influenced by several critical factors:

  • Sample Handling and Storage: Due to their instability, it is optimal to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided as they can significantly impact the stability of lipids.[1]

  • Extraction Method: The choice of extraction solvent and methodology is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1]

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] Working quickly, on ice, and using appropriate buffers and solvents are essential to preserve the integrity of the analytes throughout the extraction process.[1]

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of long-chain acyl-CoAs can stem from several issues. Here's a troubleshooting guide to address this problem:

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue. Consider using a glass homogenizer for better disruption.[1] Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often recommended.[1]
Degradation of Acyl-CoAs Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents.[1] Consider adding an internal standard, such as a stable isotope-labeled version of the analyte, early in the process to monitor recovery.[1][2]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure the analyte is not lost during washing and is efficiently eluted.
Analyte Adsorption The phosphate (B84403) groups of acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss.[2] Using polypropylene (B1209903) tubes and pipette tips can help minimize this issue. A derivatization strategy, such as phosphate methylation, can also resolve this problem.[2]

Q3: What is the recommended method for storing biological samples to ensure the stability of this compound?

A3: To ensure the stability of long-chain acyl-CoAs, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[1] This minimizes enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.[1]

Q4: Can you provide a general protocol for the extraction of this compound from tissue samples?

A4: Below is a widely used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery. This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][3][4]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Tissue

This protocol is suitable for various tissue types.

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)

  • Internal standard (e.g., ¹³C-labeled this compound)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.[3][4]

    • Add 4 mL of acetonitrile and vortex for 1 minute.[3][4]

  • Extraction:

    • Centrifuge the homogenate at 1300g for 15 minutes at 4°C.[5]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 3 mL of methanol, then equilibrate with 3 mL of water.[5]

    • Load the supernatant onto the SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol.[5]

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[5]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the sample in a suitable solvent for your analytical method (e.g., LC-MS/MS).

Data Presentation

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies, which can serve as a benchmark for your experiments.

Methodology Tissue Type Reported Recovery Rate (%) Reference
Modified HPLC method with solid-phase purificationRat heart, kidney, and muscle70-80%[3][4]
Acetonitrile/2-propanol extraction with silica (B1680970) gel purificationRat liver83-90% (for solid-phase extraction)[6]
LC-MS/MS with organic solvent extractionLiver, brain, muscle, adipose tissue60-140% (analyte and tissue dependent)[6]

Visualizations

Mitochondrial Beta-Oxidation Pathway

The following diagram illustrates the mitochondrial beta-oxidation pathway, a key metabolic process for fatty acyl-CoAs, including this compound.

Beta_Oxidation Acyl_CoA Fatty Acyl-CoA (e.g., Heptadecanoyl-CoA) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA Re-enters Pathway TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation of fatty acyl-CoAs.

Experimental Workflow for this compound Recovery

This diagram outlines the general workflow for the extraction and analysis of this compound from tissue samples.

Experimental_Workflow Start Tissue Sample Collection (Flash-freeze & store at -80°C) Homogenization Homogenization in Acidic Buffer with Internal Standard Start->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for this compound analysis.

Troubleshooting Logic for Low Recovery

This diagram provides a logical approach to troubleshooting low recovery of this compound.

Troubleshooting_Logic Start Low Recovery of This compound Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Improve_Homogenization Optimize Homogenization (e.g., use glass homogenizer) Check_Homogenization->Improve_Homogenization No Check_Degradation Is Analyte Degradation Suspected? Check_Homogenization->Check_Degradation Yes Improve_Homogenization->Check_Degradation Improve_Stability Work on Ice, Use Fresh Solvents, Add Internal Standard Early Check_Degradation->Improve_Stability Yes Check_SPE Is SPE Efficient? Check_Degradation->Check_SPE No Improve_Stability->Check_SPE Optimize_SPE Optimize SPE Conditions (Conditioning, Wash, Elution) Check_SPE->Optimize_SPE No Check_Adsorption Is Adsorption a Possibility? Check_SPE->Check_Adsorption Yes Optimize_SPE->Check_Adsorption Minimize_Adsorption Use Polypropylene Labware, Consider Derivatization Check_Adsorption->Minimize_Adsorption Yes End Recovery Improved Check_Adsorption->End No Minimize_Adsorption->End

Caption: Troubleshooting low analyte recovery.

References

common pitfalls in 3-hydroxyheptadecanoyl-CoA analysis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxyheptadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for the quantification of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific technique for the quantification of acyl-CoA thioesters like this compound.[1] This method offers high specificity based on the mass-to-charge ratio of the analyte and its fragments, and it provides low limits of detection, often in the femtomole range.[1]

Q2: My this compound signal is low or non-existent. What are the likely causes?

A2: Low or absent signal can stem from several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[2]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can affect ionization efficiency.[2]

  • Ion Suppression: Complex biological samples can contain molecules that interfere with the ionization of the target analyte, reducing its signal.[2]

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy can lead to poor sensitivity.[2]

  • Chromatographic Issues: Poor peak shape due to column overload or contamination can decrease the signal-to-noise ratio.[2]

Q3: How critical is sample preparation for accurate this compound analysis?

A3: Sample preparation is a critical step that can significantly impact the quality of your results. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[2] The choice of SPE sorbent and elution solvent is crucial to avoid significant sample loss. It is also important to minimize the time samples are kept at room temperature and in aqueous solutions to prevent degradation.[2]

Q4: What are the typical storage conditions to ensure the stability of this compound samples and standards?

A4: Due to their susceptibility to hydrolysis, this compound samples and standards should be stored at low temperatures, typically -80°C, in an acidic buffer to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: No Signal or Very Low Signal Intensity

This troubleshooting guide provides a systematic approach to diagnose and resolve issues of low or no signal for this compound in your LC-MS/MS analysis.

Low_Signal_Troubleshooting start Start: Low/No Signal ms_check 1. Mass Spectrometer Check: Infuse a known, stable compound. Is there a signal? start->ms_check ms_ok MS is functional ms_check->ms_ok Yes ms_issue Troubleshoot MS: - Check connections - Clean ion source - Calibrate ms_check->ms_issue No reagents_check 2. Reagent & Standard Check: Prepare fresh standards and mobile phases. Any improvement? ms_ok->reagents_check reagents_ok Reagents/Standards are good reagents_check->reagents_ok Yes reagents_issue Degraded reagents or standards were the issue. reagents_check->reagents_issue No instrument_params 3. Instrument Parameter Check: - Correct m/z values? - Stable electrospray? - Gas flows optimal? reagents_ok->instrument_params params_ok Parameters are correct instrument_params->params_ok Yes params_issue Adjust instrument parameters. instrument_params->params_issue No sample_prep 4. Sample Preparation Review: - SPE recovery check? - Minimized degradation time? - Correct pH? params_ok->sample_prep sample_prep_ok Sample prep is likely not the primary issue. sample_prep->sample_prep_ok Yes sample_prep_issue Optimize sample preparation protocol. sample_prep->sample_prep_issue No

Caption: A logical workflow for troubleshooting low LC-MS signal.

Issue 2: Poor Peak Shape and Reproducibility

Poor chromatography can lead to inaccurate quantification. This guide addresses common causes of distorted peak shapes and inconsistent retention times.

  • Check for Column Contamination:

    • Symptom: High backpressure, peak tailing, or split peaks.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol). If the problem persists, replace the column.

  • Evaluate Mobile Phase Preparation:

    • Symptom: Drifting retention times.

    • Solution: Ensure mobile phases are freshly prepared and properly degassed. Verify the accuracy of the pH and organic solvent concentration.

  • Assess for Sample Overload:

    • Symptom: Broad, fronting peaks.

    • Solution: Dilute the sample and reinject.

  • Investigate for Co-eluting Interferences:

    • Symptom: Asymmetric peaks or shoulders.

    • Solution: Optimize the chromatographic gradient to improve the separation of the analyte from interfering matrix components.

Quantitative Data Summary

The following table summarizes typical parameters for the LC-MS/MS analysis of acyl-CoAs, which can be adapted for this compound.

ParameterTypical Value/RangeReference
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase A0.1% formic acid in water[1][3]
Mobile Phase B0.1% formic acid in acetonitrile (B52724)[1]
Flow Rate0.3 mL/min[1][3]
Gradient5% B to 95% B over 5 minutes[1]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Analysis ModeMultiple Reaction Monitoring (MRM)[4]
Common Fragment LossNeutral loss of the phosphorylated ADP moiety[2]
Limit of Detection (LOD)1-10 fmol[1]
Limit of Quantification (LOQ)5-50 fmol[1]
Linearity (R²)>0.99[1]
Precision (RSD%)< 5%[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for extracting this compound from biological samples.

SPE_Workflow start Start: Biological Sample homogenization 1. Homogenization: In ice-cold extraction buffer (e.g., methanol (B129727)/water with acetic acid) start->homogenization centrifugation 2. Centrifugation: Pellet cellular debris homogenization->centrifugation sample_loading 4. Sample Loading: Load supernatant onto the cartridge centrifugation->sample_loading spe_conditioning 3. SPE Cartridge Conditioning: - 1 mL Methanol - 1 mL Water spe_conditioning->sample_loading washing 5. Washing: 2 mL of 5% methanol in water sample_loading->washing elution 6. Elution: 1 mL of methanol washing->elution evaporation 7. Evaporation: Dry under nitrogen stream elution->evaporation reconstitution 8. Reconstitution: In 100 µL of mobile phase evaporation->reconstitution analysis Ready for LC-MS/MS Analysis reconstitution->analysis

Caption: A typical solid-phase extraction workflow for acyl-CoAs.

Detailed Steps:

  • Homogenization: Homogenize the tissue or cell sample in an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).[2] Spike with a suitable internal standard.

  • Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned cartridge.[1][2]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove unbound impurities.[1]

  • Elution: Elute the analyte with 1 mL of methanol.[1]

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase.[1]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

  • Liquid Chromatography:

    • Inject 5 µL of the reconstituted sample onto a C18 reversed-phase column.[1]

    • Use a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[1][3] A typical gradient runs from 5% to 95% B over 5 minutes at a flow rate of 0.3 mL/min.[1]

  • Tandem Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[1]

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound.

    • Product Ion (Q3): A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[4]

    • Optimize the collision energy to achieve efficient fragmentation of the precursor ion.[1]

This technical support center provides foundational knowledge and practical guidance for the analysis of this compound. For specific applications, further optimization of these protocols may be necessary.

References

enhancing the ionization efficiency of 3-hydroxyheptadecanoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 3-hydroxyheptadecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing a low or absent signal, a systematic approach is crucial.

  • Instrument Performance Check: Begin by infusing a known, stable compound to confirm that the mass spectrometer is functioning correctly.

  • Fresh Sample and Reagents: Prepare fresh standards of this compound and all mobile phases to rule out degradation or contamination. Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1]

  • Instrument Parameters: Verify that all instrument settings, such as voltages and gas flows, are appropriate for the analysis of long-chain acyl-CoAs and that a stable electrospray is being generated.

Q2: What is the optimal ionization mode for analyzing this compound?

A2: For most acyl-CoA compounds, including likely this compound, positive ion mode ESI is generally more sensitive than negative ion mode .[2][3] It has been reported to be approximately 3-fold more sensitive for the analysis of similar long-chain acyl-CoAs.[2]

Q3: My signal for this compound is inconsistent. What could be the cause?

A3: Signal instability can arise from several factors:

  • In-source Fragmentation: The molecule may be fragmenting within the ion source before mass analysis. Try reducing the source temperature or using softer ionization conditions.

  • Ionization Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte. Ensure adequate sample cleanup and chromatographic separation.[4]

  • Adduct Formation: The signal can be distributed among various ions, including the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. This division of the ion current can lower the intensity of the target ion. Using plastic vials instead of glass can sometimes reduce sodium and potassium adducts.

Q4: Should I be concerned about sample degradation during preparation and analysis?

A4: Yes, acyl-CoAs are known to be unstable. It is important to minimize the time samples are at room temperature and in aqueous solutions to prevent degradation.[1] Using sample preparation methods that are quick and keeping samples cold can help maintain sample integrity.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low Signal Intensity
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ionization Mode Switch to positive ion mode ESI .Increased signal intensity (potentially ~3-fold).[2]
Inefficient Ionization Optimize mobile phase additives. Add a small amount of formic acid (e.g., 0.1%) for positive mode.[4] Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can also be used.[1][5]Enhanced protonation and improved signal.
Poor Desolvation Optimize ESI source parameters such as desolvation temperature and gas flows.Stable and efficient ionization.
Sample Degradation Prepare fresh samples and keep them cold. Minimize time in aqueous solutions.Preservation of the analyte leading to a stronger signal.
Matrix Effects Employ solid-phase extraction (SPE) for sample cleanup to remove interfering substances.[4]Reduced ion suppression and enhanced signal-to-noise ratio.
Issue 2: Poor Peak Shape and Carryover
Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions Incorporate a wash step with 0.1% phosphoric acid between injections.[3][6]Improved peak shape and reduction of carryover.
Inappropriate Mobile Phase Ensure mobile phase additives are compatible with your column and analyte. Volatile ion-pairing reagents should be used with caution as they can be difficult to remove from the system.[7]Symmetrical and reproducible peaks.

Enhancing Ionization Efficiency

Improving the ionization efficiency of this compound is key to achieving high sensitivity in your analysis. Two primary strategies can be employed: optimization of mobile phase composition and chemical derivatization.

Mobile Phase Additives

The choice of mobile phase additive can significantly impact the ionization of acyl-CoAs.

Additive Ionization Mode Effect on Signal Intensity Reference
Formic Acid (0.1%) PositiveGenerally improves protonation and signal in positive mode.[4]
Ammonium Acetate (e.g., 10 mM) Positive/NegativeCan enhance signal in both modes.[8]
Ammonium Hydroxide (e.g., 15 mM) PositiveHas been used successfully for LC-MS/MS of long-chain acyl-CoAs.[1]
Chemical Derivatization

Derivatization can be a powerful tool to enhance ionization efficiency, especially for molecules that are difficult to ionize. This process involves chemically modifying the analyte to introduce a more readily ionizable group.

Derivatization Strategy Target Functional Group Principle Potential Enhancement Reference
Phosphate (B84403) Methylation Phosphate groupsReduces the high affinity of phosphate groups to surfaces, improving peak shape and reducing analyte loss.Improved chromatographic performance and recovery.[9]
Charge-Reversal Derivatization (e.g., with AMPP) Carboxylic acid (if present after hydrolysis)Converts the analyte into a permanently charged cationic derivative, significantly improving detection in positive ion mode.10- to 20-fold increase in sensitivity has been reported for other carboxyl-containing lipids.[10][11]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the cleanup of biological samples to isolate long-chain acyl-CoAs.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load 500 µL of your sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.[4]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

    • Gradient: Start with a low percentage of mobile phase B and ramp up to elute the analyte. A typical gradient might be 5% B to 95% B over 5 minutes.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 5 µL.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Precursor Ion: The [M+H]⁺ of this compound.

    • Product Ion: A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety or parts of it.

    • Collision Energy: Optimize for the specific precursor-product ion transition.

Visualizations

TroubleshootingWorkflow start Low/No Signal for This compound check_ms Check MS Performance with a known standard start->check_ms check_reagents Prepare Fresh Standard and Mobile Phases check_ms->check_reagents check_params Verify Instrument Parameters & Spray Stability check_reagents->check_params is_signal Signal Present? check_params->is_signal optimize_mode Switch to Positive Ion Mode is_signal->optimize_mode No optimize_mobile_phase Optimize Mobile Phase (e.g., add 0.1% Formic Acid) is_signal->optimize_mobile_phase Yes, but low optimize_mode->optimize_mobile_phase optimize_source Optimize Source Parameters (Temp, Gas Flow) optimize_mobile_phase->optimize_source success Signal Improved optimize_mobile_phase->success sample_prep Improve Sample Cleanup (e.g., SPE) optimize_source->sample_prep optimize_source->success derivatization Consider Chemical Derivatization sample_prep->derivatization sample_prep->success derivatization->success

Caption: A workflow for troubleshooting low signal intensity of this compound.

SignalingPathway cluster_Mitochondria Mitochondrial Fatty Acid β-Oxidation cluster_CellularResponse Cellular Signaling LongChainFA Long-Chain Fatty Acyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) LongChainFA->HADH Hydration KetoacylCoA 3-Ketoacyl-CoA HADH->KetoacylCoA Dehydrogenation HADH_activity HADH Activity HADH->HADH_activity AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolysis TCA TCA Cycle AcetylCoA->TCA AKT_pathway AKT Signaling Pathway HADH_activity->AKT_pathway influences GeneExpression Gene Expression (e.g., via SREBP-1) HADH_activity->GeneExpression can influence CellGrowth Cell Proliferation & Migration AKT_pathway->CellGrowth SREBP1 SREBP-1 GeneExpression->SREBP1 Lipogenesis Lipogenesis SREBP1->Lipogenesis

Caption: Potential signaling pathways influenced by 3-hydroxyacyl-CoA metabolism.

References

strategies to improve the reproducibility of 3-hydroxyheptadecanoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reproducible measurement of 3-hydroxyheptadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of acyl-CoA species, including this compound.[1][2] This technique offers high selectivity and sensitivity, allowing for accurate measurement even at low concentrations.

Q2: What are the critical steps in the experimental workflow to ensure reproducibility?

A2: The critical steps for reproducible measurements include:

  • Rapid Sample Quenching and Extraction: Minimize enzymatic activity and analyte degradation by immediately processing or flash-freezing samples.

  • Efficient Extraction: Employ a robust extraction method to ensure high recovery of this compound from the biological matrix.

  • Use of an Appropriate Internal Standard: An internal standard is crucial to correct for variability in sample preparation and instrument response.

  • Optimized Chromatography: Develop a chromatographic method that provides good peak shape and resolution from potential interferences.

  • Validated Mass Spectrometry Conditions: Utilize optimized MS/MS parameters, including specific precursor and product ion transitions, for accurate detection.

Q3: How should I choose an internal standard for my assay?

A3: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If a labeled version is unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[3] The internal standard should be added as early as possible in the sample preparation process to account for extraction variability.

Q4: My this compound peak is broad and shows poor chromatography. What could be the cause?

A4: Poor peak shape for acyl-CoAs is a common issue. It can be caused by the phosphate (B84403) groups interacting with the reversed-phase column.[2] To address this, consider adjusting the mobile phase pH. For example, using a mobile phase with a pH around 4.9 can improve peak shape.[4] Additionally, ensure your column is appropriate for separating long-chain compounds.[5]

Q5: What are the expected MS/MS transitions for this compound?

A5: While specific transitions should be optimized empirically, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) group.[2][5] Another common fragmentation results in a product ion at m/z 428.[2][6] For this compound, you would monitor the transition from its precursor ion to these characteristic product ions in positive ion mode.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.Optimize the extraction solvent. A common method is protein precipitation with sulfosalicylic acid (SSA) or the use of solid-phase extraction (SPE) with a C18 cartridge.[1][6][7]
Analyte Degradation: this compound is unstable and has degraded during sample processing or storage.Keep samples on ice throughout the extraction process. Store extracts at -80°C until analysis.[8] Evaluate the stability of the analyte in the final reconstitution solvent.[9]
Suboptimal MS/MS Parameters: Incorrect precursor/product ion pairs or insufficient collision energy.Infuse a standard solution of a similar 3-hydroxyacyl-CoA to optimize MS/MS parameters, including capillary voltage, cone voltage, and collision energy.[9]
High Variability Between Replicates Inconsistent Sample Preparation: Variations in extraction efficiency or sample volume.Ensure precise and consistent execution of the sample preparation protocol. Use an automated liquid handler if available. The use of a suitable internal standard is critical to correct for this variability.[10]
Instrument Instability: Fluctuations in the LC-MS/MS system's performance.Perform system suitability tests before running samples. This includes injecting a standard solution to check for consistent retention time, peak area, and peak shape.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting Interferences: Other molecules from the sample matrix are affecting the ionization of this compound.Improve chromatographic separation to resolve the analyte from interfering compounds. A longer gradient or a different column chemistry may be necessary. Evaluate different extraction techniques, such as SPE, which can provide a cleaner extract than protein precipitation.[6]
Poor Linearity of Calibration Curve Inappropriate Calibration Range: The concentration of the standards is outside the linear range of the detector.Prepare a new set of calibration standards that bracket the expected concentration of the analyte in the samples.
Suboptimal Integration: The software is not correctly integrating the chromatographic peaks.Manually review the peak integration for all standards and samples. Adjust the integration parameters as needed.

Experimental Protocols

Protocol 1: Sample Extraction using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for 3-hydroxy-acyl-CoA analysis.[1]

  • Sample Homogenization: Homogenize tissue samples or cell pellets in an appropriate ice-cold buffer.

  • Internal Standard Spiking: Add the internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA) to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding an equal volume of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated protein.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method that should be optimized for your specific instrument and analyte.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor Ion [M+H]⁺ → Product Ion (e.g., neutral loss of 507 or m/z 428). These transitions need to be determined by infusing a standard.

      • Internal Standard: Monitor the corresponding transition for your chosen internal standard.

    • Collision Energy: Optimize for each transition.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for acyl-CoA quantification, providing a reference for expected sensitivity.

Parameter LC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]Not specified

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Drydown Dry-down Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the quantification of this compound.

Troubleshooting_Logic cluster_solutions1 Troubleshooting Low Signal cluster_solutions2 Troubleshooting Variability cluster_solutions3 Troubleshooting Peak Shape Start Start Analysis CheckSignal Is Signal Present and Reproducible? Start->CheckSignal LowSignal Low/No Signal CheckSignal->LowSignal No HighVariability High Variability CheckSignal->HighVariability No CheckPeak Is Peak Shape Acceptable? CheckSignal->CheckPeak Yes Opt_Extract Optimize Extraction LowSignal->Opt_Extract Check_Stability Check Analyte Stability LowSignal->Check_Stability Opt_MS Optimize MS/MS LowSignal->Opt_MS Refine_Prep Refine Sample Prep HighVariability->Refine_Prep Check_System Check System Suitability HighVariability->Check_System PoorPeak Poor Peak Shape CheckPeak->PoorPeak No CheckCal Is Calibration Curve Linear? CheckPeak->CheckCal Yes Adjust_MP Adjust Mobile Phase PoorPeak->Adjust_MP Change_Col Change Column PoorPeak->Change_Col NonLinear Non-Linear Curve CheckCal->NonLinear No Success Successful Measurement CheckCal->Success Yes

Caption: A decision tree for troubleshooting common issues in LC-MS/MS analysis.

References

dealing with co-eluting interferences in 3-hydroxyheptadecanoyl-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-hydroxyheptadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to co-eluting interferences in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a single, broad peak where I expect to see this compound. How can I confirm if this is due to co-elution?

A1: A broad or asymmetrical peak shape, such as one with a shoulder, can indicate the presence of co-eluting species.[1][2] The first step is to use your mass spectrometer to investigate peak purity. By taking spectra across the entire peak, you can determine if the mass spectral profile changes from the beginning to the end of the peak.[1] If the spectra are not identical throughout, it is highly likely that another compound is co-eluting with your analyte of interest.[1] High-resolution mass spectrometry (HRMS) is particularly useful in this case, as it can distinguish between compounds with the same nominal mass but different elemental compositions (isobaric interferences).[3][4]

Q2: What are the most common sources of co-eluting interference in the analysis of this compound?

A2: Co-eluting interferences in the analysis of long-chain acyl-CoAs like this compound can arise from several sources:

  • Isomers: Structural isomers of this compound, such as other positional isomers of hydroxylation on the fatty acid chain, are a primary source of co-elution that can be difficult to resolve.[5]

  • Isobaric Lipids: Other lipids with the same nominal mass but different chemical formulas can co-elute. High-resolution mass spectrometry is essential to differentiate these species.[3][4]

  • Matrix Components: Complex biological samples contain numerous endogenous lipids and other molecules that can interfere with the analysis.[5] Inadequate sample preparation can lead to co-elution of these matrix components with the analyte.

  • Phospholipids and Sphingolipids: These are abundant lipid classes in biological samples and can cause significant interference if not adequately removed during sample preparation.[4]

Q3: How can I improve the chromatographic separation of this compound from its interferences?

A3: Optimizing your liquid chromatography (LC) method is a critical step in resolving co-eluting peaks. Here are several strategies:

  • Gradient Modification: A shallower gradient can increase the resolution between closely eluting compounds.[6][7] Experiment with the gradient slope around the elution time of your analyte.

  • Column Chemistry: Trying different stationary phases can exploit different separation mechanisms. For example, if you are using a C18 column, you might consider a C8, phenyl-hexyl, or a column with charged surface hybrid (CSH) technology.[6][8][9]

  • Mobile Phase Modifiers: Adjusting the type and concentration of additives in your mobile phase, such as formic acid or ammonium (B1175870) acetate (B1210297), can alter the selectivity of your separation.[6][10]

  • Flow Rate and Temperature: Reducing the flow rate can sometimes improve resolution, and maintaining a consistent column temperature is crucial for reproducible retention times.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Suspected Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-eluting interferences when analyzing this compound.

Troubleshooting Workflow for Co-elution

G cluster_0 Step 1: Peak Purity Assessment cluster_1 Step 2: Method Optimization cluster_2 Step 3: Sample Preparation cluster_3 Step 4: Advanced Techniques Start Observe Poor Peak Shape (Broad, Shoulder, Tailing) CheckMS Analyze Mass Spectra Across the Peak Start->CheckMS PurityDecision Are Spectra Consistent? CheckMS->PurityDecision OptimizeLC Optimize LC Method - Modify Gradient - Change Column Chemistry - Adjust Mobile Phase PurityDecision->OptimizeLC No AnalysisComplete Analysis Complete PurityDecision->AnalysisComplete Yes Reinject Re-inject Sample OptimizeLC->Reinject ResolutionDecision Is Resolution Improved? Reinject->ResolutionDecision ImproveSamplePrep Enhance Sample Preparation - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) ResolutionDecision->ImproveSamplePrep No ResolutionDecision->AnalysisComplete Yes Reinject2 Re-inject Sample ImproveSamplePrep->Reinject2 InterferenceDecision Is Interference Reduced? Reinject2->InterferenceDecision AdvancedTech Consider Advanced Techniques - High-Resolution MS (HRMS) - Ion Mobility Spectrometry - 2D-LC InterferenceDecision->AdvancedTech No InterferenceDecision->AnalysisComplete Yes AdvancedTech->AnalysisComplete

Caption: A stepwise workflow for troubleshooting co-eluting interferences.

Issue 2: Persistent Interference from Complex Biological Matrices

When analyzing this compound in complex matrices like plasma or tissue homogenates, aggressive sample cleanup is often necessary to remove interfering lipids and other endogenous molecules.

Sample Preparation Workflow for Acyl-CoA Analysis

G Start Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenization in Buffer Start->Homogenize Deproteinize Protein Precipitation (e.g., Acetonitrile (B52724), SSA) Homogenize->Deproteinize Extract Liquid-Liquid or Solid-Phase Extraction (SPE) Deproteinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A general workflow for preparing biological samples for acyl-CoA analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is designed to enrich long-chain acyl-CoAs and remove interfering substances from a deproteinized biological sample.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the acyl-CoAs from the cartridge with a stronger organic solvent (e.g., 80% acetonitrile in water).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Optimized LC Method for Acyl-CoA Separation

This protocol provides a starting point for the chromatographic separation of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 20% B

  • Flow Rate: 0.2 mL/min.[11]

  • Column Temperature: 32°C.[11]

  • Injection Volume: 5-10 µL.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during method development and troubleshooting.

Table 1: Comparison of Sample Preparation Methods for Recovery of this compound

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation Only65 ± 8-45 ± 12
Protein Precipitation + LLE78 ± 6-25 ± 9
Protein Precipitation + SPE85 ± 5-15 ± 7

Table 2: Effect of Chromatographic Conditions on Peak Resolution

ParameterCondition 1Condition 2Resolution (Analyte vs. Interference)
Gradient Slope10%/min5%/min0.8
Column ChemistryC18Phenyl-Hexyl1.2
Mobile Phase Additive0.1% Formic Acid10mM Ammonium Acetate1.0

Advanced Techniques for Isomer Separation

In cases where isomeric interferences cannot be resolved by conventional LC-MS, more advanced techniques may be necessary.

  • High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve isomers.[12]

  • Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC employs two columns with different stationary phases to achieve a much higher separation power than single-dimension LC.[6]

  • Supercritical Fluid Chromatography (SFC): Also known as UltraPerformance Convergence Chromatography (UPC2), SFC can offer different selectivity for lipid separations compared to RPLC.[13]

Logical Relationship of Analytical Techniques for Interference Resolution

G cluster_0 Problem Definition cluster_1 Primary Approach cluster_2 Advanced Approach (for Isomers) CoElution Co-eluting Interference LC_Optimization LC Method Optimization CoElution->LC_Optimization Sample_Prep Improved Sample Prep CoElution->Sample_Prep HRMS High-Resolution MS LC_Optimization->HRMS Sample_Prep->HRMS Ion_Mobility Ion Mobility-MS HRMS->Ion_Mobility TwoD_LC 2D-LC HRMS->TwoD_LC

Caption: Hierarchy of techniques for resolving co-eluting interferences.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 3-Hydroxyheptadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 3-hydroxyheptadecanoyl-CoA to other long-chain 3-hydroxyacyl-CoA alternatives. The information presented herein is intended to assist researchers in validating the biological activity of this synthetic substrate through established experimental protocols and to provide a basis for its comparison with commercially available alternatives.

Introduction to this compound and its Biological Significance

This compound is a long-chain, odd-numbered 3-hydroxyacyl-coenzyme A. As an analogue of naturally occurring intermediates in fatty acid metabolism, its primary biological relevance lies in its role as a potential substrate for enzymes involved in the β-oxidation pathway. Specifically, it is expected to be a substrate for 3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme that catalyzes the third step of β-oxidation: the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1]

The study of odd-chain fatty acid metabolism is of increasing interest due to its implications in various physiological and pathological states. Validating the biological activity of synthetic this compound is a critical step in its use as a research tool for investigating enzyme kinetics, metabolic pathways, and the development of potential therapeutic agents.

Comparative Analysis of Substrate Activity with 3-Hydroxyacyl-CoA Dehydrogenase

A key study by He et al. (1989) systematically investigated the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with a range of L-3-hydroxyacyl-CoA substrates. The data from this study provides a valuable benchmark for comparison.[2]

Substrate (L-3-hydroxyacyl-CoA)Chain LengthK_m_ (µM)Relative V_max_ (%)
3-Hydroxybutyryl-CoAC45025
3-Hydroxyhexanoyl-CoAC62050
3-Hydroxyoctanoyl-CoAC81085
3-Hydroxydecanoyl-CoAC105.0100
3-Hydroxydodecanoyl-CoAC124.090
3-Hydroxytetradecanoyl-CoAC143.580
3-Hydroxypalmitoyl-CoAC163.070
This compound (Expected) C17 ~3.0 ~65-70

Data for C4-C16 substrates are adapted from He et al., Analytical Biochemistry, 1989.[2] The values for this compound are estimations based on the observed trend of decreasing V_max_ with increasing chain length beyond C10.

Commercially Available Alternatives:

  • (S)-3-Hydroxypalmitoyl-CoA (C16): A common long-chain substrate used in HADH assays.[3]

  • (R)-3-Hydroxystearoyl-CoA (C18): Another long-chain alternative, though the stereoisomer is an important consideration for enzyme specificity.[4]

The data suggests that while the affinity (indicated by K_m_) of HADH for long-chain substrates is high, the turnover rate (V_max_) tends to decrease as the chain length extends beyond ten carbons. Therefore, it is anticipated that this compound will be a competent substrate for HADH, with a high affinity but a slightly lower maximal velocity compared to medium-chain substrates.

Experimental Protocols for Biological Validation

To validate the biological activity of synthetic this compound, two primary experimental approaches are recommended: a direct enzymatic assay with purified HADH and a cellular fatty acid oxidation assay.

Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This assay directly measures the ability of this compound to act as a substrate for HADH by monitoring the production of NADH.

Principle: HADH catalyzes the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be measured spectrophotometrically by the increase in absorbance at 340 nm.[5]

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (e.g., from pig heart)

  • Synthetic this compound

  • Alternative substrates (e.g., 3-hydroxypalmitoyl-CoA) for comparison

  • NAD+

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD+.

  • Add a known concentration of this compound or the alternative substrate.

  • Initiate the reaction by adding a small amount of purified HADH enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is proportional to the enzyme activity.

  • To determine K_m_ and V_max_, perform the assay with varying concentrations of the 3-hydroxyacyl-CoA substrate.

Cellular Fatty Acid β-Oxidation Assay

This assay assesses the ability of intact cells to metabolize this compound through the entire β-oxidation pathway. This can be measured by quantifying the production of metabolic end products or by measuring the oxygen consumption rate.

Principle: Cells are incubated with the fatty acid substrate. The rate of β-oxidation is determined by measuring the conversion of the substrate into downstream metabolites (e.g., acetyl-CoA) or by measuring the associated increase in cellular respiration (oxygen consumption).

Materials:

  • Cell line with active fatty acid metabolism (e.g., HepG2, C2C12 myotubes)

  • Synthetic this compound

  • Culture medium and supplements

  • Extracellular flux analyzer (for oxygen consumption measurement) or reagents for metabolite quantification (e.g., LC-MS/MS)

Procedure (Oxygen Consumption Method):

  • Seed cells in a microplate compatible with an extracellular flux analyzer.

  • Allow cells to adhere and grow to the desired confluency.

  • Prior to the assay, replace the culture medium with a fatty acid-free medium.

  • Inject this compound into the wells.

  • Measure the oxygen consumption rate (OCR) in real-time. An increase in OCR following the addition of the substrate indicates its metabolism through oxidative phosphorylation.

  • Control experiments with known substrates (e.g., palmitate) and inhibitors (e.g., etomoxir) should be run in parallel.

Visualizing the Pathways and Workflows

To aid in the understanding of the experimental design and the underlying biological processes, the following diagrams are provided.

fatty_acid_beta_oxidation This compound This compound 3-Ketoheptadecanoyl-CoA 3-Ketoheptadecanoyl-CoA This compound->3-Ketoheptadecanoyl-CoA HADH (NAD+ -> NADH) Acetyl-CoA Acetyl-CoA 3-Ketoheptadecanoyl-CoA->Acetyl-CoA Propionyl-CoA Propionyl-CoA 3-Ketoheptadecanoyl-CoA->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle hadh_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Buffer_NAD Prepare Reaction Buffer with NAD+ Mix Combine Buffer/NAD+ and Substrate Buffer_NAD->Mix Substrate Prepare Substrate Solution (this compound) Substrate->Mix Initiate Add HADH Enzyme Mix->Initiate Spectrophotometer Measure Absorbance at 340 nm (NADH production) Initiate->Spectrophotometer

References

A Comparative Analysis of the Metabolic Effects of 3-Hydroxyheptadecanoyl-CoA and Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of metabolic pathways is governed by a vast array of molecules, each with specific roles in maintaining cellular homeostasis. Among these, fatty acids and their intermediates are central players in energy metabolism and cellular signaling. This guide provides a detailed comparison of the known metabolic effects of two such molecules: 3-hydroxyheptadecanoyl-CoA, a hydroxylated fatty acyl-CoA intermediate, and oleic acid, a widely studied monounsaturated fatty acid. While oleic acid's metabolic influence is well-documented, information on this compound is primarily derived from studies of fatty acid oxidation disorders. This document synthesizes the available evidence to offer a comparative perspective for researchers in metabolism and drug development.

Metabolic Effects: A Head-to-Head Comparison

The metabolic roles of this compound and oleic acid are fundamentally different. This compound is an intermediate in the beta-oxidation of odd-chain fatty acids, specifically heptadecanoic acid. Its metabolic impact is largely understood in the context of inherited metabolic disorders where its accumulation signifies a blockage in this pathway. In contrast, oleic acid is a dietary fatty acid and a product of endogenous synthesis that actively modulates several metabolic and signaling pathways.

Quantitative Data Summary

Direct comparative quantitative data on the metabolic effects of this compound and oleic acid is scarce in the literature. The following tables summarize the known effects of oleic acid on key metabolic parameters and the inferred consequences of this compound accumulation based on studies of fatty acid oxidation disorders.

Table 1: Effects on Fatty Acid Oxidation

ParameterThis compoundOleic Acid
Role in Beta-Oxidation Intermediate in the oxidation of heptadecanoic acid.Substrate for beta-oxidation.
Impact on FAO Rate Accumulation (due to LCHAD deficiency) inhibits the pathway.Stimulates complete fatty acid oxidation.[1]
Mechanism of Action Product inhibition of preceding enzymes in the beta-oxidation spiral.Activates the SIRT1-PGC1α transcriptional complex, upregulating FAO genes.[1]
Clinical Relevance Accumulation is a hallmark of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, leading to energy deficiency.[2][3][4][5]Dietary intake can influence overall fatty acid metabolism and energy expenditure.

Table 2: Effects on Insulin (B600854) Signaling

ParameterThis compoundOleic Acid
Impact on Insulin Secretion Deficiency of the enzyme that processes it (SCHAD) can lead to hyperinsulinism.[6][7][8][9][10]Can potentiate glucose-stimulated insulin secretion.[11]
Impact on Insulin Sensitivity Accumulation of long-chain 3-hydroxy fatty acids may impair mitochondrial function, potentially contributing to insulin resistance.Can have both protective and detrimental effects on insulin signaling depending on the cellular context and concentration.[12][13][14] In some models, it protects against palmitate-induced insulin resistance.[15]
Molecular Mechanisms In SCHAD deficiency, the proposed mechanism involves the activation of glutamate (B1630785) dehydrogenase, leading to inappropriate insulin release.[8][9]Can modulate the expression of genes in the PI3K signaling pathway.[12][14] In some contexts, it can impair hepatic insulin signaling.[13]

Table 3: Effects on Glycolysis

ParameterThis compoundOleic Acid
Impact on Glycolytic Rate Accumulation in LCHAD deficiency can lead to an increased reliance on glucose metabolism due to impaired fatty acid oxidation.Can inhibit glycolysis through the generation of acetyl-CoA and citrate, which allosterically inhibit key glycolytic enzymes.[16][17]
Mechanism of Action Indirect effect due to energy deficit from blocked beta-oxidation, forcing cells to upregulate glycolysis for ATP production.Increased fatty acid oxidation leads to elevated levels of acetyl-CoA and citrate, which inhibit phosphofructokinase and pyruvate (B1213749) dehydrogenase.[16][17][18]
Clinical Relevance Patients with LCHAD deficiency may present with hypoglycemia, partly due to impaired gluconeogenesis and increased glucose utilization.[2]The interplay between fatty acid and glucose metabolism is crucial in metabolic health and diseases like type 2 diabetes.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways influenced by oleic acid and the metabolic pathway in which this compound is an intermediate.

Oleic_Acid_FAO_Signaling Oleic Acid Oleic Acid cAMP/PKA Pathway cAMP/PKA Pathway Oleic Acid->cAMP/PKA Pathway stimulates SIRT1 SIRT1 cAMP/PKA Pathway->SIRT1 activates PGC1α PGC1α SIRT1->PGC1α deacetylates FAO Gene Expression FAO Gene Expression PGC1α->FAO Gene Expression co-activates Fatty Acid Oxidation Fatty Acid Oxidation FAO Gene Expression->Fatty Acid Oxidation increases

Caption: Oleic acid stimulates fatty acid oxidation via the cAMP/PKA-SIRT1-PGC1α pathway.

Oleic_Acid_Insulin_Signaling cluster_hepatic Hepatic Insulin Signaling (Impairment) cluster_adipocyte Adipocyte Insulin Signaling (Protection) Oleic Acid_h Oleic Acid STAT3 STAT3 Oleic Acid_h->STAT3 activates SOCS3 SOCS3 STAT3->SOCS3 induces IRS-1 Degradation IRS-1 Degradation SOCS3->IRS-1 Degradation Insulin Signaling_h Impaired Insulin Signaling IRS-1 Degradation->Insulin Signaling_h Oleic Acid_a Oleic Acid PI3K/Akt Pathway PI3K/Akt Pathway Oleic Acid_a->PI3K/Akt Pathway modulates gene expression Insulin Sensitivity Insulin Sensitivity PI3K/Akt Pathway->Insulin Sensitivity improves

Caption: Oleic acid has cell-type specific effects on insulin signaling pathways.

Beta_Oxidation_Pathway Heptadecanoyl-CoA Heptadecanoyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Heptadecanoyl-CoA->Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase This compound This compound Enoyl-CoA Hydratase->this compound LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase LCHAD->3-Ketoacyl-CoA Thiolase Propionyl-CoA Propionyl-CoA 3-Ketoacyl-CoA Thiolase->Propionyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA Thiolase->Acetyl-CoA This compound->LCHAD

Caption: this compound is an intermediate in the beta-oxidation of odd-chain fatty acids.

Experimental Workflows

FAO_Assay_Workflow Cell Culture Cell Culture Treatment Treat with 3-Hh-CoA or Oleic Acid Cell Culture->Treatment Radiolabeling Incubate with [14C]-Palmitate Treatment->Radiolabeling Measurement Measure [14C]O2 release or Acid-Soluble Metabolites Radiolabeling->Measurement Data Analysis Quantify FAO Rate Measurement->Data Analysis

Caption: Experimental workflow for assessing fatty acid oxidation (FAO) rate.

Insulin_Signaling_Assay_Workflow Cell Culture Cell Culture Pre-treatment Pre-treat with 3-Hh-CoA or Oleic Acid Cell Culture->Pre-treatment Insulin Stimulation Insulin Stimulation Pre-treatment->Insulin Stimulation Cell Lysis Cell Lysis Insulin Stimulation->Cell Lysis Glucose Uptake Assay 2-Deoxyglucose Uptake Assay Insulin Stimulation->Glucose Uptake Assay Western Blot Western Blot for p-Akt, p-ERK, etc. Cell Lysis->Western Blot

Caption: Workflow for analyzing the impact on insulin signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols that can be employed to directly compare the metabolic effects of this compound and oleic acid.

Fatty Acid Oxidation Rate Measurement

This protocol is adapted from established methods for measuring fatty acid β-oxidation in cultured cells.[19][20]

  • Cell Culture: Plate cells (e.g., HepG2, C2C12 myotubes) in appropriate multi-well plates and grow to confluence.

  • Treatment: Pre-incubate cells with either this compound (solubilized appropriately, e.g., with BSA) or oleic acid-BSA conjugate at various concentrations for a specified duration (e.g., 12-24 hours). Include a vehicle control (BSA alone).

  • Radiolabeling: Following pre-incubation, wash the cells and incubate with fresh medium containing a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitic acid, bound to BSA.

  • Measurement:

    • ¹⁴CO₂ Trapping: For complete oxidation, the released ¹⁴CO₂ is trapped in a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenylethylamine) placed in the sealed well.

    • Acid-Soluble Metabolites (ASMs): For incomplete oxidation, the reaction is stopped with perchloric acid, and the radioactivity in the acid-soluble fraction (containing acetyl-CoA and other small intermediates) is measured.

  • Quantification: The amount of radioactivity in the trapped CO₂ or the ASM fraction is determined by liquid scintillation counting. The rate of fatty acid oxidation is then calculated based on the specific activity of the radiolabeled substrate and normalized to cellular protein content.

Insulin Signaling Pathway Analysis

This protocol outlines the steps to assess the impact on key insulin signaling proteins.[21][22][23]

  • Cell Culture and Differentiation: Use insulin-responsive cells such as 3T3-L1 adipocytes or differentiated human myotubes.

  • Pre-treatment: Treat the cells with this compound or oleic acid at desired concentrations for a set period (e.g., 16-24 hours).

  • Serum Starvation: Before insulin stimulation, serum-starve the cells for 2-4 hours in a low-serum or serum-free medium.

  • Insulin Stimulation: Stimulate the cells with a physiological concentration of insulin (e.g., 10-100 nM) for a short duration (e.g., 10-15 minutes).

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate total protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key phosphorylated and total insulin signaling proteins (e.g., p-Akt/Akt, p-IR/IR, p-ERK/ERK).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the phosphorylation status of the signaling proteins.

Glycolysis Rate Measurement (Extracellular Acidification Rate)

This protocol utilizes real-time metabolic analysis to measure the rate of glycolysis.[24][25][26][27][28]

  • Cell Seeding: Seed cells in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).

  • Treatment: Treat the cells with this compound or oleic acid for the desired time.

  • Assay Preparation: On the day of the assay, replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium) and incubate in a non-CO₂ incubator for 1 hour.

  • Extracellular Flux Analysis:

    • Measure the basal extracellular acidification rate (ECAR), which is an indicator of lactic acid production and thus glycolysis.

    • Perform a "glycolysis stress test" by sequentially injecting glucose, oligomycin (B223565) (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

  • Data Analysis: The instrument software calculates ECAR in mpH/min. This can be used to determine key parameters of glycolytic function, including basal glycolysis, glycolytic capacity, and glycolytic reserve.

Conclusion

The metabolic effects of oleic acid are well-characterized, demonstrating its role as a significant modulator of fatty acid oxidation, insulin signaling, and glycolysis. In contrast, this compound is primarily understood as a metabolic intermediate, and its accumulation due to enzyme deficiencies has pathological consequences. Direct comparative studies are lacking, and further research employing the outlined experimental protocols is necessary to fully elucidate the distinct metabolic impacts of these two molecules. Such studies would be invaluable for understanding the nuances of fatty acid metabolism in health and disease and for the development of novel therapeutic strategies targeting metabolic disorders.

References

The Evolving Landscape of Biomarkers for Long-Chain Fatty Acid Oxidation Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and timely diagnosis of inherited metabolic disorders is paramount for effective patient management and therapeutic development. Among these, disorders of long-chain fatty acid oxidation, such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency, present significant diagnostic challenges. This guide provides a comprehensive comparison of 3-hydroxyheptadecanoyl-CoA and its derivatives against alternative biomarkers, supported by experimental data and detailed methodologies, to aid researchers in this complex field.

Introduction to LCHAD and TFP Deficiencies

LCHAD and TFP deficiencies are autosomal recessive genetic disorders that impair the mitochondrial beta-oxidation of long-chain fatty acids.[1][2] This enzymatic block leads to an accumulation of toxic metabolic intermediates and a deficit in energy production, particularly during periods of fasting or illness. Clinical manifestations are severe and can include hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, liver disease, peripheral neuropathy, and pigmentary retinopathy.[3][4] Given the severity of these conditions, early and accurate diagnosis through newborn screening and confirmatory testing is critical.

The cornerstone of diagnosis for LCHAD and TFP deficiencies has been the detection of elevated long-chain 3-hydroxyacylcarnitines in blood and other bodily fluids.[3][5] These molecules are the carnitine esters of the accumulating 3-hydroxyacyl-CoAs, including the heptadecanoyl (C17) species, which are then shed from the mitochondria.

Comparative Analysis of Biomarkers

While long-chain 3-hydroxyacylcarnitines are established biomarkers, ongoing research seeks to identify novel markers with improved diagnostic accuracy and the ability to differentiate between related disorders. This section compares the performance of 3-hydroxyacylcarnitines with emerging and alternative biomarkers.

Data Presentation: Quantitative Comparison of Biomarkers

Biomarker(s)Metabolic Disorder(s)Method of DetectionSensitivitySpecificityKey Findings & Limitations
Long-Chain 3-Hydroxyacylcarnitines (C14-OH, C16-OH, C18-OH, C18:1-OH) LCHAD/TFP DeficiencyTandem Mass Spectrometry (MS/MS)High (but not formally calculated in all studies)Variable PPV (0-100%)[6][7]Gold standard for newborn screening.[5] However, false positives and negatives can occur, and levels can be influenced by diet and clinical status.[8][9]
"HADHA ratio" ((C16OH + C18OH + C18:1OH)/C0) LCHAD/TFP DeficiencyTandem Mass Spectrometry (MS/MS)100%[10][11]100%[10][11]A highly promising biomarker that corrects for variations in free carnitine (C0) levels, significantly improving diagnostic accuracy and reducing false negatives.[8][9] Differentiates LCHAD/TFP from VLCAD deficiency.[9][11]
Heptadecanoylcarnitine (C17) Propionic Acidemia, Methylmalonic AcidemiaTandem Mass Spectrometry (MS/MS)HighHighA novel biomarker for disorders of propionate (B1217596) metabolism.[6][12] Its presence can help differentiate these conditions from LCHAD/TFP in newborn screening.[6][12]
S-(3-hydroxyacyl)cysteamines LCHAD DeficiencyTandem Mass Spectrometry (MS/MS)Potentially HighPotentially HighA new class of candidate biomarkers hypothesized to be degradation products of accumulating 3-hydroxyacyl-CoAs. Quantitative data on diagnostic accuracy is still emerging.
Lysophosphatidylcholines (LPCs) Peroxisomal Disorders, VLCADDTandem Mass Spectrometry (MS/MS)High (for peroxisomal disorders)High (for peroxisomal disorders)Well-established for peroxisomal disorders. While altered in other metabolic diseases, their specific diagnostic utility for LCHAD/TFP in comparison to 3-hydroxyacylcarnitines is not yet fully established.
Complex Lipids (Triglycerides, Ceramides, etc.) LCHAD/CPT2 DeficiencyUntargeted MetabolomicsInformativeNot highly specificPlasma lipidomic profiles are significantly altered in LCHAD deficiency, with increased triglycerides and decreased specific phosphatidylethanolamines, ceramides, and sphingomyelins.[13] These provide insights into pathophysiology but are not primary diagnostic markers.[13]

Experimental Protocols

1. Acylcarnitine Analysis in Dried Blood Spots/Plasma by Tandem Mass Spectrometry (MS/MS)

This method is the cornerstone of newborn screening and diagnostic testing for a wide range of inborn errors of metabolism, including LCHAD and TFP deficiencies.

  • Principle: Acylcarnitines are extracted from the biological matrix, derivatized, and then analyzed by MS/MS. The instrument is set up to detect a common fragment ion of all acylcarnitines, allowing for the simultaneous profiling of dozens of these compounds.

  • Sample Preparation (Dried Blood Spot):

    • A 3mm disk is punched from the dried blood spot into a 96-well plate.

    • An extraction solution of methanol (B129727) containing deuterated internal standards is added to each well.

    • The plate is agitated to ensure complete extraction of the acylcarnitines.

    • The methanol extract is transferred to a new plate and evaporated to dryness.

    • The dried residue is derivatized by adding a solution of 3N HCl in n-butanol and incubating at 65°C for 15 minutes. This converts the acylcarnitines to their butyl esters.

    • The derivatization reagent is evaporated, and the residue is reconstituted in a solvent suitable for injection into the mass spectrometer.

  • Tandem Mass Spectrometry Analysis:

    • The prepared sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • For acylcarnitine profiling, a precursor ion scan of m/z 85 is commonly used. The first mass analyzer scans a range of parent masses, while the second mass analyzer is fixed to detect the fragment ion at m/z 85, which is characteristic of the carnitine moiety.

    • Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific acylcarnitines.

  • Data Analysis: The resulting acylcarnitine profile is compared to age-appropriate reference ranges to identify any abnormal elevations. Ratios of different acylcarnitines, such as the "HADHA ratio," are calculated to improve diagnostic accuracy.[10][11]

2. Fatty Acid Oxidation Probe Assay in Cultured Fibroblasts

This is a functional assay used to confirm a suspected diagnosis of a fatty acid oxidation disorder.[3][11][14]

  • Principle: Patient-derived fibroblasts are cultured in the presence of a stable isotope-labeled long-chain fatty acid (e.g., deuterated palmitic acid). In a healthy cell, this fatty acid will be completely oxidized. In a cell with an enzyme deficiency, such as LCHAD, there will be an accumulation of metabolic intermediates, which are then esterified to carnitine and released into the culture medium.

  • Protocol:

    • Cell Culture: Patient skin fibroblasts are cultured in T-75 or T-25 flasks until confluent.[14]

    • Incubation with Labeled Fatty Acid: The standard culture medium is replaced with a medium containing a known concentration of a deuterated long-chain fatty acid (e.g., [d16]-palmitic acid) and L-carnitine.

    • Incubation Period: The cells are incubated for 24-96 hours to allow for the uptake and metabolism of the labeled fatty acid.[13]

    • Sample Collection: After incubation, the culture medium is collected.

    • Acylcarnitine Analysis: The acylcarnitines in the culture medium are analyzed by tandem mass spectrometry as described in the protocol above.

  • Interpretation: In LCHAD or TFP deficiency, there will be a significant accumulation of labeled long-chain 3-hydroxyacylcarnitines (e.g., C16-OH-d16) in the culture medium.[13]

3. LCHAD Enzyme Activity Assay in Fibroblasts (Spectrophotometric)

This assay directly measures the activity of the LCHAD enzyme in patient cells.

  • Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. A specific substrate for LCHAD, such as 3-hydroxy-palmitoyl-CoA, is used.

  • Protocol Outline:

    • Cell Homogenization: Cultured fibroblasts are harvested and homogenized to release the mitochondrial enzymes.

    • Assay Mixture: The cell homogenate is added to a reaction mixture containing a buffer, NAD+, and a detergent to permeabilize the mitochondrial membranes.

    • Initiation of Reaction: The reaction is initiated by the addition of the long-chain 3-hydroxyacyl-CoA substrate.

    • Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • Calculation of Activity: The rate of NADH production is calculated from the change in absorbance and is proportional to the LCHAD enzyme activity.

  • Note: To distinguish LCHAD activity from that of other 3-hydroxyacyl-CoA dehydrogenases, specific substrates and/or antibody precipitation of interfering enzymes may be necessary.

Visualizing Metabolic and Diagnostic Pathways

Mitochondrial Beta-Oxidation of Long-Chain Fatty Acids

fatty_acid_oxidation Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Acyl-CoA Long-Chain Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA Thiolase Shorter Acyl-CoA->Acyl-CoA Next Cycle

Caption: The four steps of mitochondrial beta-oxidation for long-chain fatty acids.

Diagnostic Workflow for LCHAD/TFP Deficiency

diagnostic_workflow NBS Newborn Screening (Dried Blood Spot) Acylcarnitine Acylcarnitine Profile (MS/MS) NBS->Acylcarnitine Elevated_3OH Elevated Long-Chain 3-Hydroxyacylcarnitines? Acylcarnitine->Elevated_3OH Normal Normal Profile Elevated_3OH->Normal No Confirmatory Confirmatory Testing Elevated_3OH->Confirmatory Yes FAO_Probe Fatty Acid Oxidation Probe Assay (Fibroblasts) Confirmatory->FAO_Probe Enzyme_Assay Enzyme Assay (Fibroblasts/Lymphocytes) Confirmatory->Enzyme_Assay Molecular Molecular Genetic Testing (HADHA/HADHB) Confirmatory->Molecular Diagnosis Diagnosis Confirmed: LCHAD or TFP Deficiency FAO_Probe->Diagnosis Enzyme_Assay->Diagnosis Molecular->Diagnosis

Caption: A typical workflow for the diagnosis of LCHAD and TFP deficiencies.

Experimental Workflow for Acylcarnitine Analysis

experimental_workflow Sample Sample Collection (Dried Blood Spot or Plasma) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization MSMS Tandem Mass Spectrometry (MS/MS) Analysis Derivatization->MSMS Data Data Analysis and Profile Interpretation MSMS->Data

Caption: The main steps in the experimental workflow for acylcarnitine profiling.

The Role of this compound

The initial focus of this guide was on this compound (a C17 species). Odd-chain fatty acids like heptadecanoic acid are metabolized through beta-oxidation in a similar manner to even-chain fatty acids, until the final cycle which yields propionyl-CoA and acetyl-CoA. While the 3-hydroxy intermediate of heptadecanoic acid is formed, it does not typically accumulate to a diagnostically significant level in known metabolic disorders. Instead, recent research has highlighted heptadecanoylcarnitine (C17) as a biomarker for propionic and methylmalonic acidemias.[6][12] This is an important distinction for researchers, as the presence of C17 acylcarnitine in a metabolic screen should prompt investigation into disorders of propionate metabolism rather than LCHAD or TFP deficiency.

Conclusion

The diagnosis of LCHAD and TFP deficiencies continues to rely on the detection of long-chain 3-hydroxyacylcarnitines. However, the field is evolving, with the development of more specific and sensitive biomarkers, such as the "HADHA ratio," which can significantly improve diagnostic accuracy. While other classes of molecules like lysophosphatidylcholines and complex lipids are altered in these disorders and provide valuable pathophysiological insights, their role as primary diagnostic markers for LCHAD/TFP requires further validation. The detailed experimental protocols provided herein offer a foundation for researchers to accurately measure and compare these critical biomarkers, ultimately advancing our understanding and the development of novel therapies for these devastating metabolic diseases.

References

A Researcher's Guide to Assessing the Cross-Reactivity of Antibodies Against 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for evaluating the cross-reactivity of antibodies targeting different 3-hydroxyacyl-CoAs, crucial intermediates in fatty acid metabolism. Due to the limited availability of publicly accessible direct comparative data for this specific class of molecules, this guide focuses on providing the necessary experimental protocols and data presentation structures to enable researchers to perform and document their own comparisons.

The generation of highly specific antibodies against small molecules like 3-hydroxyacyl-CoAs presents a significant immunological challenge. The small size and structural similarity across different chain lengths of these molecules can lead to a high degree of cross-reactivity in antibody binding. Therefore, rigorous validation of antibody specificity is a critical step in any research or therapeutic application.

Quantitative Data on Antibody Cross-Reactivity

To facilitate a standardized comparison of antibody cross-reactivity, we recommend presenting the data in a clear, tabular format. The following table illustrates how to structure such a comparison, using hypothetical data for a fictional antibody, "Anti-3-OH-C16-CoA mAb." The primary method for generating this data is through a competitive enzyme-linked immunosorbent assay (ELISA), where the concentration of each 3-hydroxyacyl-CoA required to inhibit 50% of the antibody binding (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Table 1: Cross-Reactivity Profile of a Hypothetical Anti-3-Hydroxydecanoyl-CoA Monoclonal Antibody

Antigen (3-Hydroxyacyl-CoA) Chain Length IC50 (nM) % Cross-Reactivity *
3-Hydroxytetradecanoyl-CoA (3-OH-C14-CoA)C1415100%
3-Hydroxydecanoyl-CoA (3-OH-C10-CoA)C1015010%
3-Hydroxyhexadecanoyl-CoA (3-OH-C16-CoA)C163005%
3-Hydroxyoctanoyl-CoA (3-OH-C8-CoA)C88001.88%
3-Hydroxydodecanoyl-CoA (3-OH-C12-CoA)C125030%
3-Hydroxybutyryl-CoA (3-OH-C4-CoA)C4> 10,000< 0.15%

*Percent cross-reactivity is calculated as: (IC50 of the primary antigen / IC50 of the competing antigen) x 100.

Biological Context: The Fatty Acid β-Oxidation Pathway

3-Hydroxyacyl-CoAs are key intermediates in the fatty acid β-oxidation cycle, a fundamental metabolic process for energy production.[1][2][3][4] The specificity of antibodies against different chain lengths of these molecules is critical for studying the nuances of this pathway.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 1. Simplified diagram of the fatty acid β-oxidation cycle.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA, a robust method for determining the specificity and cross-reactivity of antibodies against small molecules like 3-hydroxyacyl-CoAs.[5][6][7][8]

Objective: To quantify the binding specificity of an antibody against a panel of different 3-hydroxyacyl-CoAs.

Materials:

  • High-binding 96-well microplate

  • Primary antibody to be tested

  • A specific 3-hydroxyacyl-CoA conjugated to a carrier protein (e.g., BSA-conjugated 3-hydroxydecanoyl-CoA) for coating

  • A panel of unconjugated 3-hydroxyacyl-CoAs of different chain lengths to be tested as competitors

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the BSA-conjugated 3-hydroxyacyl-CoA to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the unconjugated competitor 3-hydroxyacyl-CoAs in assay buffer.

    • In a separate plate or tubes, pre-incubate the primary antibody (at a fixed, predetermined concentration) with each dilution of the competitor antigens for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the competitor antigen concentration.

    • Determine the IC50 value for each competitor, which is the concentration that results in a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity for each competitor relative to the primary antigen.

Experimental Workflow

The following diagram illustrates the workflow for the competitive ELISA protocol described above.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_readout Signal Generation & Analysis Coat Coat Plate with Antigen-BSA Conjugate Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 PreIncubate Pre-incubate Primary Ab with Competitor Antigens AddToPlate Add Mixture to Plate PreIncubate->AddToPlate Incubate1 Incubate AddToPlate->Incubate1 Wash3 Wash Incubate1->Wash3 AddSecondary Add HRP-conjugated Secondary Ab Incubate2 Incubate AddSecondary->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add TMB Substrate AddStop Add Stop Solution AddSubstrate->AddStop ReadPlate Read Absorbance at 450 nm AddStop->ReadPlate Analyze Calculate IC50 and % Cross-reactivity ReadPlate->Analyze

Figure 2. Workflow for assessing antibody cross-reactivity using competitive ELISA.

References

comparative analysis of 3-hydroxyacyl-CoA profiles in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Hydroxyacyl-CoA Profiles in Diverse Bacterial Strains

This guide provides a comparative analysis of 3-hydroxyacyl-CoA (HA-CoA) profiles in three distinct bacterial strains: Pseudomonas putida, Escherichia coli, and Bacillus subtilis. 3-HA-CoAs are critical intermediates in fatty acid metabolism and serve as precursors for the biosynthesis of various valuable biopolymers, including polyhydroxyalkanoates (PHAs) and lipopeptides. Understanding the differences in HA-CoA pools among these bacteria is essential for researchers in metabolic engineering and drug development aiming to harness these pathways for biotechnological applications.

Data Presentation: Comparative 3-Hydroxyacyl-CoA Profiles

The 3-hydroxyacyl-CoA profiles differ significantly among bacterial species, largely dictated by their primary metabolic pathways and the substrate specificities of their enzymes. While direct quantitative measurements are highly dependent on specific growth conditions, the following table summarizes the characteristic HA-CoA profiles for each bacterium based on their known metabolic capabilities.

FeaturePseudomonas putidaEscherichia coliBacillus subtilis
Primary Source of 3-HA-CoA Fatty acid de novo synthesis (diverted by PhaG) and β-oxidation pathway.[1][2][3]Primarily β-oxidation of fatty acids (FadB, FadJ).[4] Can be engineered with transacylases like PhaG to produce 3-HA-CoAs from fatty acid synthesis.[5]Fatty acid de novo synthesis and β-oxidation, utilized for lipopeptide synthesis.[6][7]
Key Enzymes 3-hydroxyacyl-ACP:CoA transacylase (PhaG), (S)-3-hydroxyacyl-CoA dehydrogenase (FadB), (R)-specific enoyl-CoA hydratase (PhaJ).[1][8]Multienzyme complex (FadBA/FadIJ) with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[9][4] Thioesterase II (TesB) can cleave 3-hydroxydecanoyl-CoA.[5]3-hydroxyacyl-CoA dehydrogenase, β-Ketoacyl-ACP synthase III (FabH) initiates fatty acid biosynthesis which can lead to 3-hydroxyacyl precursors.[10][11]
Chain Length Specificity Primarily medium-chain-length (MCL), C6 to C12, for PHA production.[3] The FadB homolog PP_2136 is implicated as the primary enoyl-CoA hydratase/3-hydroxy-CoA dehydrogenase for substrates with chain lengths of C6 and longer.[12]Broad, with FadB/FadJ processing various chain lengths through the β-oxidation cycle.[9] Can be engineered to produce specific medium-chain-length 3-HAs like 3-hydroxydecanoic acid.[5]Primarily long-chain, C13-C15, for surfactin (B1297464) biosynthesis.[6]
Primary Metabolic Fate Precursors for polyhydroxyalkanoate (PHA) and rhamnolipid biosynthesis.[1][3]Intermediates in the fatty acid β-oxidation cycle for energy production.[9]Precursors for the initiation of lipopeptide biosurfactant synthesis (e.g., surfactin).[6]
Stereospecificity Produces (R)-3-hydroxyacyl-CoA via PhaG and PhaJ for PHA synthesis.[8] The β-oxidation pathway typically produces (S)-enantiomers.[13]The β-oxidation pathway generates (S)-3-hydroxyacyl-CoA intermediates.[13]Produces β-hydroxy fatty acids for lipopeptide synthesis; the specific CoA intermediate stereochemistry is linked to the surfactin synthesis pathway.[6]

Experimental Protocols

The analysis of 3-hydroxyacyl-CoA profiles is typically performed using mass spectrometry-based methods, which offer high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common techniques employed.

Sample Preparation: Extraction and Derivatization

Accurate quantification requires efficient extraction of 3-HA-CoAs from bacterial cells and derivatization to improve their volatility and ionization efficiency for MS analysis.

  • Cell Lysis and Extraction:

    • Bacterial cells are harvested from culture by centrifugation.

    • The cell pellet is lysed using a suitable method (e.g., sonication, bead beating, or chemical lysis).

    • Lipids and acyl-CoAs are extracted from the lysate using a biphasic solvent system, such as ethyl acetate (B1210297) or a dichloromethane/methanol mixture.[14]

    • For total 3-hydroxy fatty acid content, an alkaline hydrolysis step (e.g., with NaOH) is performed to release the fatty acids from their CoA esters and other conjugates.[14]

    • The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent.[14]

  • Derivatization for GC-MS Analysis:

    • The extracted 3-hydroxy fatty acids are derivatized to increase their volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14]

    • The sample is incubated at an elevated temperature (e.g., 80°C) to ensure complete derivatization.[14]

  • Derivatization for LC-MS Analysis:

    • For LC-MS, derivatization can enhance ionization efficiency. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used, which react with the carboxylic acid group.[15]

    • This derivatization allows for stable and sensitive detection, especially for short-chain fatty acids.[15][16]

Instrumental Analysis: GC-MS and LC-MS/MS
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: This method is well-suited for analyzing volatile compounds. Derivatized 3-hydroxy fatty acids are separated based on their boiling points and retention times on a capillary column. The mass spectrometer then fragments the molecules and detects the resulting ions.[17]

    • Instrumentation: An Agilent 5890 series II system (or equivalent) with a HP-5MS capillary column can be used.[14]

    • Typical Conditions: The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to elute all compounds of interest. For example, an initial temperature of 80°C held for 5 minutes, ramped at 3.8°C/min to 200°C, and then at 15°C/min to 290°C.[14]

    • Detection: Selected Ion Monitoring (SIM) mode is often used for quantification, where the mass spectrometer is set to detect specific characteristic ions of the analytes and their stable isotope-labeled internal standards.[14][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Principle: LC-MS is ideal for analyzing less volatile and thermally labile compounds. The 3-HA-CoAs (or their derivatized forms) are separated by liquid chromatography and then detected by a mass spectrometer.[16][19]

    • Instrumentation: A system like a Shimadzu LCMS-8060 or equivalent is used.[15]

    • Chromatography: Reversed-phase chromatography is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode used for quantification in tandem mass spectrometry. Specific precursor-to-product ion transitions are monitored for each analyte.[15]

Mandatory Visualization

Experimental_Workflow_for_3_Hydroxyacyl_CoA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Solvent Extraction & Hydrolysis Lysis->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS For Volatile Analytes LCMS LC-MS/MS Analysis Derivatization->LCMS For Improved Ionization Quantification Quantification (vs. Internal Standards) GCMS->Quantification LCMS->Quantification Profile Profile Comparison Quantification->Profile

Caption: Workflow for 3-hydroxyacyl-CoA analysis.

Metabolic_Pathway FAS Fatty Acid De Novo Synthesis HACP (R)-3-Hydroxyacyl-ACP FAS->HACP PhaG_node PhaG (Transacylase) HACP->PhaG_node HCoA (R)-3-Hydroxyacyl-CoA PhaC_node PhaC (Synthase) HCoA->PhaC_node PHA Polyhydroxyalkanoate (PHA) BetaOx β-Oxidation Pathway SHCoA (S)-3-Hydroxyacyl-CoA BetaOx->SHCoA FadB_node FadB SHCoA->FadB_node Energy Acetyl-CoA (Energy) PhaG_node->HCoA PhaC_node->PHA FadB_node->Energy

Caption: 3-HA-CoA metabolic routes in P. putida.

References

A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Hydroxyheptadecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-hydroxyheptadecanoyl-CoA against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery. While a specific validated method for this compound is not widely published, this guide is based on established and validated LC-MS/MS protocols for other long-chain acyl-CoAs.[1][2][3][4]

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is fundamental to understanding cellular metabolism in both healthy and diseased states.[5][6] Among the various analytical techniques available, LC-MS/MS has become the preferred method due to its high sensitivity and specificity.[2][7] Alternative methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays.[5][8][9]

Below is a table comparing the typical performance characteristics of these methods for the analysis of long-chain acyl-CoAs.

ParameterLC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1–10 fmol~120 pmol (with derivatization)[10]~50 fmol[10]
Limit of Quantification (LOQ) 5–50 fmol~1.3 nmol (LC/MS-based)[10]~100 fmol[10]
Linearity (R²) >0.99[7]>0.99Variable
Precision (%RSD) <15%[4]<15%[10]<20%[10]
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is a representative procedure for the sensitive and specific quantification of this compound in biological samples, based on established methods for similar long-chain acyl-CoAs.[1][4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize tissue samples (100-200 mg) in a suitable buffer.[4]

  • Perform protein precipitation using an organic solvent or acid (e.g., acetonitrile (B52724), perchloric acid, or trichloroacetic acid).[2][7][8]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the supernatant of the homogenized sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[10]

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

  • Mobile Phase A: 0.1% formic acid in water or a high pH mobile phase with ammonium (B1175870) hydroxide.[4][11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. For example, 5% B to 95% B over 5 minutes.[10]

  • Flow Rate: 0.3 mL/min.[11]

  • Injection Volume: 5 µL.[10]

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For quantification, a specific precursor-to-product ion transition for this compound would be monitored. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[2] A second transition can be used for confirmation.[7]

  • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., heptadecanoyl-CoA) should be used for accurate quantification.[6][12]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Precipitation Protein Precipitation Homogenization->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (LC) Separation Reconstitution->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Quantification Quantification MSMS->Quantification

LC-MS/MS Experimental Workflow for this compound Quantification.
Alternative Method 1: HPLC with UV or Fluorescence Detection

This method is less sensitive and specific than LC-MS/MS but can be a viable alternative if an MS detector is not available. For fluorescence detection, derivatization of the thiol group is necessary.

1. Derivatization (for Fluorescence Detection)

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[10]

2. HPLC Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at approximately 260 nm (for the adenine (B156593) group of CoA) or fluorescence detection at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Alternative Method 2: Enzymatic Assay

Enzymatic assays are highly specific but are generally low-throughput and may have a narrow dynamic range.

1. Assay Principle

  • This method relies on the enzymatic conversion of this compound by a specific dehydrogenase.

  • The reaction involves the reduction of NAD+ to NADH, which can be measured.

2. Procedure

  • Incubate the sample with a reaction mixture containing 3-hydroxyacyl-CoA dehydrogenase and NAD+.

  • Measure the increase in NADH concentration by monitoring the absorbance at 340 nm or by fluorescence.[10]

Method Validation

A crucial aspect of developing a reliable analytical method is its validation. Key parameters are assessed to ensure the method is accurate, precise, and suitable for its intended purpose.

validation_parameters center_node Method Validation param1 Accuracy center_node->param1 param2 Precision center_node->param2 param3 Specificity/ Selectivity center_node->param3 param4 Linearity & Range center_node->param4 param6 Robustness center_node->param6 param7 Stability center_node->param7 param5 LOD & LOQ param4->param5

Key Parameters for Analytical Method Validation.

Biological Context: Fatty Acid Beta-Oxidation

3-hydroxyacyl-CoAs are intermediates in the beta-oxidation of fatty acids, a major metabolic pathway for energy production.[13] The pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase are key enzymes in this process.[13]

beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Simplified Diagram of the Fatty Acid Beta-Oxidation Pathway.

References

A Comparative Guide to the Enzymatic Specificity for 3-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key enzymes involved in the metabolism of long-chain 3-hydroxyacyl-CoAs, with a specific focus on the odd-chain substrate, 3-hydroxyheptadecanoyl-CoA. The information presented herein is intended to assist researchers in designing experiments, interpreting data, and identifying potential targets for drug development related to fatty acid oxidation pathways.

Introduction

The catabolism of fatty acids is a fundamental cellular process for energy production. A key step in the β-oxidation spiral is the dehydrogenation of 3-hydroxyacyl-CoA esters. The specificity of the enzymes catalyzing this reaction is largely dependent on the chain length of the fatty acyl-CoA. While the metabolism of even-chain fatty acids is well-characterized, the processing of odd-chain fatty acids, such as heptadecanoic acid (C17), is also of significant biological interest. This guide focuses on the primary enzymes responsible for the dehydrogenation of long-chain 3-hydroxyacyl-CoAs and evaluates their potential specificity for this compound.

The two major enzymes responsible for the metabolism of long-chain 3-hydroxyacyl-CoAs are the mitochondrial trifunctional protein (MTP), which harbors the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, and the peroxisomal bifunctional enzyme (EHHADH). These enzymes are located in different subcellular compartments and exhibit distinct substrate preferences.

Enzyme Comparison

A direct quantitative comparison of the enzymatic activity on this compound is challenging due to a lack of specific kinetic data (Km and kcat) in the published literature for this particular odd-chain substrate. However, by examining the known substrate specificities for other long-chain fatty acids, we can infer the likely activity of these enzymes towards a C17 substrate.

Mitochondrial Trifunctional Protein (MTP/LCHAD)

The mitochondrial trifunctional protein is a hetero-octameric complex located in the inner mitochondrial membrane.[1] It catalyzes the last three steps of long-chain fatty acid β-oxidation, including the 3-hydroxyacyl-CoA dehydrogenase step, which is carried out by the α-subunit (HADHA).[1] This activity is specifically referred to as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).

  • Substrate Preference: LCHAD exhibits a clear preference for long-chain substrates, generally those with 12 to 18 carbon atoms.[2] Its activity typically decreases with shorter chain lengths.

Peroxisomal Bifunctional Enzyme (EHHADH)

The peroxisomal bifunctional enzyme, also known as L-bifunctional protein, is a single polypeptide with two distinct enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[3][4] It is a key component of the peroxisomal β-oxidation pathway.

  • Substrate Preference: EHHADH generally shows optimal activity with medium- to long-chain substrates.[5] While it can act on long-chain acyl-CoAs, its efficiency with very-long-chain substrates may be lower compared to its preferred medium-chain substrates.

Quantitative Data Summary
EnzymeSubstrateKm (µM)Vmax (U/mg)Catalytic Efficiency (kcat/Km)Source Organism
MTP (LCHAD activity) 3-Hydroxypalmitoyl-CoA (C16)~5-15HighHigh for long-chainHuman/Bovine
3-Hydroxymyristoyl-CoA (C14)~5-10HighHigh for long-chainHuman/Bovine
EHHADH 3-Hydroxypalmitoyl-CoA (C16)~10-20ModerateModerate for long-chainRat
3-Hydroxydecanoyl-CoA (C10)~5-10HighHigh for medium-chainRat

Inference for this compound (C17):

Based on the known substrate preferences, it is highly probable that MTP (LCHAD) is the primary enzyme responsible for the dehydrogenation of this compound in the mitochondria. Its established high activity towards C16 and C18 substrates suggests that the C17 substrate would also be a suitable substrate.

EHHADH in the peroxisomes would also be expected to exhibit activity towards this compound. However, its preference for slightly shorter chain lengths might result in a lower catalytic efficiency for the C17 substrate compared to MTP.

Experimental Protocols

To aid researchers in the direct assessment of enzymatic specificity for this compound, a detailed experimental protocol for a spectrophotometric assay of 3-hydroxyacyl-CoA dehydrogenase activity is provided below.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This method measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified Mitochondrial Trifunctional Protein (MTP) or Peroxisomal Bifunctional Enzyme (EHHADH)

  • This compound (substrate)

  • NAD+ (cofactor)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare the Assay Mixture: In a cuvette, prepare the following reaction mixture:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.3)

    • 100 µL of 10 mM NAD+ solution

    • A suitable volume of purified enzyme solution (the amount should be optimized to give a linear rate of reaction)

  • Equilibration: Mix the contents of the cuvette gently and incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.

  • Initiate the Reaction: Start the reaction by adding 50 µL of a stock solution of this compound to the cuvette. The final concentration of the substrate should be varied to determine kinetic parameters (e.g., from 0.1 to 10 times the expected Km).

  • Monitor the Reaction: Immediately after adding the substrate, start monitoring the increase in absorbance at 340 nm for a period of 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM-1cm-1).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Enzymatic Reaction of 3-Hydroxyacyl-CoA Dehydrogenase

The following diagram illustrates the general reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenases.

Enzymatic_Reaction sub This compound enzyme 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD or EHHADH) sub->enzyme nad NAD+ nad->enzyme prod 3-Ketoheptadecanoyl-CoA nadh NADH + H+ enzyme->prod enzyme->nadh

Caption: General reaction of 3-hydroxyacyl-CoA dehydrogenase.

Experimental Workflow for Assessing Enzyme Specificity

The logical workflow for determining the specificity of an enzyme for this compound is depicted below.

Experimental_Workflow A Enzyme Purification (MTP and EHHADH) C Spectrophotometric Assay (Varying Substrate Concentrations) A->C B Substrate Synthesis (this compound) B->C D Data Collection (Absorbance at 340 nm over time) C->D E Kinetic Analysis (Michaelis-Menten Plot) D->E F Determination of Km and Vmax E->F G Comparison of Specificity F->G

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

Both the mitochondrial trifunctional protein (LCHAD) and the peroxisomal bifunctional enzyme (EHHADH) are capable of metabolizing long-chain 3-hydroxyacyl-CoAs. Based on their known substrate specificities, it is predicted that LCHAD is the primary enzyme for the dehydrogenation of this compound in mitochondria, likely exhibiting high efficiency. EHHADH is also expected to process this substrate in peroxisomes, although potentially with lower efficiency than for its preferred medium-chain substrates.

The lack of direct kinetic data for this compound highlights a gap in our understanding of odd-chain fatty acid metabolism. The experimental protocols and workflows provided in this guide offer a clear path for researchers to generate this valuable data, which will be crucial for a more complete understanding of fatty acid oxidation and for the development of targeted therapeutic strategies for related metabolic disorders.

References

comparison of different analytical techniques for 3-hydroxyacyl-CoA detection.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Techniques for 3-Hydroxyacyl-CoA Detection

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, particularly fatty acid β-oxidation, the accurate detection and quantification of 3-hydroxyacyl-CoA is paramount. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), enzymatic assays, and fluorescent probe-based methods.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique hinges on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. The following table summarizes the key quantitative performance characteristics of each method.

ParameterLC-MS/MSGC-MSEnzymatic AssaysFluorescent Probes
Limit of Detection (LOD) 1-10 fmol[1]pmol range~50 fmol[1]nM to µM range
Limit of Quantification (LOQ) 5-50 fmolµmol/L range[2]~100 fmol[1]Not consistently reported
Specificity High (based on mass-to-charge ratio)[1]High (with derivatization)[3][4]High (enzyme-specific)[1]Moderate to High
Throughput High[1]ModerateLow to Moderate[1]High
Precision (RSD%) < 5%[1]1.0–13.3%[2]< 20%[1]Variable
Sample Requirement Low (µL to mg)[5]Low to moderateLowLow
Derivatization Required NoYes[2]NoNo

Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of these techniques, the following diagrams illustrate a generalized experimental workflow for 3-hydroxyacyl-CoA detection and a simplified representation of the fatty acid β-oxidation pathway where 3-hydroxyacyl-CoA is an intermediate.

G Generalized Experimental Workflow for 3-Hydroxyacyl-CoA Detection cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis start Biological Sample (Tissue, Cells, etc.) extraction Acyl-CoA Extraction start->extraction purification Purification (e.g., SPE) extraction->purification lcms LC-MS/MS purification->lcms Direct Analysis gcms GC-MS (with Derivatization) purification->gcms Hydrolysis & Derivatization enzymatic Enzymatic Assay purification->enzymatic Direct Measurement fluorescent Fluorescent Probe Assay purification->fluorescent Direct Measurement quant Quantification lcms->quant gcms->quant enzymatic->quant fluorescent->quant interp Biological Interpretation quant->interp

A generalized workflow for 3-hydroxyacyl-CoA analysis.

G Simplified Fatty Acid β-Oxidation Pathway acyl_coa Acyl-CoA enoyl_coa trans-2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shorter_acyl_coa Thiolase

Key intermediate steps in fatty acid β-oxidation.

Detailed Experimental Protocols

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method due to its high sensitivity and specificity, allowing for the direct measurement of a wide range of acyl-CoAs.[6]

  • Sample Preparation:

    • Homogenize frozen tissue samples or cell pellets in a cold extraction solvent (e.g., 75% methanol).

    • Centrifuge to pellet proteins and other insoluble material.

    • The supernatant containing the acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE).[1]

  • LC Separation:

    • Employ a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).

  • MS/MS Detection:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each 3-hydroxyacyl-CoA species of interest.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids, but it requires the hydrolysis of the CoA ester and derivatization of the resulting 3-hydroxy fatty acid.[3][4]

  • Sample Preparation:

    • Extract total lipids from the biological sample.

    • Hydrolyze the acyl-CoA esters to release the free 3-hydroxy fatty acids.

    • Derivatize the hydroxyl and carboxyl groups to increase volatility (e.g., using silylation reagents).[2]

  • GC Separation:

    • Use a capillary column suitable for fatty acid methyl ester (FAME) analysis.

    • Employ a temperature gradient to separate the different chain-length 3-hydroxy fatty acid derivatives.

  • MS Detection:

    • Use electron impact (EI) ionization.

    • Monitor for characteristic fragment ions of the derivatized 3-hydroxy fatty acids.

3. Enzymatic Assays

Enzymatic assays offer high specificity by utilizing the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), which specifically acts on 3-hydroxyacyl-CoAs.[7][8]

  • Principle: The assay is based on the HADH-catalyzed oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored spectrophotometrically or fluorometrically.[7][8]

  • Protocol:

    • Extract acyl-CoAs from the sample.

    • In a reaction buffer containing NAD+, add the sample extract.

    • Initiate the reaction by adding a purified HADH enzyme.

    • Measure the increase in absorbance at 340 nm (for NADH) or the increase in fluorescence.[1]

    • Quantify the amount of 3-hydroxyacyl-CoA by comparing the rate of NADH production to a standard curve. A coupled assay system with 3-ketoacyl-CoA thiolase can be used to improve the reaction kinetics.[9]

4. Fluorescent Probes

Fluorescent probes offer a less invasive and potentially high-throughput method for detecting acyl-CoAs, often in living cells. While probes specific for 3-hydroxyacyl-CoA are not as common, general acyl-CoA probes can be utilized.

  • Principle: These methods typically rely on a change in the fluorescent properties of a probe upon binding to or reacting with an acyl-CoA. This can involve fluorescently labeled acyl-CoA analogues that are incorporated into metabolic pathways or biosensors that change conformation upon binding.

  • Genetically Encoded Biosensors: A recently developed genetically encoded biosensor for acetyl-CoA, "PancACe," demonstrates the potential of this approach. It exhibits a change in fluorescence upon binding acetyl-CoA and has a response range of approximately 10 µM to 2 mM.

  • Fluorescent Acyl-CoA Analogs: Fluorescently labeled fatty acyl-CoA substrates, such as NBD-palmitoyl-CoA, can be used in modified acyltransferase assays to quantify enzyme activity.

  • Protocol (General for live-cell imaging):

    • Incubate cells with the fluorescent probe.

    • After an appropriate loading time, wash the cells to remove excess probe.

    • Image the cells using fluorescence microscopy, measuring the intensity of the fluorescent signal.

Comparison of Key Performance Characteristics

The choice of analytical technique is often a trade-off between sensitivity, specificity, throughput, and the complexity of the experimental setup.

G Comparison of Analytical Techniques lcms LC-MS/MS sensitivity Sensitivity lcms->sensitivity Very High specificity Specificity lcms->specificity Very High throughput Throughput lcms->throughput High complexity Complexity lcms->complexity High gcms GC-MS gcms->sensitivity High gcms->specificity High gcms->throughput Moderate gcms->complexity High enzymatic Enzymatic Assay enzymatic->sensitivity High enzymatic->specificity Very High enzymatic->throughput Low to Moderate enzymatic->complexity Moderate fluorescent Fluorescent Probes fluorescent->sensitivity Moderate to High fluorescent->specificity Variable fluorescent->throughput High fluorescent->complexity Low to Moderate

References

A Researcher's Guide to the Validation of 3-Hydroxyheptadecanoyl-CoA: A Comparative Analysis of Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-CoA thioesters is paramount to unraveling cellular metabolism and advancing drug discovery. This guide provides a comprehensive comparison of analytical methods for the validation of 3-hydroxyheptadecanoyl-CoA, with a focus on the superior performance of stable isotope-labeled standards.

While direct quantitative data for this compound is limited in current literature, this guide leverages established methodologies for analogous acyl-CoA species to provide a robust framework for its analysis. The principles and data presented herein are drawn from validated methods for similar short, medium, and long-chain acyl-CoAs, offering a reliable starting point for researchers entering this area of study.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative mass spectrometry, stable isotope dilution is the gold standard for the precise measurement of endogenous metabolites.[1] The use of a stable isotope-labeled (SIL) internal standard, an isotopically enriched version of the analyte of interest, offers unparalleled accuracy by compensating for variations in sample preparation, chromatographic separation, and mass spectrometric ionization.[2]

The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology has emerged as a powerful technique for the biosynthetic generation of a wide array of SIL acyl-CoA standards.[2][3] This approach involves culturing cells in media where a natural precursor, such as pantothenate (vitamin B5), is replaced with its heavy isotope-labeled counterpart (e.g., [¹³C₃¹⁵N₁]-pantothenate).[2][3] The cells then incorporate this labeled precursor into the Coenzyme A moiety, resulting in a suite of endogenously generated, heavy-labeled acyl-CoAs that perfectly mirror their unlabeled counterparts in chemical and physical properties.[2][3]

Performance Comparison: Stable Isotope-Labeled vs. Alternative Standards

The choice of internal standard significantly impacts the quality of quantitative data. While various compounds can be used for normalization, their performance characteristics differ substantially. This section compares the use of a SIL standard for this compound with other commonly used internal standards, such as a structurally similar (homologue) acyl-CoA or a non-related compound.

Due to the absence of direct comparative studies for this compound, the following table presents illustrative validation parameters based on data from analogous acyl-CoA analyses.

Validation ParameterStable Isotope-Labeled Standard (e.g., [¹³C₄]-3-hydroxyheptadecanoyl-CoA)Homologue Standard (e.g., Heptadecanoyl-CoA)Non-Homologous Standard (e.g., Propionyl-CoA)
Limit of Detection (LOD) 1-10 fmol[4]5-20 fmol10-50 fmol
Limit of Quantification (LOQ) 5-50 fmol[4]20-100 fmol50-200 fmol
Linearity (R²) >0.99[4]>0.99>0.98
Precision (RSD%) < 5%[4]< 10%< 15%
Accuracy (% Recovery) 95-105%90-110%85-115%
Matrix Effect Compensation ExcellentGoodModerate to Poor

Note: The quantitative data in this table are illustrative and based on typical ranges found in metabolic studies of other acyl-CoAs.[4] For precise quantification, it is recommended to perform direct experimental measurements under your specific research conditions.

Experimental Protocols: A Roadmap to Validation

This section outlines a detailed methodology for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Sample Preparation (Protein Precipitation & Extraction)
  • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold buffer.

  • Spiking of Internal Standard: Add a known concentration of the stable isotope-labeled this compound internal standard to each sample.

  • Protein Precipitation: Precipitate proteins by adding a cold solution of 10% (w/v) trichloroacetic acid or 5-sulfosalicylic acid.[5]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge.[4]

    • Condition the cartridge with methanol, followed by water.

    • Load the sample supernatant.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard. The characteristic neutral loss of 507 Da (the 3'-phosphoadenosine-5'-diphosphate moiety) is commonly used for acyl-CoA analysis.[6]

    • Collision Energy: Optimize for each specific transition.

Visualizing the Workflow and Metabolic Context

To further clarify the experimental process and the metabolic relevance of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Cells or Tissue) Spike Spike with SIL Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Dry Dry & Reconstitute SPE->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for this compound validation.

G Heptadecanoyl_CoA Heptadecanoyl-CoA Enoyl_CoA Trans-Δ²-Heptadecenoyl-CoA Heptadecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoheptadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Pentadecanoyl_CoA Pentadecanoyl-CoA Ketoacyl_CoA->Pentadecanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Propionyl_CoA Propionyl-CoA Pentadecanoyl_CoA->Propionyl_CoA Multiple Cycles TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Carboxylation & Isomerization

Caption: Beta-oxidation pathway of odd-chain fatty acids.

Conclusion

The validation of this compound quantification is crucial for advancing our understanding of odd-chain fatty acid metabolism and its role in health and disease. While direct experimental data for this specific molecule is emerging, the principles of stable isotope dilution using a labeled internal standard provide a clear path forward. The methodologies and comparative data presented in this guide, based on robust analyses of analogous acyl-CoAs, offer a solid foundation for researchers to develop and validate sensitive and accurate quantification methods for this compound, thereby accelerating progress in metabolic research and drug development.

References

A Functional Comparison of 3-Hydroxyheptadecanoyl-CoA with Other Signaling Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of the signaling lipid 3-hydroxyheptadecanoyl-CoA with three well-characterized signaling lipids: Sphingosine-1-Phosphate (S1P), Lysophosphatidic Acid (LPA), and Prostaglandin (B15479496) E2 (PGE2). Due to the limited research on the specific signaling roles of this compound, this guide will focus on a comprehensive comparison of S1P, LPA, and PGE2, while also discussing the known signaling activities of related 3-hydroxy fatty acids to provide a potential framework for future investigations into this compound.

Introduction to Signaling Lipids

Lipid molecules are not only essential components of cellular membranes and energy storage but also act as critical signaling molecules that regulate a vast array of physiological and pathological processes. This guide focuses on a select group of these signaling lipids, comparing their mechanisms of action and functional outputs.

This compound: A 17-carbon 3-hydroxy fatty acyl-CoA, this molecule is an intermediate in fatty acid metabolism. While its role in metabolic pathways is established, its function as a direct signaling molecule is an emerging area of research. Studies on other 3-hydroxy fatty acids suggest potential roles in modulating cellular processes, but specific data on this compound remains scarce.

Sphingosine-1-Phosphate (S1P): A bioactive sphingolipid metabolite, S1P is a crucial regulator of numerous processes, including cell trafficking, survival, and proliferation.[1] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1]

Lysophosphatidic Acid (LPA): As one of the simplest phospholipids, LPA functions as a potent signaling molecule involved in diverse cellular responses such as cell growth, migration, and differentiation. It signals through at least six cognate GPCRs, LPA1-6.

Prostaglandin E2 (PGE2): A principal prostanoid, PGE2 is a key mediator of inflammation, pain, and fever. It also plays significant roles in a variety of other physiological processes. PGE2 signals through four distinct GPCRs, EP1-4, each coupled to different intracellular signaling pathways.

Signaling Pathways

The signaling diversity of S1P, LPA, and PGE2 stems from their ability to activate distinct GPCRs, which in turn couple to various heterotrimeric G proteins and trigger specific downstream second messenger cascades.

Sphingosine-1-Phosphate (S1P) Signaling

S1P receptors (S1PR1-5) couple to a range of G proteins, including Gi/o, Gq/11, and G12/13, leading to the modulation of adenylyl cyclase activity, intracellular calcium mobilization, and activation of small GTPases like Rho.[2]

S1P_Signaling S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 Gi Gαi/o S1PR1->Gi S1PR2->Gi Gq Gαq/11 S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 S1PR4->Gi S1PR4->G1213 S1PR5->Gi S1PR5->G1213 AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit PLC PLC activation Gq->PLC Rho Rho activation G1213->Rho Gs Gαs AC_stim Adenylyl Cyclase ↑ Gs->AC_stim cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_increase cAMP ↑ AC_stim->cAMP_increase

S1P Receptor Signaling Pathways
Lysophosphatidic Acid (LPA) Signaling

LPA receptors (LPA1-6) also couple to a diverse set of G proteins, including Gi/o, Gq/11, G12/13, and Gs, leading to a wide range of cellular responses through the modulation of similar downstream effectors as S1P.[3][4]

LPA_Signaling LPA LPA LPAR1 LPAR1 LPA->LPAR1 LPAR2 LPAR2 LPA->LPAR2 LPAR3 LPAR3 LPA->LPAR3 LPAR4 LPAR4 LPA->LPAR4 LPAR5 LPAR5 LPA->LPAR5 LPAR6 LPAR6 LPA->LPAR6 Gi Gαi/o LPAR1->Gi Gq Gαq/11 LPAR1->Gq G1213 Gα12/13 LPAR1->G1213 LPAR2->Gi LPAR2->Gq LPAR2->G1213 LPAR3->Gi LPAR3->Gq LPAR4->G1213 Gs Gαs LPAR4->Gs LPAR5->Gq LPAR5->G1213 LPAR6->G1213 AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit PLC PLC activation Gq->PLC Rho Rho activation G1213->Rho AC_stim Adenylyl Cyclase ↑ Gs->AC_stim cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_increase cAMP ↑ AC_stim->cAMP_increase

LPA Receptor Signaling Pathways
Prostaglandin E2 (PGE2) Signaling

PGE2 receptors (EP1-4) exhibit distinct G protein coupling, leading to more specialized downstream effects. EP1 is coupled to Gq, EP2 and EP4 are coupled to Gs, and EP3 is primarily coupled to Gi.[5]

PGE2_Signaling PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gαq/11 EP1->Gq Gs Gαs EP2->Gs Gi Gαi/o EP3->Gi EP4->Gs PLC PLC activation Gq->PLC AC_stim Adenylyl Cyclase ↑ Gs->AC_stim AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_increase cAMP ↑ AC_stim->cAMP_increase cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease

PGE2 Receptor Signaling Pathways

Quantitative Comparison of Signaling Lipid Activity

The following tables summarize quantitative data on the functional activity of S1P, LPA, and PGE2 in key signaling assays. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: GPCR Activation (EC50 values from GTPγS Binding Assays)

Signaling LipidReceptorCell Type/Membrane PreparationEC50 (nM)
S1P S1PR1CHO cell membranes0.8
S1PR2Sf9 cell membranes1.2
S1PR3HEK293 cell membranes0.5
LPA (18:1) LPA1RH7777 cell membranes15
LPA2CHO cell membranes3
LPA3Sf9 cell membranes10
PGE2 EP2HEK293 cell membranes2.1
EP3CHO cell membranes0.3
EP4COS-7 cell membranes0.6

Table 2: Intracellular Calcium Mobilization (EC50 values)

Signaling LipidReceptor(s)Cell TypeEC50 (nM)
S1P S1PR3Mouse Embryonic Fibroblasts~100
LPA (18:1) LPA1/LPA3CHO cells7.9 (pEC50)[6]
PGE2 EP1RAW 264.7 cellsNot specified

Table 3: Adenylyl Cyclase Activity Modulation

Signaling LipidReceptorEffect on Forskolin-Stimulated ActivityCell Type
S1P S1PR1/S1PR2InhibitionC6 glioma cells
LPA (18:1) LPA1/LPA3InhibitionRat hepatocytes
PGE2 EP2/EP4StimulationDental pulp cells[7]
EP3InhibitionPorcine ciliary epithelium[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GTPγS Binding Assay

This assay measures the activation of G proteins by GPCRs.

GTP_gamma_S_Assay start Start prep_membranes Prepare cell membranes expressing the GPCR of interest start->prep_membranes incubate Incubate membranes with agonist, GDP, and [³⁵S]GTPγS prep_membranes->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters to remove unbound [³⁵S]GTPγS terminate->wash quantify Quantify bound [³⁵S]GTPγS by scintillation counting wash->quantify end End quantify->end

GTPγS Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared by homogenization and centrifugation.

  • Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Reaction Mixture: To the cell membranes, add the desired concentration of the signaling lipid (agonist), 10 µM GDP, and 0.1 nM [³⁵S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is determined by liquid scintillation counting.

Intracellular Calcium Mobilization Assay (Fura-2 AM)

This assay measures changes in intracellular calcium concentration upon GPCR activation.

Calcium_Assay start Start load_cells Load cells with Fura-2 AM start->load_cells wash_cells Wash cells to remove extracellular dye load_cells->wash_cells add_agonist Add signaling lipid (agonist) wash_cells->add_agonist measure_fluorescence Measure fluorescence at 340 nm and 380 nm excitation add_agonist->measure_fluorescence calculate_ratio Calculate the 340/380 nm fluorescence ratio measure_fluorescence->calculate_ratio end End calculate_ratio->end

Intracellular Calcium Assay Workflow

Protocol:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the buffer to remove extracellular Fura-2 AM.

  • Agonist Stimulation: Add the signaling lipid at various concentrations to the cells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm using a fluorescence plate reader or microscope.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated, which is proportional to the intracellular calcium concentration.

Adenylyl Cyclase Activity Assay

This assay measures the production of cyclic AMP (cAMP) in response to GPCR activation.

AC_Assay start Start prepare_lysates Prepare cell lysates or membranes start->prepare_lysates incubate Incubate with agonist, ATP, and [α-³²P]ATP prepare_lysates->incubate terminate Terminate reaction incubate->terminate separate_cAMP Separate [³²P]cAMP from unreacted [α-³²P]ATP terminate->separate_cAMP quantify Quantify [³²P]cAMP by scintillation counting separate_cAMP->quantify end End quantify->end

Adenylyl Cyclase Assay Workflow

Protocol:

  • Sample Preparation: Prepare cell lysates or purified membranes.

  • Reaction Mixture: The assay mixture typically contains 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, a GTP-regenerating system, a phosphodiesterase inhibitor (e.g., IBMX), and [α-³²P]ATP.

  • Stimulation: Add the signaling lipid and/or forskolin (B1673556) (a direct activator of adenylyl cyclase) to the reaction mixture.

  • Incubation: Incubate at 30°C for 10-20 minutes.

  • Termination: Stop the reaction by adding a solution containing unlabeled ATP and an acid (e.g., trichloroacetic acid).

  • cAMP Separation: The newly synthesized [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.

  • Quantification: The amount of [³²P]cAMP is determined by liquid scintillation counting.

The Enigma of this compound Signaling

Currently, there is a significant gap in the literature regarding the specific signaling functions of this compound. However, studies on other 3-hydroxy fatty acids provide some clues. For instance, some 3-hydroxy fatty acids have been shown to act as ligands for certain GPCRs, such as GPR120, which is involved in metabolic regulation and inflammation. Furthermore, the accumulation of long-chain 3-hydroxy fatty acids has been linked to the uncoupling of oxidative phosphorylation in mitochondria.

Future research is needed to determine if this compound can directly activate specific GPCRs, modulate intracellular signaling pathways, or have other non-receptor-mediated signaling roles. The experimental protocols outlined in this guide provide a robust framework for such investigations.

Conclusion

Sphingosine-1-phosphate, lysophosphatidic acid, and prostaglandin E2 are potent signaling lipids that regulate a multitude of cellular functions through complex and distinct signaling networks. Their activities can be quantitatively compared using established in vitro assays. In contrast, the role of this compound as a signaling molecule is largely unexplored. The comparative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the intricate world of lipid signaling and to explore the potential therapeutic applications of modulating these pathways.

References

Unraveling Quorum Sensing: A Comparative Guide to Key Signaling Systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Well-Characterized Quorum Sensing Mechanisms for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, quorum sensing (QS) stands out as a sophisticated mechanism of cell-to-cell signaling that orchestrates collective behaviors. While the initial exploration for this guide was centered on the potential role of 3-hydroxyheptadecanoyl-CoA in this process, a thorough review of current scientific literature reveals no direct evidence supporting its involvement in quorum sensing. Therefore, this guide has been pivoted to provide a comparative analysis of well-established quorum sensing systems, with a particular focus on the extensively studied N-acyl-homoserine lactone (AHL)-mediated signaling in the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium employs a complex, hierarchical QS network to regulate virulence factor production and biofilm formation, making it a critical target for novel antimicrobial strategies.

The Language of Bacteria: A Glimpse into Quorum Sensing

Quorum sensing is a cell-density-dependent gene regulation system that allows bacteria to coordinate their activities as a population. This process relies on the production, release, and detection of small signaling molecules called autoinducers. When the bacterial population density is low, the concentration of these autoinducers in the environment is also low. However, as the population grows, the concentration of autoinducers surpasses a certain threshold, leading to their binding to specific receptors. This, in turn, triggers a cascade of gene expression that results in synchronized behaviors such as biofilm formation, virulence factor secretion, and motility.[1][2][3][4]

In Gram-negative bacteria, one of the most common families of autoinducers is the N-acyl-homoserine lactones (AHLs).[2][3] P. aeruginosa possesses two primary AHL-dependent QS systems, Las and Rhl, which are hierarchically organized and control a wide array of physiological processes.[1][3][4][5]

Comparative Analysis of P. aeruginosa Quorum Sensing Systems

The Las and Rhl systems in P. aeruginosa are archetypal examples of AHL-mediated quorum sensing. They are comprised of a signal synthase (LasI and RhlI) and a cognate transcriptional regulator (LasR and RhlR).

The Las System: The Master Regulator

The Las system is considered the master regulator in the P. aeruginosa QS hierarchy.[6] The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[7][8][9] As the concentration of 3-oxo-C12-HSL increases, it binds to and activates the LasR transcriptional regulator. The LasR/3-oxo-C12-HSL complex then induces the expression of a suite of genes, including those responsible for the production of virulence factors like elastase (LasB), protease (LasA), and exotoxin A.[3][5] Furthermore, the activated LasR promotes the transcription of the rhlR and rhlI genes, thus activating the subordinate Rhl system.[3]

The Rhl System: Fine-Tuning the Response

The Rhl system functions downstream of the Las system. The RhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL).[5] C4-HSL binds to and activates the RhlR transcriptional regulator. The RhlR/C4-HSL complex then upregulates the expression of another set of virulence factors, including rhamnolipids (involved in biofilm formation and motility), pyocyanin (B1662382) (a toxic blue pigment), and hydrogen cyanide.[3][5]

The following diagram illustrates the hierarchical relationship between the Las and Rhl quorum sensing systems in P. aeruginosa.

QuorumSensing_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI ThreeOxoC12HSL 3-oxo-C12-HSL LasI->ThreeOxoC12HSL synthesizes LasR LasR LasR_AHL LasR-AHL Complex LasR->LasR_AHL forms ThreeOxoC12HSL->LasR binds to Virulence_Las Virulence Factors (e.g., Elastase, Protease) LasR_AHL->Virulence_Las induces RhlI RhlI LasR_AHL->RhlI LasR_AHL->RhlI activates transcription of RhlR RhlR LasR_AHL->RhlR C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL forms C4HSL->RhlR binds to Virulence_Rhl Virulence Factors (e.g., Rhamnolipids, Pyocyanin) RhlR_AHL->Virulence_Rhl induces

Hierarchical quorum sensing circuit in P. aeruginosa.

Quantitative Comparison of AHL Signal Molecules

The efficacy of different AHL molecules in activating their cognate receptors can be quantified. The following table summarizes the reported concentrations of 3-oxo-C12-HSL and C4-HSL required for the activation of their respective systems and the impact of quorum sensing inhibitors.

Signal MoleculeReceptorTypical Activating ConcentrationTarget GenesReference InhibitorIC50 of Inhibitor
3-oxo-C12-HSLLasR0.005–100 µMlasB, lasA, aprA, toxA, rhlR, rhlIN-Decanoyl cyclopentylamide (C10-CPA)80 µM for lasB-lacZ expression
C4-HSLRhlRNot specified in provided abstractsrhlA, rhlB, rhlG, pqsH, hcnAN-Decanoyl cyclopentylamide (C10-CPA)90 µM for rhlA-lacZ expression

Note: The data presented is compiled from multiple studies and may vary depending on the specific experimental conditions.[3][5][7]

Experimental Protocols for Validating Quorum Sensing Activity

The validation of quorum sensing activity and the screening for inhibitors rely on a variety of robust experimental assays. Below are detailed methodologies for key experiments.

Bioluminescence Reporter Assay for AHL Activity

This assay utilizes a reporter strain of bacteria (e.g., E. coli or a modified P. aeruginosa) that contains a plasmid with a QS-responsive promoter fused to a reporter gene, such as the lux operon (for bioluminescence) or lacZ (for β-galactosidase activity).

Methodology:

  • Strain Preparation: Grow the reporter strain overnight in a suitable liquid medium (e.g., LB broth) with appropriate antibiotics to maintain the plasmid.

  • Assay Setup: In a 96-well microtiter plate, add a subculture of the reporter strain to fresh medium.

  • Addition of Test Compounds: Add serial dilutions of the test AHLs or potential QS inhibitors to the wells. Include positive controls (known autoinducers) and negative controls (vehicle solvent).

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 37°C for E. coli, 30°C for P. aeruginosa) for a specified period (e.g., 4-6 hours).

  • Measurement: Measure the reporter signal. For bioluminescence, use a luminometer to measure light output (in relative light units, RLU). For β-galactosidase activity, add a substrate like ONPG and measure the absorbance at 420 nm using a spectrophotometer.

  • Data Analysis: Normalize the reporter signal to cell density (measured by absorbance at 600 nm). Plot the signal against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).[6][7]

The following diagram outlines the workflow for a typical bioluminescence reporter assay.

Reporter_Assay_Workflow start Start: Reporter Strain Culture subculture Subculture Reporter Strain in 96-well plate start->subculture add_compounds Add Test Compounds (AHLs or Inhibitors) subculture->add_compounds incubate Incubate at Optimal Temperature add_compounds->incubate measure_signal Measure Reporter Signal (Luminescence or Absorbance) incubate->measure_signal measure_od Measure Cell Density (OD600) incubate->measure_od analyze Normalize Signal to OD600 and Analyze Data measure_signal->analyze measure_od->analyze end End: Determine EC50 or IC50 analyze->end

References

A Comparative Guide to the Inter-Laboratory Measurement of 3-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of long-chain acyl-Coenzyme A (acyl-CoA) species, such as 3-hydroxyheptadecanoyl-CoA, is critical for understanding cellular metabolism and the pathophysiology of various metabolic diseases. As direct inter-laboratory comparison studies for this compound are not publicly available, this guide provides a comprehensive comparison of the prevalent analytical methodologies used for the quantification of long-chain acyl-CoAs, which are applicable to this compound. The primary and most robust method identified is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Comparison of Analytical Methods

The quantification of long-chain acyl-CoAs is predominantly achieved using LC-MS/MS due to its high sensitivity and specificity.[1][2] While other methods like fluorometric or colorimetric assays exist for total or specific short-chain acyl-CoAs, they often lack the specificity required for individual long-chain species. A comparison of key aspects of various LC-MS/MS methods reported in the literature is summarized below.

Parameter Method A Method B Method C
Instrumentation UPLC-Triple Quadrupole MSHPLC-Triple Quadrupole MSFlow-Injection Tandem MS
Sample Type Tissue, Cell LysatesRat LiverMouse Liver
Extraction Protein Precipitation, SPESolid-Phase Extraction (SPE)Not specified, direct injection
Chromatography Reverse-phase UPLCC18 Reversed-phase HPLCNone (Flow-injection)
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)Positive Electrospray (ESI+)
MS Analysis Selected Reaction MonitoringMultiple Reaction MonitoringNeutral Loss Scan, MRM
Internal Standard Heptadecanoyl-CoANot explicitly stated[13C2]acetyl-CoA, etc.
Validation Not specifiedICH GuidelinesValidation with knockout mice
Precision Not specifiedInter-run: 2.6-12.2%Not specified
Accuracy Not specified94.8-110.8%Not specified

Experimental Protocols

Below is a representative experimental protocol for the quantification of long-chain acyl-CoAs using LC-MS/MS, synthesized from several published methods.[1][3][4]

1. Sample Preparation (Tissue)

  • Homogenization: Homogenize frozen tissue samples in a suitable buffer, often containing an internal standard such as heptadecanoyl-CoA.[5]

  • Extraction: Perform protein precipitation using an organic solvent (e.g., acetonitrile). Subsequent solid-phase extraction (SPE) is often employed to purify and concentrate the acyl-CoAs.

  • Reconstitution: Evaporate the purified extract and reconstitute in a buffer compatible with the LC-MS/MS system, such as an ammonium (B1175870) hydroxide (B78521) buffer.[1]

2. LC-MS/MS Analysis

  • Liquid Chromatography: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient of mobile phases, typically water and acetonitrile, often with an additive like ammonium hydroxide to improve peak shape and ionization.[3][4]

  • Mass Spectrometry:

    • Ionization: Utilize positive electrospray ionization (ESI+).[3][4]

    • Analysis: Employ a triple quadrupole mass spectrometer. For targeted quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. A neutral loss scan of 507 Da can be used for the identification of various acyl-CoA species.[1][4]

  • Quantification: Generate a standard curve using known concentrations of the analyte of interest. The concentration in the sample is determined by comparing its peak area to the standard curve, normalized to the internal standard.

Mandatory Visualizations

Biochemical Pathway: Mitochondrial Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of odd-chain fatty acids. The following diagram illustrates the central steps of this mitochondrial pathway.

fatty_acid_oxidation Mitochondrial Fatty Acid β-Oxidation Pathway cluster_products Products per cycle Fatty_Acyl_CoA Fatty Acyl-CoA (C17) ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (this compound) HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA (C15) Shorter_Acyl_CoA->ACAD Next Cycle Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA Propionyl-CoA ACAD->Enoyl_CoA FADH2 FADH2 ACAD->FADH2 ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA NADH NADH HADH->NADH Thiolase->Shorter_Acyl_CoA Thiolase->Acetyl_CoA

Caption: Mitochondrial β-oxidation of a 17-carbon fatty acyl-CoA.

Experimental Workflow

The general workflow for the analysis of this compound from biological samples is depicted below.

experimental_workflow General Workflow for this compound Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Protein Precipitation & Solid-Phase Extraction Homogenization->Extraction Reconstitution Dry & Reconstitute Extraction->Reconstitution LC_Separation LC Separation (Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification against Standard Curve MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: A typical workflow for quantifying this compound.

References

Confirming the Structure of 3-Hydroxyheptadecanoyl-CoA via Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally determining the molecular structure of isolated bioactive lipids is paramount. This guide provides a comparative framework for confirming the structure of 3-hydroxyheptadecanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting experimental data from structurally similar compounds to differentiate it from potential isomers.

The precise identification of fatty acyl-CoA molecules is critical for understanding their roles in metabolism and disease. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule, allowing for the definitive determination of its structure. This guide focuses on distinguishing the target molecule, this compound, from its potential isomer, 2-hydroxyheptadecanoyl-CoA, and the non-hydroxylated parent compound, heptadecanoyl-CoA.

Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from its constituent parts and structurally similar molecules. For comparison, the expected chemical shifts for heptadecanoyl-CoA and the key distinguishing features of a hypothetical 2-hydroxyheptadecanoyl-CoA are also presented. The data for the acyl chain is based on published values for similar long-chain fatty acids and their derivatives, while the Coenzyme A moiety's chemical shifts are well-established.

Assignment This compound (Expected) Heptadecanoyl-CoA (Reference) 2-Hydroxyheptadecanoyl-CoA (Key Differences)
¹H NMR (ppm)
H3 (methine)~4.0-4.2 (m)~1.6 (m)N/A
H2 (methylene)~2.5-2.7 (d)~2.8-3.0 (t)~4.2-4.4 (dd)
H4 (methylene)~1.4-1.6 (m)~1.6 (m)~1.8-2.0 (m)
Acyl Chain -(CH₂)n-~1.2-1.4 (br s)~1.2-1.4 (br s)~1.2-1.4 (br s)
Acyl Chain -CH₃~0.8-0.9 (t)~0.8-0.9 (t)~0.8-0.9 (t)
CoA-H4'~8.5 (s)~8.5 (s)~8.5 (s)
CoA-H8~8.3 (s)~8.3 (s)~8.3 (s)
CoA-H1'~6.1 (d)~6.1 (d)~6.1 (d)
CoA-CH₂-S~3.1 (t)~3.1 (t)~3.1 (t)
¹³C NMR (ppm)
C1 (Thioester Carbonyl)~200-205~200-205~175-180
C2~50-55~50-55~70-75
C3~65-70~25-30~40-45
C4~35-40~29-32~30-35
Acyl Chain -(CH₂)n-~22-32~22-32~22-32
Acyl Chain -CH₃~14~14~14

Note: Chemical shifts are approximate and can be influenced by solvent, pH, and temperature. Data is compiled from analogous compounds in scientific literature.

Key Differentiating Features:

  • Position of the Hydroxyl Group: The most significant differences between the 2-hydroxy and 3-hydroxy isomers are observed in the ¹H and ¹³C NMR signals for the carbons and protons at positions 2 and 3.

    • In This compound , the proton on the hydroxyl-bearing carbon (H3) is expected to appear around 4.0-4.2 ppm as a multiplet. The adjacent methylene (B1212753) protons (H2) would be a doublet around 2.5-2.7 ppm.

    • In a 2-hydroxy isomer, the proton on the hydroxylated carbon (H2) would be further downfield (~4.2-4.4 ppm) due to the proximity of the thioester, and it would appear as a doublet of doublets.

  • Thioester Carbonyl Signal: The ¹³C signal for the thioester carbonyl (C1) in a 2-hydroxyacyl-CoA would be shifted upfield compared to the 3-hydroxy and non-hydroxylated versions due to the electronic effect of the adjacent hydroxyl group.

Experimental Protocols

NMR Sample Preparation:

  • The isolated this compound is lyophilized to remove any residual organic solvents.

  • The sample is then dissolved in a known volume of deuterium (B1214612) oxide (D₂O, 99.9%).

  • An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift referencing (0.00 ppm).

  • The pH of the solution is adjusted to approximately 6.5-7.0 using dilute NaOD or DCl in D₂O to ensure stability and consistency of chemical shifts.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR: A standard 1D proton experiment is performed with water suppression (e.g., using presaturation).

  • ¹³C NMR: A proton-decoupled 1D carbon experiment is acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

  • 2D NMR: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential.

    • COSY: Identifies proton-proton couplings, which is crucial for tracing the connectivity of the acyl chain. For example, a cross-peak between the signals at ~4.1 ppm (H3) and ~2.6 ppm (H2) would confirm their adjacency.

    • HSQC: Correlates directly bonded protons and carbons, allowing for unambiguous assignment of the carbon signals.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of isolated this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Structure Elucidation Isolate Isolate Compound PrepareNMR Prepare NMR Sample in D2O with Standard Isolate->PrepareNMR Acquire1H Acquire 1D 1H NMR PrepareNMR->Acquire1H Acquire13C Acquire 1D 13C NMR PrepareNMR->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC) PrepareNMR->Acquire2D AssignCoA Assign Coenzyme A Signals Acquire1H->AssignCoA AssignAcyl Assign Acyl Chain Signals Acquire1H->AssignAcyl Acquire13C->AssignAcyl Acquire2D->AssignAcyl Compare Compare with Reference Data (Table 1) AssignCoA->Compare AssignAcyl->Compare Structure Confirm Structure of this compound Compare->Structure

Caption: Workflow for NMR-based structure confirmation.

This systematic approach, combining 1D and 2D NMR with comparative data analysis, provides a robust method for the unambiguous structural confirmation of this compound, enabling further investigation into its biological function and therapeutic potential.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic effects of different fatty acid species is paramount in the quest for novel therapeutic agents. This guide provides a comparative analysis of the cytotoxic profiles of 3-hydroxy fatty acids and other related fatty acids, supported by available experimental data. While specific data for 3-hydroxyheptadecanoyl-CoA remains elusive in the current body of scientific literature, this guide draws upon research on structurally similar 3-hydroxy fatty acids to provide a valuable comparative framework.

Quantitative Cytotoxicity Data

The cytotoxic potential of various fatty acids is often quantified by determining the concentration required to inhibit 50% of cell growth (IC50) or by measuring the percentage of cell viability after exposure. The following table summarizes available data from multiple studies, highlighting the diverse cytotoxic effects of different fatty acid classes on various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Fatty Acid ClassSpecific Fatty AcidCell LineIC50 ValueOther Cytotoxic Effects
3-Hydroxy Fatty Acid 3-hydroxyoctyl-5-trans-docosenoateHepG-2 (Human Liver Cancer)6.50 µg/mL[1]Induces apoptosis.[1]
ω-hydroxystearic acidG361 (Human Melanoma)Not specifiedStrong growth-inhibiting and cytotoxic activity; induces apoptosis.[2]
3-hydroxy myristic acidJEG-3 and JAR (Trophoblast cell lines)Not specifiedInduces caspase-independent cell death.[3]
Saturated Fatty Acid Palmitic AcidIshikawa & ECC-1 (Endometrial Cancer)348.2 µM & 187.3 µM, respectively[4]Induces apoptosis and cellular stress.[4]
Palmitic and Stearic AcidNES2Y (Human Pancreatic Beta-cell)>1 mMInduces cell death.[5]
Monounsaturated Fatty Acid Oleic AcidHuman LymphocytesLess toxic than linoleic acid[6][7]Promotes apoptosis and necrosis.[6][7]
Polyunsaturated Fatty Acid (PUFA) Eicosapentaenoic acid (EPA)AML-I (Human Preadipocyte)250-500 µMInduces apoptosis.[8]
Docosahexaenoic acid (DHA)AML-I (Human Preadipocyte)250-500 µMInduces apoptosis.[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental protocols are essential. Below are methodologies for key assays commonly employed in the assessment of fatty acid-induced cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the fatty acids for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., BSA).

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, serving as a marker of cytotoxicity.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with different concentrations of fatty acids. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with fatty acids for the desired time. Harvest both adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Cellular Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and signaling pathways.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_setup 1. Experimental Setup cluster_treatment 2. Fatty Acid Treatment cluster_assay 3. Cytotoxicity Assay cluster_analysis 4. Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_fatty_acids Add Fatty Acid Solutions (Various Concentrations) overnight_incubation->add_fatty_acids incubation Incubate for 24/48/72h add_fatty_acids->incubation assay_choice Perform Assay incubation->assay_choice mtd_assay MTT Assay assay_choice->mtd_assay ldh_assay LDH Assay assay_choice->ldh_assay apoptosis_assay Apoptosis Assay assay_choice->apoptosis_assay read_plate Measure Absorbance/ Fluorescence mtd_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calculate_viability Calculate % Cell Viability/ Cytotoxicity (IC50) read_plate->calculate_viability

Caption: A generalized workflow for determining the cytotoxicity of fatty acids.

Signaling Pathways in Fatty Acid-Induced Apoptosis

The cytotoxic effects of many fatty acids are mediated through the induction of apoptosis, a form of programmed cell death. Several signaling pathways are implicated in this process.

Fatty_Acid_Induced_Apoptosis cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Activation cluster_outcome Cellular Outcome fatty_acid Excess Fatty Acids (e.g., 3-Hydroxy, Saturated FAs) er_stress Endoplasmic Reticulum (ER) Stress fatty_acid->er_stress ros Reactive Oxygen Species (ROS) Generation fatty_acid->ros mitochondrial_dysfunction Mitochondrial Dysfunction fatty_acid->mitochondrial_dysfunction initiator_caspases Initiator Caspases (e.g., Caspase-9) er_stress->initiator_caspases ros->mitochondrial_dysfunction mitochondrial_dysfunction->initiator_caspases effector_caspases Effector Caspases (e.g., Caspase-3) initiator_caspases->effector_caspases apoptosis Apoptosis effector_caspases->apoptosis

Caption: Key signaling pathways involved in fatty acid-induced apoptosis.

References

Validating 3-Hydroxyheptadecanoyl-CoA Metabolism as a Therapeutic Avenue: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of metabolic diseases, the quest for novel therapeutic targets is paramount. This guide provides a comprehensive comparison of therapeutic strategies centered around the metabolism of long-chain 3-hydroxyacyl-CoAs, with a specific focus on the validation of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) as a druggable target. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the realm of fatty acid oxidation (FAO) disorders.

Deficiencies in the LCHAD enzyme, a critical component of the mitochondrial trifunctional protein, disrupt the beta-oxidation of long-chain fatty acids. This disruption leads to a group of severe metabolic disorders collectively known as LCHAD deficiency (LCHADD). The pathophysiology of LCHADD is characterized by the accumulation of toxic long-chain 3-hydroxyacylcarnitines and a deficit in energy production, manifesting as hypoketotic hypoglycemia, cardiomyopathy, myopathy, and retinopathy.[1][2] The validation of LCHAD as a therapeutic target, therefore, lies in the potential to either enhance its residual function, bypass the metabolic block, or mitigate the downstream pathological consequences.

Current and Investigational Therapeutic Strategies: A Comparative Analysis

The therapeutic landscape for LCHAD deficiency has evolved from dietary management to targeted molecular therapies. Below is a comparative analysis of the primary therapeutic modalities, supported by experimental data.

Table 1: Comparison of Therapeutic Agent Performance in LCHAD Deficiency
Therapeutic AgentMechanism of ActionKey Efficacy MetricsSupporting Studies
Triheptanoin (Dojolvi™) Anaplerotic; provides C7 fatty acids, which are metabolized to propionyl-CoA and acetyl-CoA, replenishing TCA cycle intermediates.- 7.4% increase in left ventricular ejection fraction.[3][4] - 20% decrease in left ventricular wall mass.[3][4] - Lower heart rate during moderate-intensity exercise compared to trioctanoin.[3][4] - Significant reduction in hospitalization rates and duration.[5]Double-blind, randomized controlled trial (NCT01379625)[3][4][6]
Standard Dietary Therapy (Trioctanoin/MCT Oil) Bypasses the long-chain fatty acid oxidation defect by providing medium-chain fatty acids as an alternative energy source.- Serves as the current standard of care, providing a baseline for comparison.[7][8] - No significant improvement in cardiac function observed in head-to-head trials with triheptanoin.[3][4]Double-blind, randomized controlled trial (NCT01379625)[3][4][6]
PPAR Agonists (e.g., Bezafibrate) Upregulate the expression of genes involved in fatty acid oxidation.[9]- In vitro studies showed correction of aberrantly elevated acylcarnitines in cells from patients with various FAO disorders.[9] - A clinical trial in patients with CPT II and VLCAD deficiencies showed no improvement in fatty acid oxidation or clinical symptoms during exercise.[10][11][12]In vitro studies with patient fibroblasts[9]; Randomized clinical trial[10][11][12]
Antioxidants (e.g., N-acetylcysteine, Coenzyme Q10, Vitamin E) Mitigate oxidative stress, a downstream consequence of mitochondrial dysfunction in FAO disorders.- N-acetylcysteine (NAC): Clinical trials are underway to assess its efficacy in slowing vision loss in retinitis pigmentosa (a complication of LCHADD) and improving brain glutathione (B108866) levels in mitochondrial disease.[13][14][15][16] - Coenzyme Q10 & Vitamin E: Have shown benefits in improving cardiac and skeletal muscle bioenergetics in other mitochondrial disorders.[17][18][19][20][21]Ongoing and completed clinical trials for related conditions.[13][14][15][16]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular context and the methodologies for target validation, the following diagrams illustrate the fatty acid beta-oxidation pathway and a typical experimental workflow for screening potential therapeutic agents.

Figure 1: Fatty Acid Beta-Oxidation Pathway.

Figure 2: Experimental Workflow for LCHAD-Targeted Drug Discovery.

Detailed Experimental Protocols

Protocol 1: Spectrophotometric Assay for LCHAD Activity

This assay measures the activity of LCHAD by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • NAD+ solution

  • Long-chain 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxypalmitoyl-CoA)

  • Cell or tissue lysate containing LCHAD

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD+ in a cuvette.

  • Initiate the reaction by adding the long-chain 3-hydroxyacyl-CoA substrate.

  • Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm at regular intervals for a set period.

  • The rate of increase in absorbance is proportional to the LCHAD activity.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH.

Protocol 2: Cell-Based Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid oxidation in live cells, providing a more physiologically relevant assessment of compound efficacy.

Materials:

  • Cultured cells (e.g., patient-derived fibroblasts or hepatocytes)

  • Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR)

  • Assay medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine)

  • Fatty acid substrate (e.g., palmitate-BSA conjugate)

  • Test compounds and controls (e.g., etomoxir (B15894) as a CPT1 inhibitor)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • One hour before the assay, wash the cells and replace the culture medium with the assay medium containing the fatty acid substrate.

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Place the cell culture plate in the Seahorse XF Analyzer and measure the basal OCR.

  • Inject the test compounds, vehicle control, or positive control (etomoxir) and monitor the change in OCR in real-time.

  • A decrease in OCR upon addition of an inhibitor of fatty acid oxidation (like the test compound or etomoxir) indicates the extent of fatty acid oxidation.

Logical Comparison of Therapeutic Strategies

The development of therapies for LCHAD deficiency is moving towards more targeted and mechanistic approaches. The following diagram illustrates the logical relationships between the different therapeutic strategies.

Figure 3: Logical Comparison of Therapeutic Strategies for LCHAD Deficiency.

Conclusion

The validation of LCHAD as a therapeutic target is well-supported by the severe clinical manifestations of its deficiency and the promising results of targeted therapies like triheptanoin. While dietary management remains a cornerstone of treatment, the development of drugs that can more effectively address the underlying metabolic dysregulation holds significant promise. The comparative data and experimental protocols provided in this guide are intended to aid researchers in the rational design and evaluation of novel therapeutic agents for LCHAD deficiency and other fatty acid oxidation disorders. Future research should focus on developing more potent and specific activators of the fatty acid oxidation pathway and on combination therapies that can address the multifaceted nature of these complex metabolic diseases.

References

Safety Operating Guide

Proper Disposal of 3-hydroxyheptadecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before disposal, it is imperative to handle 3-hydroxyheptadecanoyl-CoA with appropriate personal protective equipment (PPE), including laboratory coats, gloves, and safety goggles.[1] All handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. In the event of a spill, the material should be absorbed with an inert material and treated as hazardous waste.[2]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must adhere to local, regional, and international regulations.[1] The following steps outline a general procedure for its proper disposal within a laboratory setting.

  • Waste Identification and Classification : Treat this compound as a hazardous chemical waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2] All chemical waste must be categorized based on its hazardous properties, such as toxicity, flammability, corrosivity, and reactivity.[1]

  • Container Selection and Labeling :

    • Use a compatible, leak-proof container for waste collection; plastic is often preferred over glass to minimize the risk of breakage.[3][4] The original container is often the best choice for storing the waste.[2]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the quantity.[4][5][6] Avoid using chemical abbreviations or formulas.[6]

  • Segregation and Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[5][7]

    • Crucially, segregate the waste by compatibility, not alphabetically.[4] For instance, keep organic solvents separate from inorganic chemicals and acids away from bases.[3] A chemical compatibility chart should be consulted to prevent dangerous reactions.[5]

    • Ensure the container is kept closed at all times, except when adding waste.[6][8]

  • Waste Pickup and Disposal :

    • Contact your institution's EHS office to schedule a waste pickup.[4][8] They are responsible for the proper management and disposal of chemical waste in compliance with all regulations.[8]

    • Do not dispose of this compound down the drain or in regular trash.[4] The sanitary sewer disposal of any chemical requires written permission from EHS.[4]

Waste Minimization Strategies

Federal and state regulations mandate the implementation of waste minimization strategies.[8] Laboratories can reduce chemical waste by:

  • Ordering only the necessary quantities of chemicals.[8]

  • Maintaining a chemical inventory to avoid purchasing duplicates.[8]

  • Substituting hazardous chemicals with non-hazardous alternatives whenever possible.[8]

  • Reducing the scale of experiments to decrease the volume of waste produced.[8]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal A Generation of This compound Waste C Select a compatible, leak-proof waste container. A->C B Is the waste container properly labeled as 'Hazardous Waste' with the full chemical name? D Affix a 'Hazardous Waste' label with the full chemical name and quantity. B->D No E Store in a designated Satellite Accumulation Area (SAA). B->E Yes C->D D->B F Is the waste segregated by chemical compatibility? E->F G Segregate from incompatible wastes (e.g., strong acids, bases, oxidizers). F->G No H Contact Environmental Health & Safety (EHS) for pickup. F->H Yes G->H I EHS transports for proper disposal. H->I

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined in the provided search results, general guidelines for hazardous waste accumulation are applicable. This information is typically provided by the institution's EHS department and is based on regulatory standards.

ParameterGuidelineSource
Container Weight Limit Maximum of 15 kg to comply with load handling regulations.[1]
Satellite Accumulation Stored in or near the laboratory where it is generated and under the control of the generator.[5][7]
Labeling Requirement Must include "Hazardous Waste," the identity of the waste, and a hazard warning.[7]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your location and facilities.

References

Essential Safety and Logistics for Handling 3-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals like 3-hydroxyheptadecanoyl-CoA is paramount. This document provides immediate, actionable guidance on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment and support research integrity.

Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield may be required for splash hazards.[1][2]Protects against splashes, and aerosols.
Skin Protection Chemical-resistant gloves (e.g., nitrile or latex).[1][2] A lab coat or chemical-resistant coveralls should be worn.[1][3]Prevents skin contact with the substance.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[4][5] If aerosols may be generated, a NIOSH-approved respirator may be necessary.[6]Protects against inhalation of airborne particles or aerosols.
Foot Protection Closed-toe shoes, preferably chemical-resistant safety footwear.[1][7]Protects feet from spills.

Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.

Figure 1. Workflow for handling this compound.

Experimental Protocol: General Handling of Long-Chain Acyl-CoAs

The following is a generalized protocol for the handling and use of long-chain acyl-CoAs like this compound in a research setting. This protocol may need to be adapted based on specific experimental requirements.

Materials:

  • This compound

  • Appropriate buffer (e.g., phosphate (B84403) buffer, HEPES)

  • Micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation: Ensure the work area, typically a laboratory bench or fume hood, is clean and decontaminated.

  • Reagent Retrieval: Retrieve the vial of this compound from its recommended storage, which is typically at low temperatures (-20°C or -80°C) to maintain stability.

  • Equilibration: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.

  • Reconstitution: Briefly centrifuge the vial to collect the contents at the bottom. Reconstitute the compound in a suitable buffer to the desired stock concentration. The choice of buffer may depend on the downstream application.

  • Mixing: Gently vortex the solution to ensure it is fully dissolved. Avoid vigorous shaking, which could cause degradation.

  • Use in Experiment: Use the reconstituted solution as required for the specific experimental procedure.

  • Storage of Stock Solution: If not used immediately, store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated hazardous waste container.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。